molecular formula C11H18ClN B2630747 2-Methyl-1-phenyl-1-butylamine Hydrochloride CAS No. 81880-29-7

2-Methyl-1-phenyl-1-butylamine Hydrochloride

Cat. No.: B2630747
CAS No.: 81880-29-7
M. Wt: 199.72
InChI Key: OBSSYONPWUBLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenyl-1-butylamine Hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1-phenylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSSYONPWUBLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for the novel phenethylamine derivative, 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Based on established structure-activity relationships within the phenethylamine class, a primary mode of action is postulated to be the inhibition of monoamine transporters, with potential interactions at associated G-protein coupled receptors. This document provides a comprehensive framework for the experimental validation of this hypothesis, detailing requisite in-vitro assays and analytical methodologies. The enclosed protocols are designed to serve as a self-validating system for the elucidation of the compound's pharmacological profile.

Introduction: The Phenethylamine Scaffold and Therapeutic Potential

The phenethylamine backbone is a privileged scaffold in neuropharmacology, giving rise to a diverse array of endogenous neurotransmitters, prescription medications, and research chemicals.[1][2] These compounds exert their effects primarily through modulation of the monoaminergic systems, which include dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] The specific pharmacological profile of a substituted phenethylamine is dictated by the nature and position of its chemical modifications.[5]

This compound, a derivative of this class, is structurally analogous to known central nervous system stimulants.[1] While empirical data for this specific molecule is not yet publicly available, its chemical architecture suggests a high probability of interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7] This guide will, therefore, focus on the hypothesis that this compound functions as a monoamine reuptake inhibitor.

Postulated Mechanism of Action: A Focus on Monoamine Transporters

The primary hypothesized mechanism of action for this compound is the inhibition of monoamine transporters. These transmembrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby terminating the signaling cascade.[8][9] Inhibition of these transporters leads to an increased concentration and prolonged duration of action of the respective neurotransmitters in the synapse.[10][11]

Interaction with Dopamine, Norepinephrine, and Serotonin Transporters

Based on its structural features, this compound is predicted to bind to DAT, NET, and SERT, potentially with varying affinities.[12][13] The psychostimulant or other behavioral effects of the compound will be largely determined by its selectivity profile for these three transporters.[14][15] For example, a higher affinity for DAT and NET is characteristic of classical stimulants, while significant interaction with SERT may introduce empathogenic or antidepressant-like properties.[16][17]

The interaction with these transporters can be as a "blocker" (inhibitor) or a "substrate" (releaser).[6][18] A blocker, like cocaine, binds to the transporter and prevents the reuptake of the endogenous neurotransmitter.[12] A substrate, like amphetamine, is transported into the neuron and triggers the reverse transport of neurotransmitters.[19] This guide will primarily focus on protocols to determine its action as a reuptake inhibitor.

Figure 1: Postulated mechanism of action of this compound at the monoamine synapse.

Experimental Workflow for Mechanistic Elucidation

A systematic, multi-tiered approach is required to definitively characterize the mechanism of action of this compound. The following experimental workflow is proposed:

Experimental_Workflow Start Start: Compound Synthesis and Purification Binding_Assays Tier 1: Radioligand Binding Assays (DAT, NET, SERT, GPCR Panel) Start->Binding_Assays Functional_Assays Tier 2: In Vitro Functional Assays (Uptake Inhibition, Receptor Activation) Binding_Assays->Functional_Assays Enzyme_Assays Tier 3: Enzyme Inhibition Assays (Monoamine Oxidase A/B) Functional_Assays->Enzyme_Assays Data_Analysis Data Analysis and Interpretation Enzyme_Assays->Data_Analysis Conclusion Conclusion: Elucidation of Mechanism of Action Data_Analysis->Conclusion

Figure 2: A tiered experimental workflow for characterizing the mechanism of action.

Tier 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its molecular targets.[20][21] These assays will quantify the binding of this compound to DAT, NET, and SERT, as well as a broader panel of G-protein coupled receptors (GPCRs) to assess selectivity.[22][23]

Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of membrane preparations using a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add increasing concentrations of this compound (test compound) or a known inhibitor (positive control).

    • For non-specific binding determination, add a high concentration of a known non-radioactive ligand.

  • Incubation and Termination:

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Target Radioligand Positive Control
Dopamine Transporter (DAT)[³H]WIN 35,428Cocaine
Norepinephrine Transporter (NET)[³H]nisoxetineDesipramine
Serotonin Transporter (SERT)[³H]citalopramFluoxetine

Table 1: Components for Monoamine Transporter Radioligand Binding Assays.

Tier 2: In Vitro Functional Assays

Functional assays are crucial to determine whether the binding of this compound to its targets results in a biological response (e.g., inhibition of transporter function).[24][25]

Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by differential centrifugation.

    • Resuspend the synaptosomal pellet in an appropriate buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with increasing concentrations of this compound or a known inhibitor.

    • Initiate the uptake reaction by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Data Analysis:

    • Quantify the radioactivity retained by the synaptosomes using a liquid scintillation counter.

    • Calculate the percentage of uptake inhibition at each concentration of the test compound.

    • Determine the IC₅₀ value for uptake inhibition.

Tier 3: Enzyme Inhibition Assays

To assess for potential off-target effects, it is important to evaluate the interaction of this compound with key enzymes involved in monoamine metabolism, such as Monoamine Oxidase A (MAO-A) and B (MAO-B).[26]

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme Source:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from tissue homogenates.

  • Assay Procedure:

    • Pre-incubate the MAO enzyme with varying concentrations of this compound or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[27][28]

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[29]

    • Monitor the formation of the product over time using a spectrophotometer or fluorometer.[30]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction at each inhibitor concentration.

    • Determine the IC₅₀ value for MAO-A and MAO-B inhibition.

Interpretation of Results and Mechanistic Conclusion

The collective data from these assays will provide a comprehensive pharmacological profile of this compound.

  • High affinity (low Ki) in binding assays coupled with potent inhibition (low IC₅₀) in uptake assays for DAT, NET, and/or SERT will confirm the primary mechanism as monoamine reuptake inhibition.

  • The selectivity profile will be determined by comparing the Ki and IC₅₀ values across the different transporters.

  • Low affinity for a broad panel of GPCRs will indicate a targeted mechanism of action with a lower likelihood of off-target effects.

  • High IC₅₀ values in MAO inhibition assays will suggest that the compound does not significantly interfere with monoamine metabolism.

Conclusion

While the precise mechanism of action of this compound awaits empirical validation, its structural characteristics strongly suggest a role as a monoamine transporter inhibitor. The experimental framework detailed in this guide provides a robust and scientifically rigorous pathway to elucidate its pharmacological profile. The resulting data will be critical for understanding its potential therapeutic applications and for guiding future drug development efforts within the phenethylamine class.

References

  • Arzneimittelforschung. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittelforschung, 27(1), 116-8. [Link]

  • Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression. Neuropsychiatric disease and treatment, 7(Suppl 1), 9–13. [Link]

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]

  • Patsnap. (2024). What are NET inhibitors and how do they work? Patsnap Synapse. [Link]

  • University of Arizona. (n.d.). Transporter inhibition: selective serotonin reuptake inhibitors. The College of Pharmacy. [Link]

  • ResearchGate. (n.d.). Norepinephrine transporter inhibitor mechanism of action. In the sinus... [Diagram]. Retrieved from [Link]

  • Kaplan, A. A., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of medicinal chemistry, 67(8), 6144–6188. [Link]

  • Glennon, R. A., & Dukat, M. (2018). Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences. Journal of forensic sciences, 63(4), 1017–1026. [Link]

  • Simmler, L. D., et al. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 11(15), 2239-2252. [Link]

  • ACS Publications. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current topics in behavioral neurosciences, 42, 19–42. [Link]

  • ACS Publications. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2018). Neuropharmacology of Synthetic Cathinones. PubMed. [Link]

  • National Center for Biotechnology Information. (2016). GPCR-radioligand binding assays. PubMed. [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]

  • Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS chemical neuroscience, 2(12), 707–714. [Link]

  • Verywell Mind. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. [Link]

  • Dr. Oracle. (2025). What is a SERT (Serotonin Reuptake Transporter) inhibitor?. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • ResearchGate. (n.d.). Receptor binding and G-protein-dependent assays. Schematic... [Diagram]. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. [Link]

  • American Addiction Centers. (2025). Serotonin Antagonist and Reuptake Inhibitor (SARI). [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1466–1475. [Link]

  • Cheng, M. H., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature, 628(8006), 213–221. [Link]

  • Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. [Link]

  • MDPI. (2026). Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation. International Journal of Molecular Sciences. [Link]

  • Sigoillot, S. M., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 55, 120–127. [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. PubMed. [Link]

  • WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • WhiteSands Alcohol and Drug Rehab. (2025). Risks of Phenethylamine Drugs. [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • National Center for Biotechnology Information. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Creative BioMart. (n.d.). Monoamine Oxidase Assay Kit. [Link]

Sources

"2-Methyl-1-phenyl-1-butylamine Hydrochloride" CAS number 81880-29-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1-phenyl-1-butylamine Hydrochloride (CAS: 81880-29-7)

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of this compound, identified by CAS number 81880-29-7. As a research chemical with limited publicly available data, this guide consolidates known information from supplier specifications and proposes scientifically grounded, theoretical frameworks for its synthesis, purification, and analytical characterization. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of the compound's properties and the methodologies required for its study. We will address its chemical identity, propose a plausible synthetic route via reductive amination, outline a modern analytical workflow using LC-MS/MS, and discuss necessary safety protocols based on its chemical structure.

Chemical Identity and Physicochemical Properties

2-Methyl-1-phenyl-1-butylamine is a primary amine characterized by a butyl chain with a methyl group at the second position and a phenyl group and an amino group attached to the first carbon. The hydrochloride salt enhances its stability and solubility in aqueous media. Its identity is definitively established by its Chemical Abstracts Service (CAS) number, 81880-29-7.[1][2][3][4]

Structural and Molecular Data

The fundamental properties of the hydrochloride salt are summarized below. It is important to note that most physical properties, such as melting point and solubility, are not yet publicly documented and require experimental determination.

PropertyValueSource(s)
CAS Number 81880-29-7[1][2]
Molecular Formula C₁₁H₁₈ClN[1][2]
Molecular Weight 199.72 g/mol [1][2]
Physical Form Solid[1]
Typical Purity ≥95%[1][2]
Intended Use For laboratory research use only[1]
Chemical Structure

The chemical structure of this compound is visualized below. The molecule possesses a chiral center at the C1 carbon, meaning it can exist as a racemic mixture or as individual enantiomers.

Caption: Structure of 2-Methyl-1-phenyl-1-butylamine Cation.

Proposed Synthesis and Purification Protocol

Retrosynthetic Analysis & Strategy

The target amine can be disconnected at the C-N bond, pointing to 1-phenyl-2-methyl-1-butanone as the key starting material. This ketone can be reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to yield the desired primary amine. The final step involves protonation with hydrochloric acid to form the stable hydrochloride salt.

retrosynthesis target 2-Methyl-1-phenyl-1-butylamine HCl amine Free Amine target->amine HCl addition ketone 1-Phenyl-2-methyl-1-butanone amine->ketone Reductive Amination ammonia Ammonia Source (e.g., NH₄OAc) amine->ammonia Reductive Amination

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a self-validating system where the progress and purity can be checked at intermediate stages using standard analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To synthesize this compound from 1-phenyl-2-methyl-1-butanone.

Materials:

  • 1-phenyl-2-methyl-1-butanone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (2M solution in Et₂O)

Procedure:

  • Reaction Setup: To a solution of 1-phenyl-2-methyl-1-butanone (1.0 eq) in methanol (approx. 0.5 M), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Rationale: Ammonium acetate serves as the ammonia source. A large excess is used to drive the equilibrium towards the formation of the imine intermediate. Methanol is a suitable polar protic solvent for all reactants.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Rationale: NaBH₃CN is a mild reducing agent that is selective for the protonated imine over the ketone, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is monitored by TLC until the starting ketone is consumed.

  • Workup and Extraction: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane and saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Rationale: The aqueous workup removes inorganic salts. The basic wash with NaHCO₃ ensures the product is in its free amine form, which is soluble in the organic solvent.

  • Drying and Isolation of Free Amine: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 2-methyl-1-phenyl-1-butylamine as an oil.

  • Salt Formation and Purification: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A precipitate should form.

    • Rationale: The hydrochloride salt of the amine is typically a solid and insoluble in diethyl ether, allowing for its isolation and purification by precipitation.

  • Final Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-basic impurities. Dry the white solid under high vacuum to yield the final product, this compound. Purity can be assessed by NMR and melting point analysis.

Analytical Characterization

Validated analytical methods are crucial for confirming the identity, purity, and quantity of the synthesized compound. As no public spectroscopic data exists, this section outlines the expected results and a robust analytical workflow.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons of the phenyl group, a multiplet for the methine proton at C1, and characteristic signals for the butyl chain protons, including a doublet for the C2-methyl group. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum will display 11 unique carbon signals, including those in the aromatic region, the chiral C1 carbon, and the aliphatic carbons of the 2-methylbutyl group.

  • Mass Spectrometry (MS): In ESI+ mode, the primary molecular ion peak ([M+H]⁺) for the free amine (C₁₁H₁₇N) would be expected at m/z 176.14.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary ammonium salt (around 2800-3000 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C aromatic ring stretches (around 1600 and 1450 cm⁻¹).

Quantitative Analysis by LC-MS/MS

For quantitative analysis in complex matrices (e.g., biological samples) or for high-sensitivity purity assessment, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Phenylalkylamines are well-suited for this technique.[5]

analytical_workflow A Sample Preparation (Dilution, Extraction) B LC Separation (Reversed-Phase C18 Column) A->B Injection C Ionization (Electrospray - ESI+) B->C Elution D MS/MS Analysis (MRM Mode) C->D Precursor Ion -> Product Ions E Data Processing (Quantification & Confirmation) D->E Signal Detection

Caption: General workflow for LC-MS/MS analysis.

Protocol Outline: LC-MS/MS Method Development

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by serial dilution in an appropriate solvent (e.g., 50:50 methanol:water).

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for good retention and separation of the analyte from potential impurities.

    • Mobile Phase: Employ a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Rationale: Formic acid aids in the protonation of the amine, leading to better peak shape and improved ionization efficiency in ESI+.

  • Mass Spectrometry:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Optimization: Infuse a standard solution to determine the optimal precursor ion (m/z 176.14) and identify 2-3 stable, high-intensity product ions for Multiple Reaction Monitoring (MRM) transitions. This ensures both sensitivity and specificity.

  • Validation: Validate the method according to standard guidelines, assessing for linearity, limit of detection (LOD), limit of quantification (LLOQ), accuracy, precision, and matrix effects if applicable.[5]

Safety, Handling, and Toxicology

Crucial Note: No specific toxicological studies for this compound have been published.[6] The physiological and toxicological properties of this compound have not been determined.[6] Therefore, it must be handled with extreme care, assuming it is hazardous.

  • General Hazards: Based on its chemical class (primary amine hydrochloride), the compound may be corrosive and cause severe skin burns and eye damage.[7][8] It should be considered harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields (or a face shield), and a laboratory coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This compound is intended strictly for research and development purposes and is not for human or veterinary use.[1][6]

Conclusion and Future Directions

This compound (CAS: 81880-29-7) is a research chemical with a well-defined structure but a lack of publicly available experimental data. This guide has synthesized the available information and provided robust, scientifically-defensible hypothetical protocols for its synthesis and analysis.

Future research is essential to fully characterize this compound. Key priorities should include:

  • Execution and validation of a synthetic route to produce well-characterized material.

  • Complete physicochemical characterization , including determination of melting point, solubility profiles, and pKa.

  • Full spectroscopic elucidation using NMR, IR, and high-resolution mass spectrometry.

  • Investigation into its biological activity , including pharmacological and toxicological profiling, to understand its potential applications and risks.

References

  • 2-Methyl-1-phenyl-1-butylamineHydrochloride - CymitQuimica.
  • 81880-29-7,this compound-AccelaChem|AccelaChemBio.
  • This compound - - Sigma-Aldrich.
  • 2-Methyl-1-phenyl-1-butylamineHydrochloride (1 x 1 g) - Reagentia.
  • 81880-29-7 | Sigma-Aldrich.
  • 2-Methylamino-1-phenylbutane (hydrochloride) (CAS 84952-63-6) - Cayman Chemical.
  • 2-Methylamino-1-phenylbutane (hydrochloride)
  • SAFETY D
  • 2-methyl butyl amine, 96-15-1 - The Good Scents Company.
  • Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution - PubMed.

Sources

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methyl-1-phenyl-1-butylamine Hydrochloride (CAS No. 81880-29-7). Due to the limited availability of public-domain data, this guide focuses on the fundamental chemical identity, structural elucidation, and known properties of the compound. It serves as a foundational reference for researchers and scientists, while also highlighting critical gaps in the existing scientific literature regarding its synthesis, pharmacological activity, and analytical profile. The aim is to provide a clear, authoritative starting point for further investigation into this chemical entity.

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for the parent amine of this compound is 2-methyl-1-phenylbutan-1-amine . As a hydrochloride salt, the full IUPAC name is 2-methyl-1-phenylbutan-1-amine hydrochloride .

Currently, there are no widely recognized synonyms for this compound in major chemical databases. It is primarily identified by its CAS number.

Chemical Structure

The molecular structure of 2-Methyl-1-phenyl-1-butylamine consists of a butyl chain with a methyl group at the second carbon position. A phenyl group and an amine group are both attached to the first carbon of the butyl chain. The hydrochloride salt is formed by the protonation of the amine group.

Caption: 2D structure of this compound.

Physicochemical Properties

The available physicochemical data for this compound is limited. The fundamental properties are summarized in the table below.[1][2]

PropertyValueSource
CAS Number 81880-29-7[1][2]
Molecular Formula C₁₁H₁₈ClN[1][2]
Molecular Weight 199.72 g/mol [1][2]

Synthesis and Manufacturing

A detailed, validated, and published synthesis protocol specifically for this compound could not be identified in the current scientific literature. However, the synthesis of structurally related phenylalkylamines often involves several general strategies.

A plausible, though unverified, synthetic approach could involve the following conceptual workflow:

SynthesisWorkflow cluster_0 Conceptual Synthesis Pathway Start 1-Phenyl-2-methyl-1-butanone Step1 Reductive Amination (e.g., with NH₃, H₂/Catalyst) Start->Step1 Intermediate 2-Methyl-1-phenyl-1-butylamine (Free Base) Step1->Intermediate Step2 Salt Formation (with HCl) Intermediate->Step2 End 2-Methyl-1-phenyl-1-butylamine HCl Step2->End

Caption: A conceptual workflow for the synthesis of the target compound.

Causality Behind This Conceptual Workflow:

  • Starting Material: 1-Phenyl-2-methyl-1-butanone is a logical precursor as it contains the required carbon skeleton.

  • Reductive Amination: This is a standard and highly effective method for converting ketones into primary amines. The ketone is first reacted with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this process include hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) or hydride reagents like sodium borohydride.

  • Salt Formation: The final step involves reacting the resulting free base amine with hydrochloric acid (HCl). This protonates the basic nitrogen atom, forming the stable and often crystalline hydrochloride salt, which is typically easier to handle, purify, and store than the free base.

Note: This proposed pathway is theoretical and has not been experimentally validated from available sources. Researchers should develop and validate a specific protocol with appropriate safety measures.

Biological and Pharmacological Profile

Known Applications and Research Context

As of the latest literature review, there is no specific, publicly available information detailing the biological activity, mechanism of action, or therapeutic applications of this compound. The physiological and toxicological properties of this compound have not been determined.[3]

It is important to distinguish this compound from its structural isomer, 2-Methylamino-1-phenylbutane (CAS 84952-63-6), where the methyl group is on the nitrogen atom (an N-methyl amine). 2-Methylamino-1-phenylbutane has been identified as a methamphetamine analog and is used in forensic and research applications as an analytical reference standard.[3] However, this classification should not be extrapolated to 2-Methyl-1-phenyl-1-butylamine without direct evidence.

Signaling Pathways

There is no information available in the scientific literature to associate this compound with any specific biological signaling pathways.

Analytical Methodologies

No specific analytical data, such as NMR or mass spectra, for this compound (CAS 81880-29-7) are available in public databases. Standard analytical techniques for characterizing similar amine hydrochlorides would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, including the connectivity of the alkyl chain, the position of the methyl group, and the presence of the phenyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base and analyze its fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H bonds of the ammonium salt and C-H bonds of the aromatic and aliphatic portions.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and for quantification.

Conclusion and Future Directions

This compound is a defined chemical entity with a confirmed CAS number and molecular formula. However, there is a significant dearth of publicly available scientific data regarding its synthesis, physicochemical properties, analytical characterization, and biological activity. This guide provides the foundational chemical information but underscores the need for further research to fully characterize this compound. Future work should focus on developing and publishing a validated synthesis protocol, conducting a full analytical characterization, and investigating its potential pharmacological or other applications.

References

Sources

An Investigative Guide to the Pharmacological Profile of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-1-phenyl-1-butylamine Hydrochloride is a phenethylamine derivative with structural similarities to known central nervous system stimulants. As a structural analog of methamphetamine, it is classified as a research chemical, and a comprehensive pharmacological profile has yet to be fully elucidated in the public domain.[1] This technical guide provides a strategic framework for researchers and drug development professionals to systematically characterize the pharmacological and toxicological properties of this compound. We will delve into proposed mechanisms of action based on its structural class, and outline detailed experimental protocols to validate these hypotheses, covering pharmacodynamics, pharmacokinetics, and safety profiles. This document serves as a roadmap for the scientific investigation of this compound, emphasizing rigorous, self-validating experimental design.

Introduction and Structural Analogy

This compound belongs to the phenethylamine class of compounds, a group renowned for its diverse neuropharmacological activities. Its core structure, characterized by a phenyl ring attached to an amino butane chain, suggests a potential interaction with monoamine neurotransmitter systems, akin to amphetamine and its analogs. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo experimental formulations.

Notably, it is described as a methamphetamine analog, which immediately suggests a potential for stimulant properties.[1] The primary mechanism of action for many phenethylamines involves the modulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways through various mechanisms including reuptake inhibition and release agonism.[2] Therefore, a logical starting point for the investigation of this compound is to assess its activity at the transporters for these key neurotransmitters.

Compound Attribute Information
Formal Name α-ethyl-N-methyl-benzeneethanamine, monohydrochloride
CAS Number 84952-63-6
Molecular Formula C11H17N • HCl
Formula Weight 199.7
Purity ≥98%
Formulation A crystalline solid

Proposed Pharmacodynamics and Mechanistic Elucidation

Based on its structural similarity to other phenethylamines, we hypothesize that this compound primarily acts as a monoamine reuptake inhibitor and/or releasing agent. The following experimental workflow is designed to test this hypothesis and to characterize its receptor binding profile.

Monoamine Transporter Interaction Assays

The initial and most critical step is to determine the compound's affinity and functional activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Cell Culture and Membrane Preparation : Utilize HEK293 cells stably expressing human DAT, NET, or SERT. Culture cells to ~90% confluency, harvest, and prepare cell membrane fractions by homogenization and centrifugation.

  • Radioligand Binding Assay :

    • Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

    • Following incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis : Determine the inhibitory concentration (IC₅₀) of this compound for each transporter by non-linear regression analysis of the competition binding curves. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

To differentiate between a reuptake inhibitor and a releasing agent, functional assays measuring neurotransmitter release are essential.

  • Synaptosome Preparation : Isolate synaptosomes from rat striatum (for dopamine), hippocampus (for norepinephrine), and cortex (for serotonin).

  • Neurotransmitter Loading : Pre-load the synaptosomes with the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • Superfusion : Place the loaded synaptosomes in a superfusion apparatus and perfuse with a physiological buffer.

  • Compound Application : Introduce varying concentrations of this compound into the perfusion buffer and collect fractions.

  • Quantification : Measure the amount of radiolabeled neurotransmitter released in each fraction using liquid scintillation counting.

  • Data Analysis : Quantify the evoked neurotransmitter release and compare it to a known releasing agent (e.g., d-amphetamine) and a known reuptake inhibitor (e.g., cocaine).

G cluster_0 Pharmacodynamic Investigation Workflow Compound 2-Methyl-1-phenyl-1-butylamine Hydrochloride Binding_Assay Monoamine Transporter Binding Assays (DAT, NET, SERT) Compound->Binding_Assay Determine Ki Release_Assay Neurotransmitter Release Assays Compound->Release_Assay Measure EC50 for release Receptor_Screening Off-Target Receptor Screening Panel Compound->Receptor_Screening Assess promiscuity Data_Analysis Data Synthesis & Hypothesis Refinement Binding_Assay->Data_Analysis Release_Assay->Data_Analysis Receptor_Screening->Data_Analysis

Workflow for Pharmacodynamic Characterization.

Pharmacokinetic Profile Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its pharmacological effects and potential for toxicity.

In Vitro Metabolic Stability

An initial assessment of the compound's metabolic stability provides insights into its likely in vivo half-life.

  • Incubation : Incubate this compound with liver microsomes (human and rat) in the presence of NADPH.

  • Time Points : Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis : Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis : Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

A preliminary in vivo study in a rodent model is necessary to understand the compound's behavior in a whole organism.

  • Dosing : Administer a single dose of this compound to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling : Collect blood samples at predetermined time points post-dosing.

  • Plasma Analysis : Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters : Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

G Absorption Absorption Distribution Distribution Absorption->Distribution Enters Circulation Metabolism Metabolism Distribution->Metabolism To Liver Excretion Excretion Distribution->Excretion To Kidneys Pharmacological_Effect Pharmacological_Effect Distribution->Pharmacological_Effect Reaches Target Site Metabolism->Excretion

Conceptual ADME Pathway.

Preliminary Toxicological Evaluation

While comprehensive toxicology studies are extensive, initial in vitro and in vivo assessments can identify major safety concerns.

In Vitro Cytotoxicity

A simple cytotoxicity assay can determine the compound's potential to cause cell death.

  • Cell Plating : Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

  • Measurement : Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis : Calculate the CC₅₀ (concentration that causes 50% reduction in cell viability).

Acute In Vivo Toxicity

An acute toxicity study in rodents can provide an initial indication of the compound's in vivo toxicity and identify a no-observed-adverse-effect level (NOAEL). The developmental toxicity of related compounds like n-butylamine hydrochloride has been studied, suggesting potential for fetotoxicity at high doses, although the structural differences are significant.[3]

Conclusion and Future Directions

The pharmacological profile of this compound remains largely uncharacterized. This guide presents a logical and systematic approach for its investigation, grounded in its structural relationship to known psychoactive phenethylamines. The proposed experimental workflows will enable researchers to elucidate its mechanism of action, define its pharmacokinetic properties, and conduct a preliminary assessment of its safety. The data generated from these studies will be critical in determining the potential therapeutic or toxicological significance of this compound. Further research into the synthesis and activity of related derivatives could also provide valuable structure-activity relationship insights.[4][5][6]

References

  • Yardley, J. T., Muth, E. A., Dudley, M. W., Johnson, D. N., & Faltico, G. (1988). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 31(9), 1748–1754. Retrieved from [Link]

  • BASF Aktiengesellschaft. (1995). Developmental toxicity of oral n-butylamine hydrochloride and inhaled n-butylamine in rats. Fundamental and Applied Toxicology, 25(1), 143-150. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenylpropan-1-amine. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl butyl amine. Retrieved from [Link]

  • Zhukovskaya, O. N., Eliseeva, N. V., Vassiliev, P. M., Pridvorov, G. V., Grechko, O. Y., Morkovnik, A. S., & Spasov, A. A. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 71(2), 481-492. Retrieved from [Link]

  • Kadyrova, Y. A., Burangulova, D. R., Sapozhnikov, S. V., Mironov, V. F., & Kataeva, O. N. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(13), 5183. Retrieved from [Link]

  • Rochais, C., Rault, S., & Dallemagne, P. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 28(9), 3824. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Predicted Metabolic Fate and Byproducts of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butylamine Hydrochloride is a primary amine with a structural resemblance to known psychoactive substances and pharmaceutical agents. An understanding of its metabolic fate is critical for predicting its pharmacokinetic profile, potential toxicity, and for the development of analytical methods for its detection in biological matrices. This guide provides a comprehensive overview of the predicted metabolic pathways of 2-Methyl-1-phenyl-1-butylamine, based on established principles of xenobiotic metabolism and data from structurally analogous compounds. Due to a lack of direct studies on this specific molecule, this document serves as a predictive guide, leveraging expert analysis of related metabolic pathways to inform research and development.

The core structure, featuring a phenyl group attached to a butylamine chain with a methyl substitution, suggests that the metabolism will be primarily governed by the Cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation reactions to facilitate excretion.

Predicted Metabolic Pathways

The metabolism of 2-Methyl-1-phenyl-1-butylamine is anticipated to proceed through several key Phase I and Phase II reactions. The primary routes of metabolism for structurally similar compounds like substituted amphetamines include aromatic hydroxylation, N-oxidation, deamination, and aliphatic hydroxylation, primarily catalyzed by CYP enzymes in the liver.[1] Among the CYP isozymes, CYP2D6 is known to play a major role in the metabolism of many amphetamine derivatives.[2][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 2-Methyl-1-phenyl-1-butylamine, the following oxidative reactions are predicted:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is a common metabolic pathway for compounds containing an aromatic moiety.[1][4] This reaction is catalyzed by CYP enzymes and typically occurs at the para-position (4-position) due to steric and electronic factors.[1]

  • N-Oxidation (Hydroxylation): Primary amines are susceptible to N-oxidation by CYPs to form hydroxylamines.[5][6][7] This can be a significant pathway and may lead to the formation of reactive metabolites.

  • Deamination: The enzymatic removal of the primary amine group is another plausible metabolic route. This process can lead to the formation of a ketone or an alcohol at the carbon previously attached to the nitrogen.

  • Aliphatic Hydroxylation: Hydroxylation can also occur on the butyl side chain at positions less sterically hindered.[1]

The interplay of these pathways will determine the primary metabolites formed.

Caption: Predicted Phase I metabolic pathways of 2-Methyl-1-phenyl-1-butylamine.

Phase II Metabolism

The hydroxylated metabolites formed during Phase I are expected to undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolite, further increasing water solubility and facilitating excretion.

  • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites (from aromatic hydroxylation) can also be sulfated by sulfotransferases (SULTs).

Caption: Predicted Phase II conjugation of Phase I metabolites.

Predicted Byproducts and Metabolites

Based on the predicted metabolic pathways, a series of metabolites can be anticipated. The identification of these byproducts is crucial for understanding the compound's complete metabolic profile.

Metabolite Class Specific Predicted Metabolite Metabolic Pathway Anticipated Detection Matrix
Phase I 4-hydroxy-2-methyl-1-phenyl-1-butylamineAromatic HydroxylationUrine, Plasma
N-hydroxy-2-methyl-1-phenyl-1-butylamineN-OxidationPlasma, Urine
2-Methyl-1-phenyl-1-butanoneDeaminationUrine
2-Methyl-1-phenyl-1-butanolDeamination followed by reductionUrine
Hydroxy-2-methyl-1-phenyl-1-butylamine (on butyl chain)Aliphatic HydroxylationUrine, Plasma
Phase II 4-hydroxy-2-methyl-1-phenyl-1-butylamine-O-glucuronideAromatic Hydroxylation, GlucuronidationUrine
4-hydroxy-2-methyl-1-phenyl-1-butylamine-O-sulfateAromatic Hydroxylation, SulfationUrine

Experimental Protocols for Metabolic Investigation

To empirically determine the metabolic fate of this compound, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism Studies

In vitro metabolism studies using human liver microsomes (HLMs) or recombinant human CYP enzymes are the gold standard for elucidating metabolic pathways and identifying the enzymes responsible for a drug's clearance.[1]

Protocol: Incubation with Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), this compound (at various concentrations, e.g., 1-50 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.[1]

  • Initiation of Reaction:

    • Start the metabolic reaction by adding 10 µL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis by LC-MS/MS.

Caption: Workflow for in vitro metabolism studies using human liver microsomes.

In Vivo Metabolism Studies

In vivo studies in animal models, such as rats, are essential for understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).

Protocol: Rat Pharmacokinetic and Metabolite Identification Study

  • Dosing:

    • Administer a single dose of this compound to male Sprague-Dawley rats via oral gavage or intravenous injection.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein into heparinized tubes.

    • Collect urine and feces over 24 or 48 hours in metabolic cages.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Store plasma, urine, and fecal homogenates at -80°C until analysis.

  • Sample Preparation for Analysis:

    • For plasma and urine, perform protein precipitation with acetonitrile or methanol, followed by centrifugation.

    • For fecal samples, homogenize with an appropriate solvent, followed by extraction and cleanup.

  • Analysis:

    • Analyze the processed samples using LC-MS/MS for the quantification of the parent compound and identification of metabolites.

Analytical Methodologies for Metabolite Identification

The structural elucidation of metabolites requires sophisticated analytical techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite identification and quantification due to its high sensitivity and specificity.[8] High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements for elemental composition determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile metabolites or those that can be derivatized to increase volatility.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or unusual metabolites, isolation and analysis by NMR are often necessary.[8]

Conclusion

While direct experimental data on the metabolic fate of this compound is currently unavailable, a robust predictive framework can be established based on the well-documented metabolism of structurally related primary amines and phenylalkylamine compounds. The primary metabolic pathways are predicted to be Phase I oxidation reactions, including aromatic hydroxylation, N-oxidation, deamination, and aliphatic hydroxylation, catalyzed predominantly by CYP450 enzymes. The resulting metabolites are then expected to undergo Phase II conjugation, primarily glucuronidation and sulfation, to facilitate their excretion.

The experimental protocols and analytical strategies outlined in this guide provide a clear path for the empirical investigation of the metabolism of this compound. Such studies are imperative for a thorough understanding of its pharmacology and toxicology, and to support any future drug development or regulatory assessment. The self-validating nature of these protocols, which involve time-course studies and the use of well-characterized in vitro systems, ensures the generation of reliable and reproducible data.

References

"2-Methyl-1-phenyl-1-butylamine Hydrochloride" in vitro receptor binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Receptor Binding Assays: Characterizing Novel Compounds such as "2-Methyl-1-phenyl-1-butylamine Hydrochloride"

Introduction: The Challenge of the Unknown

In the landscape of drug discovery and pharmacological research, scientists are frequently confronted with novel chemical entities whose biological activities are completely unknown. A prime example is a compound like "this compound." Its structure—a substituted phenylbutylamine—hints at potential psychoactive properties, suggesting possible interactions with neuronal receptors and transporters. However, without empirical data, its mechanism of action, potency, and selectivity remain speculative.

This guide provides a comprehensive, in-depth framework for the initial characterization of such novel compounds using in vitro receptor binding assays. These assays are the cornerstone of early-stage pharmacology, offering a robust, sensitive, and efficient means to identify and quantify the interactions between a ligand (the test compound) and its protein targets.[1][2][3] By moving beyond a simple checklist of steps, this document delves into the causality behind experimental design, the principles of data analysis, and the establishment of self-validating protocols to ensure the generation of trustworthy and reproducible data. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to transform an unknown molecule into a pharmacologically defined entity.

Part 1: Foundational Concepts and Strategic Planning

The Law of Mass Action: The Bedrock of Binding Assays

The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) is a reversible process governed by the Law of Mass Action.[4][5]

  • Association Rate: kon * [L] * [R]

  • Dissociation Rate: koff * [LR]

At equilibrium, the association and dissociation rates are equal. The ratio of these rate constants defines the equilibrium dissociation constant (Kd), a fundamental measure of a ligand's affinity for its receptor.

Kd = koff / kon = ([L] * [R]) / [LR]

A lower Kd value signifies a higher binding affinity. Radioligand binding assays are designed to measure these interactions at equilibrium.[4][6]

Strategic Target Selection: An Evidence-Based Hypothesis

For a novel compound like this compound, a logical first step is to hypothesize potential targets based on its chemical structure. Its phenylalkylamine scaffold is a well-known pharmacophore present in many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that interact with the monoamine system.

Therefore, a primary screening panel should logically include:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). These are common targets for stimulant and antidepressant drugs.[7][8][9]

  • G-Protein Coupled Receptors (GPCRs): Key dopamine (D1, D2), serotonin (e.g., 5-HT1A, 5-HT2A), and adrenergic (α1, α2, β) receptor subtypes.

This initial selection provides a focused yet sufficiently broad approach to uncovering the compound's primary pharmacological fingerprint.

Key Experimental Designs: Saturation vs. Competition

Two primary types of binding experiments are essential for full characterization:

  • Saturation Binding: This experiment determines the affinity (Kd) and density (Bmax) of a specific radioligand for its target receptor.[4][6][10] It involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached. This is a critical prerequisite for developing a robust competition assay.

  • Competition Binding: This experiment measures the ability of an unlabeled test compound (our "cold" ligand, this compound) to compete with a "hot" radioligand for binding to the target receptor. The output is the IC50 value—the concentration of the test compound that displaces 50% of the specifically bound radioligand.[3][11][12] This IC50 is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Part 2: Assay Methodologies and Core Components

The fundamental challenge in any binding assay is to accurately separate the radioligand that is bound to the receptor from the unbound (free) radioligand in the solution. Two gold-standard techniques dominate the field: filtration assays and Scintillation Proximity Assays (SPA).[11]

Methodology 1: Rapid Filtration Assays

This classical method involves rapidly filtering the assay mixture through a filter mat (typically glass fiber) using a vacuum manifold.[13][14][15][16] The receptor-containing membranes and any bound radioligand are trapped on the filter, while the free radioligand passes through. The radioactivity retained on the filter is then quantified.

  • Strengths: Robust, widely applicable to membrane-bound receptors, and considered a gold standard.[11]

  • Weaknesses: Requires multiple wash steps which can promote dissociation of the ligand-receptor complex if not optimized, potentially leading to an underestimation of affinity.

Methodology 2: Homogeneous Scintillation Proximity Assays (SPA)

SPA is a more modern, homogeneous technique that requires no physical separation step.[17][18][19] The receptor preparation is immobilized onto microscopic beads that contain a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (from isotopes like ³H or ¹²⁵I) to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal.[17][20][21]

  • Strengths: No separation steps reduces assay time and variability, amenable to high-throughput screening, and measures binding at true equilibrium.[11][18]

  • Weaknesses: Requires specific SPA beads and can be susceptible to color or chemical quenching from test compounds.

G cluster_0 Filtration Assay Workflow cluster_1 Scintillation Proximity Assay (SPA) Workflow F_Start 1. Incubate Receptor + Radioligand + Test Compound F_Filter 2. Rapid Filtration (Vacuum Manifold) F_Start->F_Filter Separate Bound/Free F_Wash 3. Wash Filters (Remove Free Radioligand) F_Filter->F_Wash Isolate Bound F_Count 4. Quantify Radioactivity (Scintillation Counter) F_Wash->F_Count S_Start 1. Incubate SPA Bead-Receptor Complex + Radioligand + Test Compound S_Equil 2. Allow to Reach Equilibrium S_Start->S_Equil S_Count 3. Read Plate Directly (Microplate Scintillation Counter) S_Equil->S_Count Homogeneous Read S_Result Signal only from Proximity-Bound Radioligand S_Count->S_Result

Figure 1: Comparison of Filtration and Scintillation Proximity Assay (SPA) workflows.

Critical Reagents and Preparations
  • Receptor Source: The quality of the receptor preparation is paramount.

    • Transfected Cell Lines (e.g., HEK293, CHO): These offer a clean system expressing a single receptor subtype, avoiding the confounding presence of other receptors.

    • Native Tissue Homogenates (e.g., Rat Brain): Provide a more physiologically relevant context but represent a heterogeneous receptor population.[22][23][24] The preparation involves homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction where most receptors reside.[25][26]

  • Radioligand Selection: The choice of radioligand is critical for assay success.[1][27] Ideal characteristics include:

    • High Affinity (Low Kd): Ensures robust binding at low concentrations.

    • High Specific Activity (Ci/mmol): Provides a strong signal with minimal receptor occupancy.

    • Low Non-Specific Binding: Minimizes background noise.

    • Reversibility: Essential for accurate competition binding studies.

  • Assay Buffer: The buffer must maintain the integrity and functionality of the receptor. A typical buffer includes:

    • Buffering Agent: e.g., Tris-HCl or HEPES to maintain a physiological pH (typically 7.4).

    • Ions: e.g., MgCl₂ or NaCl, as many receptors require specific ions for optimal conformation and binding.

    • Protease Inhibitors: To prevent degradation of the receptor protein.

    • Blocking Agent (Optional): Such as Bovine Serum Albumin (BSA) to reduce non-specific binding of the radioligand to the assay tubes or plates.[28]

Part 3: Detailed Experimental Protocols

The following protocols are generalized for a filtration-based assay using a hypothetical target, the Dopamine Transporter (DAT), with membranes prepared from DAT-transfected HEK293 cells.

Protocol 1: Saturation Binding Assay ([³H]-WIN 35,428 at DAT)

Objective: To determine the Kd and Bmax for the radioligand [³H]-WIN 35,428 at the human Dopamine Transporter.

  • Preparation:

    • Thaw DAT-expressing cell membranes on ice and resuspend in ice-cold Assay Buffer (50 mM Tris, 120 mM NaCl, pH 7.4) to a final protein concentration of 10-20 µg per well. Keep homogenized with a Polytron or similar device.

    • Prepare serial dilutions of [³H]-WIN 35,428 in Assay Buffer. A typical concentration range would span from 0.1x Kd to 10x Kd (e.g., 0.1 nM to 30 nM across 8-12 concentrations).

    • Prepare a high-concentration solution of a displacing ligand for determining non-specific binding (NSB). For DAT, 10 µM Nomifensine or Cocaine is suitable.[29][30]

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]-WIN 35,428 dilution, and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the 10 µM Nomifensine solution, 50 µL of the [³H]-WIN 35,428 dilution, and 100 µL of the membrane preparation.

    • Run all concentrations in triplicate.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). This should be empirically determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and apply vacuum.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove all unbound radioligand.

  • Quantification:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each well and count the retained radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot Specific Binding (Y-axis) against the concentration of [³H]-WIN 35,428 (X-axis).

    • Fit the data using non-linear regression for a "one site-specific binding" model to derive the Kd and Bmax values.[31][32]

Protocol 2: Competition Binding Assay (2-Methyl-1-phenyl-1-butylamine HCl vs. [³H]-WIN 35,428 at DAT)

Objective: To determine the binding affinity (Ki) of 2-Methyl-1-phenyl-1-butylamine HCl for the Dopamine Transporter.

  • Preparation:

    • Prepare DAT membranes as described above.

    • Prepare a single working concentration of [³H]-WIN 35,428, ideally at or below its experimentally determined Kd (e.g., 2 nM).

    • Prepare serial dilutions of the unlabeled test compound, 2-Methyl-1-phenyl-1-butylamine HCl. A wide concentration range is essential, for example, from 0.1 nM to 100 µM.

    • Prepare control solutions: Assay Buffer for "Total Binding" control and 10 µM Nomifensine for "NSB" control.

  • Assay Plate Setup:

    • To each well, add: 50 µL of the appropriate test compound dilution (or control solution), 50 µL of the [³H]-WIN 35,428 working solution, and 100 µL of the membrane preparation.

  • Incubation, Filtration, and Quantification:

    • Follow steps 3, 4, and 5 from the Saturation Binding protocol.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding (Y-axis) against the log concentration of 2-Methyl-1-phenyl-1-butylamine HCl (X-axis).

    • Fit the resulting sigmoidal curve using non-linear regression ("log(inhibitor) vs. response -- Variable slope") to determine the IC50 value.[4]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation .[12][33][34][35]

Part 4: Data Analysis, Interpretation, and Validation

Accurate data analysis is as crucial as the wet lab execution. It transforms raw counts into meaningful pharmacological constants.

The Cheng-Prusoff Equation: From IC50 to Ki

The IC50 is an operational parameter that is dependent on the concentration of the radioligand used in the assay.[12][35] To determine the intrinsic affinity of the test compound (Ki), which is an absolute value, the Cheng-Prusoff equation is used for competitive binding assays.[33][34]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50: The experimentally determined concentration of the test compound that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation assay).

This conversion is essential for comparing the affinities of different compounds across various experiments.[33]

G cluster_0 Data Analysis Pipeline cluster_1 Sat_Assay Saturation Assay Data (DPM vs. [Radioligand]) Nonlin_Reg_Sat Non-linear Regression (One-site binding) Sat_Assay->Nonlin_Reg_Sat Comp_Assay Competition Assay Data (DPM vs. [Test Compound]) Nonlin_Reg_Comp Non-linear Regression (Sigmoidal dose-response) Comp_Assay->Nonlin_Reg_Comp Kd_Bmax Determine Kd & Bmax Nonlin_Reg_Sat->Kd_Bmax IC50 Determine IC50 Nonlin_Reg_Comp->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) Kd_Bmax->Cheng_Prusoff IC50->Cheng_Prusoff Ki Calculate Ki (Affinity Constant) Cheng_Prusoff->Ki

Figure 2: Logical workflow for calculating the affinity constant (Ki) from raw assay data.

Schild Analysis: Validating Competitive Antagonism

For a more rigorous validation that the test compound acts as a competitive antagonist, a Schild analysis can be performed.[5][36][37] This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist (the test compound). A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope not significantly different from 1.0 for a true competitive antagonist.[36][38] The x-intercept provides the pA2 value, which is a measure of the antagonist's affinity.[5]

Data Presentation: Clarity and Comparability

All quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical Saturation Binding Data for [³H]-WIN 35,428 at DAT

Parameter Value Units
Kd 2.5 ± 0.3 nM

| Bmax | 1250 ± 80 | fmol/mg protein |

Table 2: Hypothetical Competition Binding Profile of 2-Methyl-1-phenyl-1-butylamine HCl

Target Radioligand Used ([L]) IC50 (nM) Ki (nM)
DAT [³H]-WIN 35,428 (2.0 nM) 85 ± 12 47
NET [³H]-Nisoxetine (1.0 nM) 250 ± 35 156
SERT [³H]-Citalopram (0.5 nM) 1500 ± 210 1154
D₂ Receptor [³H]-Spiperone (0.2 nM) >10,000 >8,000

| 5-HT₂ₐ Receptor | [³H]-Ketanserin (0.5 nM) | 850 ± 95 | 607 |

This hypothetical data suggests the compound is a moderately potent monoamine transporter ligand with a preference for DAT > NET >> SERT, and weak activity at the tested GPCRs.

Part 5: Ensuring Trustworthiness and Scientific Rigor

A protocol is only as good as its validation. To ensure trustworthiness, every assay system must be rigorously controlled.

  • Assay Validation: Key parameters like the Z-factor should be calculated during assay development to ensure the signal window is robust enough for screening. A Z-factor > 0.5 is generally considered excellent.[10]

  • Minimizing Non-Specific Binding: NSB should ideally be less than 20-30% of the total binding at the Kd concentration of the radioligand to ensure a clean signal.[10] If NSB is high, optimization steps like pre-treating filters with PEI, adding BSA to the buffer, or lowering the membrane concentration are necessary.

  • Equilibrium Conditions: It is critical to confirm that the incubation time is sufficient to reach equilibrium, especially for high-affinity ligands. This can be verified with kinetic association/dissociation experiments.[10]

  • Reproducibility: All key experiments should be repeated independently to ensure the results are reproducible. Final affinity values should be reported as the mean ± standard error from multiple experiments.

Conclusion

The process of characterizing a novel compound like this compound through in vitro receptor binding assays is a systematic journey from hypothesis to quantitative data. It begins with structurally-guided target selection and progresses through meticulous assay development, execution, and rigorous data analysis. By understanding the principles behind saturation and competition binding, mastering techniques like filtration or SPA, and correctly applying analytical tools like the Cheng-Prusoff equation, researchers can reliably determine the binding affinity and selectivity profile of any new molecule. This foundational data is indispensable, providing the critical first insights into a compound's potential therapeutic utility or toxicological risk, and paving the way for all subsequent stages of drug development.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Hulme EC, Trevethick MA. Radioligand binding methods: practical guide and tips. PubMed.
  • Motulsky, H.
  • Motulsky H, Neubig R.
  • Scintill
  • Rio DC. Filter-binding assay for analysis of RNA-protein interactions. PubMed.
  • Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. PubMed.
  • Proffitt, J., et al. Scintillation Proximity Assay (SPA). SPIE Digital Library.
  • Non-Specific Binding: Wh
  • Read Lab. Filter Binding Assay.
  • Filter-binding assay. OpenWetWare.
  • Principle of time-resolved Scintillation Proximity Assay (SPA).
  • Scintill
  • Motulsky H, Neubig R.
  • Scintill
  • Radioligand Binding Assay. Gifford Bioscience.
  • Ki to IC50 Converter.
  • An approach to computer analysis of the ligand binding assay d
  • Schild Plot Gener
  • Kenakin, T. Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. CNS-Live.
  • Radiometric Ligand-Binding Assays. Revvity.
  • The Schild Equation Explained. Pharmacology & Therapeutics.
  • determination of KB or Ki from IC50.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
  • IC50. Wikipedia.
  • Filter-Binding Assay for Analysis of RNA-Protein Interactions.
  • Filter binding assay. Wikipedia.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Schild equ
  • Ki, IC50, & the Cheng-Prusoff equ
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Understanding the Brain Tissue Binding Assay.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.
  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.
  • A Brief Guide to Performing Pharmacological Studies In Vitro. PubMed.
  • Tissue slices in radioligand binding assays. PubMed.
  • Designing Pharmacology Studies.
  • Brain Tissue Binding Assay.
  • Estimation of competitive antagonist affinity by the Schild method. PubMed.
  • In Vitro Safety Pharmacology. ChemPartner.
  • Specific and Non-specific Binding in a ligand binding assay. YouTube.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • nonspecific binding in immunoassays. CANDOR Bioscience GmbH.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays. PubMed Central.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays.
  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. NIH.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research.
  • In vitro receptor binding assays: general methods and consider
  • Receptor Binding Assays. MilliporeSigma.

Sources

A Framework for the Preliminary Toxicological Evaluation of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This document outlines a comprehensive, multi-tiered strategy for conducting a preliminary toxicological assessment of 2-Methyl-1-phenyl-1-butylamine Hydrochloride, a compound for which no public toxicological data is currently available.[1] Given its structural characteristics, it may be classified as a novel psychoactive substance (NPS), a category of compounds requiring rigorous safety evaluation due to their potential for unforeseen physiological effects.[2]

The absence of established data necessitates a foundational, hypothesis-driven approach. This guide provides the scientific rationale and detailed methodologies for a preliminary toxicological workup, beginning with computational prediction and progressing through targeted in vitro and preliminary in vivo assays. The objective is to build a foundational dataset to identify potential hazards, inform risk assessment, and guide subsequent, more definitive toxicological studies.

Foundational Assessment: Physicochemical and In Silico Characterization

Prior to any biological testing, a thorough understanding of the compound's physical and chemical properties is paramount as these directly influence its absorption, distribution, metabolism, and excretion (ADME), and thus its toxicological profile. Concurrently, computational toxicology provides a critical, resource-efficient first look at potential liabilities.[3]

Physicochemical Characterization

The initial step involves characterizing the fundamental properties of this compound. This data is essential for preparing appropriate formulations for toxicological assays and for interpreting bioavailability.[4]

Table 1: Key Physicochemical Parameters and Rationale

ParameterMethodRationale
Molecular Formula & Weight Mass SpectrometryC11H17N • HCl; 199.7 g/mol .[1] Confirms identity and purity of the test article.
Solubility HPLC-UV or similarDetermine solubility in aqueous buffers (e.g., PBS pH 7.4) and relevant organic solvents (e.g., DMSO, Ethanol) to prepare appropriate dosing solutions for in vitro and in vivo studies.[1]
LogP (Octanol-Water Partition Coefficient) Shake-flask method or HPLCPredicts lipophilicity, which influences membrane permeability, protein binding, and potential for bioaccumulation. A key input for ADME and toxicity prediction models.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, which affects solubility, receptor interaction, and membrane transport.
Stability HPLC-UV over time in relevant mediaAssesses the compound's stability in dosing vehicles and culture media to ensure accurate dose concentrations during experiments.
In Silico Toxicological Prediction

Computational models are used to predict toxicity based on the chemical structure, leveraging vast datasets of known toxicants.[5][6] This step helps to identify potential red flags and to prioritize endpoints for experimental testing.

  • Methodology : Utilize a battery of in silico tools, such as Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems (e.g., OECD QSAR Toolbox, DEREK Nexus).[3][6]

  • Endpoints to Predict :

    • Genotoxicity : Screen for structural alerts associated with mutagenicity and clastogenicity.

    • Hepatotoxicity : Identify moieties linked to drug-induced liver injury (DILI).

    • Cardiotoxicity : Assess potential for hERG channel inhibition.

    • Acute Toxicity (LD50) : Generate a preliminary estimate to guide starting doses for in vivo studies.[6]

  • Causality : The underlying principle of in silico toxicology is that the structure of a molecule dictates its function and, by extension, its potential for toxicity. By comparing the structural fragments of this compound to a database of fragments with known toxicological outcomes, we can generate hypotheses about its likely biological activity.[7]

In Vitro Toxicological Assessment: A Multi-Endpoint Approach

In vitro assays are the cornerstone of modern toxicology, providing mechanistic insights while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). A tiered approach using multiple assays is critical, as different methods measure distinct cellular events.[8][9]

Cytotoxicity Screening

The initial biological assessment aims to determine the concentration range at which the compound causes cell death. This is crucial for dose selection in subsequent, more complex assays like genotoxicity tests.

Table 2: Proposed In Vitro Cytotoxicity Assay Battery

AssayPrincipleTarget Cell LinesEndpoint Measured
MTT Assay Mitochondrial dehydrogenase activity reduces MTT tetrazolium salt to a purple formazan product.HepG2 (human liver), SH-SY5Y (human neuroblastoma)Cell viability and metabolic activity.[10]
Neutral Red (NR) Uptake Assay Viable cells incorporate and bind the supravital dye in their lysosomes.HepG2, SH-SY5YCell viability via lysosomal integrity.[10][11]
LDH Release Assay Lactate dehydrogenase (LDH), a cytosolic enzyme, is released into the culture medium upon cell membrane damage.HepG2, SH-SY5YCell death via loss of membrane integrity (necrosis).[8][9]
  • Rationale for Cell Line Selection : HepG2 cells are a standard model for assessing potential hepatotoxicity. Given the compound's structural similarity to phenethylamines, which are known to have neurological effects, the SH-SY5Y neuroblastoma cell line is included to screen for potential neurotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding : Plate HepG2 or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure : Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plates for 24 hours (or other relevant time points) at 37°C, 5% CO₂.

  • MTT Addition : Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization : Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a key indicator of carcinogenic potential. A standard battery includes a bacterial mutagenicity assay and a mammalian cell assay for chromosomal damage.[12]

Table 3: Proposed In Vitro Genotoxicity Assay Battery

AssayPrincipleTest SystemEndpoint Measured
Bacterial Reverse Mutation Assay (Ames Test) Measures the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13]S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)Gene mutation (mutagenicity).[14][15]
In Vitro Micronucleus (MNvit) Assay Detects small, extranuclear bodies (micronuclei) formed from chromosome fragments or whole chromosomes that lag during cell division.[12][16]Human peripheral blood lymphocytes or CHO/TK6 cellsChromosomal damage (clastogenicity) and aneuploidy (aneugenicity).[17][18]
  • Causality & Self-Validation : Both assays must be conducted with and without an external metabolic activation system (e.g., rat liver S9 fraction).[15][17] This is because some chemicals (pro-mutagens) are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes. The inclusion of the S9 fraction mimics this aspect of mammalian metabolism, making the assay system more predictive of in vivo effects.

Experimental Workflow: In Vitro Micronucleus Assay

G cluster_prep Preparation cluster_incubation Incubation & Treatment cluster_harvest Harvesting & Analysis A 1. Culture Cells (e.g., TK6) B 2. Expose Cells to Compound (+/- S9 metabolic activation) A->B C 3. Add Cytochalasin B (Blocks cytokinesis) B->C D 4. Incubate (Allows for nuclear division) C->D E 5. Harvest Cells (Hypotonic treatment) D->E F 6. Fix and Stain Cells (e.g., Giemsa) E->F G 7. Microscopic Analysis (Score micronuclei in binucleated cells) F->G

Caption: Workflow for the cytokinesis-block micronucleus assay.

Preliminary In Vivo Toxicological Assessment

Following in vitro characterization, a limited and ethically justified in vivo study is necessary to understand the compound's effects in a whole biological system. The primary goals are to establish a preliminary acute toxicity profile and to observe for overt signs of toxicity, particularly neurobehavioral effects.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure that uses a minimum number of animals to classify a substance into one of the GHS toxicity categories, providing an estimate of the LD50.[19][20][21]

Table 4: OECD 423 Study Design Overview

ParameterSpecificationRationale
Species Rat (Wistar or Sprague-Dawley), femaleFemales are often slightly more sensitive. Standard rodent model for regulatory toxicology.[21]
Administration Oral gavage, single doseSimulates a likely route of human exposure.
Starting Dose 300 mg/kg (default) or guided by in silico predictionA default starting dose is recommended when no prior data exists.[22]
Dosing Progression Stepwise procedure using 3 animals per step. The outcome (mortality) at one dose determines the next dose level (either higher or lower).[22][23]Minimizes animal use while still allowing for classification.
Observation Period 14 daysAllows for the observation of delayed mortality and recovery from toxic signs.[19]
Endpoints Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), body weight changes, and gross necropsy at termination.Provides a comprehensive picture of acute systemic toxicity.
Functional Observational Battery (FOB)

The FOB is a non-invasive screening procedure designed to detect gross functional deficits and to characterize neurobehavioral and physiological effects of a test substance.[24][25][26] It is particularly relevant for compounds with suspected central nervous system activity.

  • Methodology : The FOB is conducted in conjunction with the acute toxicity study. Observations are made at the time of peak plasma concentration (if known) and at several other time points post-dosing.

  • Key Domains Assessed :

    • Home Cage Observations : Posture, general activity, presence of tremors or convulsions.

    • Open Field Assessment : Gait, arousal level, stereotypy, grooming.

    • Sensorimotor & Reflex Tests : Approach response, touch response, tail pinch, righting reflex.

    • Physiological/Autonomic Measures : Body temperature, salivation, lacrimation, pupil size.

Logical Flow of Preliminary Toxicological Assessment

G A Compound Synthesis & Characterization B In Silico Toxicity Prediction A->B C In Vitro Cytotoxicity (MTT, NR, LDH) B->C Guides dose selection E Preliminary In Vivo Study (OECD 423 + FOB) B->E Guides starting dose D In Vitro Genotoxicity (Ames, Micronucleus) C->D Determines non-cytotoxic concentrations for testing C->E Informs decision to proceed D->E Informs decision to proceed F Preliminary Hazard Profile E->F

Sources

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butylamine Hydrochloride: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-phenyl-1-butylamine Hydrochloride, a phenethylamine derivative with potential psychoactive properties. As a structural analog of known central nervous system stimulants, this compound warrants detailed investigation into its synthesis, pharmacological activity, and potential for derivatization. This document serves as a resource for researchers and drug development professionals, offering insights into its chemical characteristics, structure-activity relationships, and methodologies for its synthesis and analysis. The information presented herein is intended to facilitate further research and a deeper understanding of this class of compounds.

Introduction: The Phenethylamine Landscape

The phenethylamine backbone is a foundational scaffold in medicinal chemistry, giving rise to a vast array of compounds with diverse pharmacological activities.[1] Endogenous catecholamines such as dopamine and norepinephrine, which play crucial roles in neurotransmission, are themselves phenethylamine derivatives.[2] Synthetic modifications to this core structure have led to the development of numerous therapeutic agents and research chemicals, primarily targeting the central nervous system.

2-Methyl-1-phenyl-1-butylamine belongs to the α-alkyl phenethylamine class, a group known for its stimulant properties. The introduction of an alkyl group at the alpha position of the ethylamine side chain can significantly influence the compound's metabolic stability and receptor interactions.[3] Specifically, this modification can confer resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action.[3] This guide will delve into the specific attributes of this compound, its relationship to other phenethylamines, and the potential for creating novel analogs with tailored pharmacological profiles.

Physicochemical Properties and Structural Elucidation

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its close structural isomer, α-Ethyl-N-methylphenethylamine (also known as N-methyl-1-phenylbutan-2-amine).[4]

PropertyValue (for α-Ethyl-N-methylphenethylamine)Reference
Molecular Formula C₁₁H₁₇N[4]
Molar Mass 163.264 g/mol [4]
CAS Number 84952-60-3[4]
IUPAC Name N-methyl-1-phenylbutan-2-amine[4]

Structural Isomerism: It is crucial to distinguish between "2-Methyl-1-phenyl-1-butylamine" and "2-Methylamino-1-phenylbutane" (α-Ethyl-N-methylphenethylamine). The former implies a primary amine, while the latter is a secondary amine. This guide will focus on the primary amine structure as indicated by the topic, while drawing comparative data from its N-methylated analog.

Synthesis of this compound: A Plausible Synthetic Route

A robust synthesis of 2-Methyl-1-phenyl-1-butylamine can be designed based on established methodologies for related phenethylamine compounds, such as the route described for 2-methyl-1-substituted phenyl-2-propanamine compounds.[5] The following multi-step synthesis provides a logical and experimentally sound approach.

Diagram of the Proposed Synthetic Pathway

Synthesis Phenylacetonitrile Phenylacetonitrile alpha-Ethylphenylacetonitrile alpha-Ethylphenylacetonitrile Phenylacetonitrile->alpha-Ethylphenylacetonitrile 1-Phenyl-2-butanone 1-Phenyl-2-butanone alpha-Ethylphenylacetonitrile->1-Phenyl-2-butanone Oxime Oxime 1-Phenyl-2-butanone->Oxime 2-Methyl-1-phenyl-1-butylamine 2-Methyl-1-phenyl-1-butylamine Oxime->2-Methyl-1-phenyl-1-butylamine 2-Methyl-1-phenyl-1-butylamine HCl 2-Methyl-1-phenyl-1-butylamine HCl 2-Methyl-1-phenyl-1-butylamine->2-Methyl-1-phenyl-1-butylamine HCl

Caption: Proposed synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of α-Ethylphenylacetonitrile

  • To a stirred solution of phenylacetonitrile in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield α-ethylphenylacetonitrile.

Step 2: Synthesis of 1-Phenyl-2-butanone

  • Prepare a Grignard reagent from methyl bromide and magnesium turnings in dry diethyl ether.

  • Add a solution of α-ethylphenylacetonitrile in dry diethyl ether dropwise to the Grignard reagent at 0 °C.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture and hydrolyze by carefully adding aqueous sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-phenyl-2-butanone.

Step 3: Oximation of 1-Phenyl-2-butanone

  • Dissolve 1-phenyl-2-butanone in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated oxime by filtration and wash with water.

Step 4: Reduction of the Oxime to 2-Methyl-1-phenyl-1-butylamine

  • In a flask equipped with a reflux condenser and a dropping funnel, place a suspension of lithium aluminum hydride (LiAlH₄) in dry diethyl ether.

  • Add a solution of the oxime in dry diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for 4-6 hours.

  • Cool the reaction mixture and cautiously add water dropwise to decompose the excess LiAlH₄, followed by a 15% sodium hydroxide solution and then more water.

  • Filter the resulting aluminum salts and wash them with diethyl ether.

  • Dry the combined ether filtrates over anhydrous potassium carbonate and concentrate to obtain the free base of 2-methyl-1-phenyl-1-butylamine.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

  • Collect the white precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Pharmacological Profile and Mechanism of Action

The pharmacological properties of 2-Methyl-1-phenyl-1-butylamine are expected to be similar to other α-alkyl phenethylamines, acting as a central nervous system stimulant. The primary mechanism of action for this class of compounds is the release of monoamine neurotransmitters, particularly dopamine and norepinephrine.[4][6]

Based on data from its close analog, α-Ethyl-N-methylphenethylamine, the target compound is likely a norepinephrine-dopamine releasing agent (NDRA).[4] α-Ethyl-N-methylphenethylamine has shown the following potencies for inducing monoamine release:

  • Norepinephrine (NE): EC₅₀ of 58 nM

  • Dopamine (DA): EC₅₀ of 179 to 225 nM

  • Serotonin (5-HT): EC₅₀ of 4,698 nM

This profile suggests a significantly higher potency for norepinephrine and dopamine release compared to serotonin, which is characteristic of many stimulant phenethylamines.[4] These compounds typically interact with the trace amine-associated receptor 1 (TAAR1), which modulates the activity of monoamine transporters.[7][8]

Signaling Pathwaydot

Pharmacology cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Phenethylamine Phenethylamine TAAR1 TAAR1 Dopamine_Transporter Dopamine Transporter (DAT) Dopamine_Vesicle Dopamine Vesicle Dopamine_Receptor Dopamine Receptor Cellular_Response Cellular_Response Dopamine_Receptor->Cellular_Response Signal Transduction Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->Dopamine_Receptor Dopamine Binding

Sources

Methodological & Application

A Robust HPLC-MS/MS Method for the Quantitative Analysis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the sensitive and selective quantification of 2-Methyl-1-phenyl-1-butylamine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). As a structural analog of various phenethylamine-class stimulants, the ability to accurately detect and quantify this compound is critical for forensic toxicology, clinical research, and pharmaceutical development. The methodology described herein employs a straightforward Solid-Phase Extraction (SPE) for sample cleanup from biological matrices, followed by reversed-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mass spectrometry. This guide provides a comprehensive framework, from elucidating the foundational principles of method design to step-by-step protocols for execution and validation, ensuring scientific integrity and reliable data generation.

Introduction and Scientific Rationale

2-Methyl-1-phenyl-1-butylamine is a compound belonging to the phenethylamine class, which includes a wide range of substances with stimulant properties. While not as widely known as amphetamine or methamphetamine, the proliferation of novel psychoactive substances (NPS) necessitates the development of robust analytical methods capable of identifying and quantifying such emerging compounds.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard in forensic and clinical toxicology due to its exceptional sensitivity and specificity, often eliminating the need for the time-consuming derivatization steps required by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

The core of this method is the coupling of efficient chromatographic separation on a reversed-phase C18 column with the precise detection capabilities of a triple quadrupole mass spectrometer.[1] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering. A specific precursor ion (the protonated molecule) is selected and fragmented, and then one or more specific product ions are monitored. This technique drastically reduces chemical noise and allows for confident quantification at very low concentrations.[3]

This document serves as a complete guide, explaining the causality behind key experimental choices, from sample preparation strategies designed to minimize matrix effects to the optimization of mass spectrometric parameters for maximum sensitivity.

Analyte Characteristics and Mass Spectrometry

Chemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Compound Name 2-Methyl-1-phenyl-1-butylamine Hydrochloride-
CAS Number 81880-29-7[4]
Molecular Formula C₁₁H₁₇N · HCl[4]
Molecular Weight 199.72 g/mol [4]
Free Base Formula C₁₁H₁₇N-
Free Base MW 163.26 g/mol -
Structure -
Predicted MS/MS Fragmentation

For quantitative analysis using tandem mass spectrometry, predicting the fragmentation of the parent molecule is essential for establishing MRM transitions. Operating in positive electrospray ionization (ESI+) mode, the analyte will be protonated to form the precursor ion [M+H]⁺. The primary fragmentation pathways for phenethylamines typically involve alpha-cleavage (cleavage of the C-C bond adjacent to the amine) and beta-cleavage.[5][6]

  • Precursor Ion ([M+H]⁺): The molecular weight of the free base is 163.26. The protonated molecule will have a mass-to-charge ratio (m/z) of 164.3 .

  • Predicted Product Ions: The most likely fragmentation involves the cleavage of the bond between the carbon bearing the phenyl group/amine and the rest of the butyl chain. This results in the loss of a propyl radical, leading to a stable benzylic iminium ion.

    • Product Ion 1 (Quantifier): m/z 120.1 (Resulting from the loss of C₃H₇)

    • Product Ion 2 (Qualifier): m/z 91.1 (Tropylium ion, a common fragment from alkylbenzenes)[7]

G cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision-Induced Dissociation (Q2) cluster_product Product Ion Detection (Q3) precursor [C₁₁H₁₇N + H]⁺ m/z = 164.3 cid Fragmentation via Collision Gas (e.g., N₂ or Ar) precursor->cid quantifier Quantifier Ion [C₈H₁₀N]⁺ m/z = 120.1 cid->quantifier Primary Transition qualifier Qualifier Ion [C₇H₇]⁺ m/z = 91.1 cid->qualifier Confirmatory Transition

Caption: Predicted MS/MS fragmentation pathway for 2-Methyl-1-phenyl-1-butylamine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution minimizes variability and ensures reproducible results.

Materials and Reagents
  • This compound certified reference material (CRM)

  • Isotopically labeled internal standard (IS), e.g., 2-Methyl-1-phenyl-1-butylamine-d5 (if available, otherwise a structurally similar deuterated analog)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (≥98%, LC-MS grade)

  • Ammonium Hydroxide (ACS grade)

  • Ethyl Acetate (HPLC grade)

  • Blank human plasma/urine (verified to be free of analytes)

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., polymeric cation exchange, 30 mg, 1 mL)

Instrumentation and Conditions

The following tables summarize the instrumental setup. These parameters serve as a robust starting point and should be optimized for the specific instrument used.

Table 1: HPLC System Parameters

ParameterSettingRationale
HPLC System Agilent 1200 Infinity or equivalentProvides reliable gradient formation and sample delivery.
Column Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)Superficially porous particles allow for high-efficiency separations at lower backpressures, enabling faster run times.[8]
Column Temp. 40 °CImproves peak shape and reduces viscosity for better chromatographic performance.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte for better retention in reversed-phase and enhanced ESI+ signal.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for compounds of this polarity.[1]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Injection Vol. 5 µLSmall volume minimizes potential matrix effects and peak distortion.
Gradient See Table 2 belowA gradient is necessary to elute the analyte with a good peak shape while washing out more retained matrix components.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

Table 3: Mass Spectrometer Parameters

ParameterSettingRationale
MS System Sciex 6500+ QTRAP or equivalentHigh-sensitivity triple quadrupole platform ideal for trace-level quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine functional group is readily protonated in positive mode.[3]
Source Temp. 550 °COptimizes desolvation of the mobile phase.
IonSpray Voltage 5500 VCreates a stable spray and maximizes ion generation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas Nitrogen, set to "Medium"Standard collision gas for fragmentation in Q2.
MRM Transitions See Table 4 belowSpecific transitions for the analyte and internal standard ensure selectivity.

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte (Quant) 164.3120.1100Optimize (e.g., 25 V)
Analyte (Qual) 164.391.1100Optimize (e.g., 35 V)
IS (e.g., -d5) 169.3125.1100Optimize (e.g., 25 V)

Note: Collision energies must be empirically optimized for the specific instrument by infusing a standard solution.

Preparation of Standards and Samples

Accurate preparation of standards is paramount for quantification.

Stock Solutions:

  • Prepare a 1 mg/mL primary stock solution of 2-Methyl-1-phenyl-1-butylamine HCl in methanol.

  • Prepare a 100 µg/mL stock of the internal standard (IS) in methanol.

Calibration Curve & QC Samples:

  • Perform serial dilutions from the primary stock to prepare working standards at concentrations spanning the desired linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare separate Quality Control (QC) samples from a different stock weighing at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).

Sample Preparation using Solid-Phase Extraction (SPE): This protocol is designed to remove proteins, salts, and other interferences from a plasma or urine matrix.[8]

G start Start: 1 mL Sample (e.g., Urine/Plasma) spike Spike with Internal Standard (IS) start->spike dilute Add 1 mL of 2% Formic Acid Vortex and Centrifuge spike->dilute load Load Supernatant onto SPE dilute->load condition Condition SPE Cartridge (1 mL MeOH, then 1 mL H₂O) condition->load wash1 Wash 1: 1 mL 2% Formic Acid load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 dry Dry Cartridge under Vacuum (5-10 min) wash2->dry elute Elute with 1 mL of 5% NH₄OH in Ethyl Acetate dry->elute evaporate Evaporate Eluate to Dryness (N₂ stream, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute end Inject 5 µL into HPLC-MS/MS reconstitute->end

Caption: Workflow for Solid-Phase Extraction (SPE) of biological samples.

Method Validation Protocol

The method must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[2]

Table 5: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Selectivity Analyze ≥6 different blank matrix sources.No interfering peaks at the retention time of the analyte >20% of the LLOQ area.
Linearity & Range Analyze calibration standards in triplicate over at least 3 days.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
LLOQ Analyze samples at the lowest calibration point (n=5).Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤20% CV.
Accuracy Analyze QC samples at 3 levels (n=5) over 3 days.Mean concentration within ±15% of the nominal value.
Precision Calculate Coefficient of Variation (CV%) for QC samples.Intra-day and Inter-day precision (CV) should be ≤15%.
Matrix Effect Compare analyte peak area in post-extraction spiked blank vs. neat solution.Ion suppression/enhancement should be consistent and ideally within 85-115%.
Recovery Compare analyte peak area in pre-extraction spiked blank vs. post-extraction spiked blank.Extraction recovery should be consistent, reproducible, and ideally >70%.
Stability Analyze QC samples after freeze-thaw cycles, bench-top storage, and long-term storage.Mean concentration should be within ±15% of the nominal value.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS/MS method for the analysis of this compound. The protocol details a robust sample preparation technique using solid-phase extraction, efficient chromatographic separation, and highly selective detection by tandem mass spectrometry. The inclusion of a rigorous validation plan ensures that the method is reliable, accurate, and fit for purpose in demanding research and regulated environments. This methodology can be readily adapted by laboratories for the routine analysis of this compound and serves as a template for the development of methods for other novel phenethylamine analogs.

References

  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek Corporation. [Link]

  • Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. Journal of Mass Spectrometry. [Link]

  • Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection. Bioanalysis Zone. [Link]

  • Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent Technologies. [Link]

  • Application of a chiral HPLC‐MS/MS method for the determination of 13 related amphetamine‐type stimulants to forensic samples: Interpretative hypotheses. ResearchGate. [Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies. [Link]

  • A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. IPharmSciencia. [Link]

  • CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride). Chemsrc. [Link]

  • Development and validation of a HPLC/MS/MS method for the quantification of Cocaine and its principal metabolite. ResearchGate. [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. [Link]

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease. [Link]

  • 2-methyl butyl amine. The Good Scents Company. [Link]

  • 1-Butanamine, 2-methyl-. NIST WebBook. [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive experimental framework for conducting in vivo studies on 2-Methyl-1-phenyl-1-butylamine Hydrochloride, a putative novel psychoactive substance (NPS) with a structural resemblance to known central nervous system (CNS) stimulants.[1][2] The protocols detailed herein are designed for researchers in pharmacology, toxicology, and drug development to assess the compound's psychomotor, behavioral, and preliminary toxicological profile in a rodent model. This guide emphasizes scientific integrity, ethical considerations, and data-driven decision-making throughout the experimental process.

Introduction: The Scientific and Ethical Imperative

This compound belongs to the broad class of phenethylamines, a group that includes numerous endogenous neurotransmitters and synthetic stimulants.[2] Its structural similarity to methamphetamine analogs suggests a potential for CNS stimulant properties.[1] As with many novel psychoactive substances, there is a significant lack of empirical data on its physiological and toxicological effects.[1][3] Therefore, a structured and ethically sound in vivo investigation is paramount to characterize its pharmacological activity.

The following protocols are grounded in the internationally recognized "3Rs" principles of animal research: Replacement, Reduction, and Refinement .[4][5][6] Every effort should be made to minimize animal use and distress while maximizing the scientific value of the study.[5][7] All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[7]

Pre-Experimental Planning: Foundational Steps for Rigorous Science

A meticulously planned preclinical study is essential for generating reproducible and reliable data.[8][9][10]

Compound Characterization and Formulation

Prior to in vivo administration, the identity and purity of this compound must be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13]

For administration, the compound should be dissolved in a sterile, physiologically compatible vehicle. Given its hydrochloride salt form, sterile 0.9% saline is a suitable initial choice. Solubility should be determined to prepare a clear solution for dosing.

Animal Model Selection

Swiss Albino or CD-1 mice are appropriate initial models for assessing CNS stimulant effects due to their well-characterized behavioral responses.[14][15] The choice of species should be justified based on the specific research questions.[4]

Experimental Design and Statistical Power

A robust experimental design is crucial for obtaining statistically significant results while minimizing the number of animals used.[5][8] This includes defining clear hypotheses, primary and secondary endpoints, and conducting a power analysis to determine the appropriate sample size.[8]

A typical acute study design would involve:

  • Vehicle Control Group: Receives only the vehicle.

  • Test Groups: At least three dose levels (low, medium, high) of this compound.

  • Positive Control Group (Optional but Recommended): A well-characterized stimulant like amphetamine can be used for comparison.[16]

Experimental Protocols

The following protocols outline a tiered approach to evaluating the in vivo effects of this compound.

Acclimatization and Habituation
  • Objective: To minimize stress-induced behavioral artifacts.

  • Procedure:

    • Upon arrival, house animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week.

    • Handle the animals daily for several days prior to testing to habituate them to the researcher.

    • On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes before any procedures begin.

Dosing and Administration
  • Objective: To administer the test compound accurately and consistently.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in rodents.

  • Dose Calculation: Doses should be calculated based on the animal's body weight and expressed in mg/kg.

Component Description
Test CompoundThis compound
VehicleSterile 0.9% Saline
Dose Levelse.g., 1, 5, 10 mg/kg (pilot studies may be needed)
Administration VolumeTypically 10 mL/kg for mice
Behavioral Assessments
  • Objective: To assess locomotor activity, exploration, and anxiety-like behavior.[14][15]

  • Apparatus: A square arena with walls to prevent escape, often equipped with automated tracking software.

  • Procedure:

    • Administer the test compound or vehicle.

    • After a 30-minute absorption period, place the mouse in the center of the open field arena.

    • Record activity for a predefined period (e.g., 15-30 minutes).

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Rearing frequency

    • Grooming bouts

  • Objective: To quantify general locomotor activity.[14][15][16]

  • Apparatus: A chamber with infrared beams to detect movement.

  • Procedure:

    • Record a baseline activity score for each mouse for 10 minutes.

    • Administer the test compound or vehicle.

    • After 30 minutes, place the mouse back in the actophotometer and record activity for 10 minutes.

  • Data Analysis: Calculate the percentage increase or decrease in activity compared to baseline.

  • Objective: To assess anxiety-like behavior.[14]

  • Apparatus: A plus-shaped maze raised off the ground with two open and two closed arms.

  • Procedure:

    • Administer the test compound or vehicle.

    • After the absorption period, place the mouse at the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms versus closed arms

    • Number of entries into open and closed arms

Physiological and Toxicological Observations
  • Objective: To monitor for overt signs of toxicity.

  • Procedure:

    • Throughout the experiment, observe animals for changes in posture, gait, respiration, and the presence of stereotyped behaviors (e.g., repetitive sniffing, head weaving).

    • Record body weight before and after the study.

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.[8] The results should be interpreted in the context of the known pharmacology of similar compounds.

Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Compound Characterization (Purity & Identity) B Animal Acclimatization & Habituation A->B C Group Assignment & Baseline Measurements B->C D Dosing (Vehicle, Test Compound, Positive Control) C->D E Behavioral Testing (OFT, Actophotometer, EPM) D->E F Physiological Observations D->F G Data Collection & Analysis E->G F->G I Ethical Euthanasia & Necropsy F->I H Interpretation & Reporting G->H

Caption: High-level workflow for the in vivo assessment of this compound.

Logical Relationship of Behavioral Tests

G Compound Test Compound Administration Locomotor Locomotor & Exploratory Activity Compound->Locomotor Anxiety Anxiety-Like Behavior Compound->Anxiety OFT Open Field Test Locomotor->OFT Acto Actophotometer Locomotor->Acto Anxiety->OFT EPM Elevated Plus Maze Anxiety->EPM

Caption: Relationship between the test compound and the behavioral domains assessed by specific in vivo tests.

Conclusion

This document provides a foundational guide for the in vivo investigation of this compound. Adherence to these protocols, in conjunction with rigorous scientific and ethical standards, will enable researchers to generate valuable data on the pharmacological profile of this novel compound. The insights gained will be crucial for both public health and the advancement of neuropharmacology.

References

  • Pol, K. D., Jagtap, P. N., Jagatap, V. V., Bobade, S. S., More, V. P., Kadam, A. M., Deshmukh, P., & Kunjir, A. (Year). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. [Link]

  • Kim, D. S., & Lee, H. J. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal. [Link]

  • Dhama, K., et al. (2023). Ethical considerations regarding animal experimentation. Journal of Experimental Biology and Agricultural Sciences. [Link]

  • IJRASET. (2024). Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Lahav CRO. (n.d.). Ethical conduct in animal experimentation and why is this important. Lahav CRO. [Link]

  • Festing, M. F. W., & Tatham, P. (2020). General Principles of Preclinical Study Design. In Vivo Models for Drug Discovery. [Link]

  • News-Medical.Net. (2021). The Ethics of Animal Models in Preclinical Testing. News-Medical.Net. [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Slideshare. (n.d.). Preclinical screening methods of cns stimulants. Slideshare. [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs. [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. Saudi Food & Drug Authority. [Link]

  • Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • I.R.I.S. (n.d.). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. I.R.I.S.. [Link]

  • SpringerLink. (n.d.). Advances in analytical methodologies for detecting novel psychoactive substances: a review. SpringerLink. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Frontiers. (n.d.). Novel Psychoactive Drugs. Frontiers. [Link]

  • MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

Application Note: Robust GC-MS Analysis of 2-Methyl-1-phenyl-1-butylamine via Trifluoroacetyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a detailed protocol for the chemical derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Direct GC-MS analysis of polar primary amines like 2-Methyl-1-phenyl-1-butylamine is often hindered by poor chromatographic peak shape, thermal instability, and strong column interactions, leading to inaccurate quantification and low sensitivity. To overcome these challenges, a robust acylation method using Trifluoroacetic Anhydride (TFAA) is employed. This procedure converts the polar primary amine into a stable, more volatile N-trifluoroacetyl derivative, significantly improving chromatographic performance and producing a mass spectrum with characteristic high-mass fragments suitable for definitive identification and quantification.

Introduction: The Rationale for Derivatization

2-Methyl-1-phenyl-1-butylamine is a primary phenethylamine, a class of compounds frequently encountered in pharmaceutical development and forensic analysis. The primary amine functional group imparts high polarity and the capacity for hydrogen bonding. When analyzed directly by gas chromatography, these characteristics cause several analytical issues:

  • Peak Tailing: The active amine group can interact strongly with silanol groups on the GC column and liner, resulting in broad, asymmetric (tailing) peaks.

  • Low Volatility: The hydrochloride salt form is non-volatile. While the free base is more volatile, its polarity can still impede efficient elution from the GC column.

  • Thermal Degradation: Polar amines can be susceptible to degradation at the high temperatures of the GC injection port.

Chemical derivatization is a crucial sample preparation step that modifies the analyte to make it more amenable to GC analysis.[1] The process involves replacing the active hydrogen on the amine with a less polar, non-bonding group. Acylation with fluorinated anhydrides is a widely adopted and highly effective strategy for derivatizing amphetamines and related compounds.[2][3] This method not only improves volatility and reduces peak tailing but also creates derivatives with excellent mass spectral characteristics.[1]

This guide focuses on derivatization with Trifluoroacetic Anhydride (TFAA), which offers a rapid and quantitative reaction to yield a stable N-trifluoroacetyl (TFA) derivative.[4][5] The resulting TFA-derivative exhibits enhanced thermal stability and produces a predictable fragmentation pattern under electron ionization (EI), facilitating reliable identification.[6]

Principle of Trifluoroacetyl Derivatization

The process begins with the conversion of the this compound salt into its free base form through alkalinization. This is necessary because the derivatizing agent reacts with the nucleophilic lone pair of electrons on the nitrogen atom, which is not available in the protonated salt form. The free base is then extracted into an organic solvent.

The core of the method is the nucleophilic acyl substitution reaction between the primary amine and Trifluoroacetic Anhydride (TFAA). The nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct.

Derivatization Reaction Analyte 2-Methyl-1-phenyl-1-butylamine (Free Base) Derivative N-Trifluoroacetyl Derivative (Volatile & Thermally Stable) Analyte->Derivative + TFAA TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Derivative Byproduct Trifluoroacetic Acid

Caption: Chemical reaction of 2-Methyl-1-phenyl-1-butylamine with TFAA.

Experimental Protocols

This section provides detailed, step-by-step methodologies for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
  • This compound (Analyte Standard)

  • Trifluoroacetic Anhydride (TFAA), >99% purity

  • Methanol (HPLC Grade)

  • Ethyl Acetate (GC Grade, Anhydrous)

  • Sodium Hydroxide (NaOH) solution, 1 M

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Autosampler vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen gas evaporation system

Instrumentation and Analytical Conditions

The analysis is performed on a standard capillary gas chromatograph coupled to a single quadrupole mass spectrometer. The parameters listed below serve as a robust starting point and may be optimized for specific instrumentation.

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
GC Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[1]
Injection Port Splitless Mode, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500)
Solvent Delay 4 minutes
Protocol 1: Free Base Extraction

Objective: To convert the hydrochloride salt to the free base and extract it into an organic solvent.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Methyl-1-phenyl-1-butylamine HCl in methanol. Create working standards by diluting this stock solution.

  • Aliquoting: Pipette 100 µL of the standard solution into a 10 mL glass test tube.

  • Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Basification: Add 1 mL of deionized water to the tube and vortex to dissolve the residue. Add 200 µL of 1 M NaOH to raise the pH > 10. This deprotonates the amine, forming the free base.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the tube. Cap and vortex vigorously for 1 minute to extract the free base into the organic layer.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic (ethyl acetate) layer to a clean test tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

Protocol 2: Trifluoroacetic Anhydride (TFAA) Derivatization

Objective: To react the extracted free base with TFAA to form the stable TFA-derivative.

  • Reagent Addition: To the dried ethyl acetate extract from Protocol 1, add 50 µL of Trifluoroacetic Anhydride (TFAA).[7]

  • Reaction: Cap the tube tightly and vortex for 30 seconds. Heat the mixture at 70°C for 20 minutes in a heating block or water bath to ensure the reaction goes to completion.[8][9]

  • Evaporation: Allow the tube to cool to room temperature. Evaporate the contents to dryness under a gentle stream of nitrogen at 40°C to remove excess TFAA and the trifluoroacetic acid byproduct.

  • Final Reconstitution: Reconstitute the dried derivative residue in 100 µL of ethyl acetate.

  • Analysis: Transfer the final solution to an autosampler vial for GC-MS injection.

Workflow Visualization

The entire analytical process from sample receipt to data acquisition is summarized in the following workflow diagram.

Analytical_Workflow start Start: 2-Methyl-1-phenyl-1-butylamine HCl Sample evap1 Evaporate Solvent start->evap1 basify Basify with NaOH (pH > 10) (Forms Free Base) evap1->basify extract Extract with Ethyl Acetate basify->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry derivatize Add TFAA & Heat (70°C) (Forms TFA-Derivative) dry->derivatize evap2 Evaporate to Dryness derivatize->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute inject Inject 1 µL into GC-MS System reconstitute->inject analyze Data Acquisition & Analysis inject->analyze

Sources

Application Notes & Protocols: Synthesis and Purification of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and purification of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. The primary synthetic route detailed is the reductive amination of 2-methyl-1-phenyl-1-butanone, a robust and widely applicable method in medicinal chemistry. Subsequent sections offer detailed protocols for the purification of the resulting free amine and its conversion to the stable hydrochloride salt, including advanced techniques for chiral resolution. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of the experimental causality and validation checkpoints inherent in synthesizing and purifying chiral amines.

Introduction and Scientific Background

2-Methyl-1-phenyl-1-butylamine is a chiral primary amine that serves as a valuable building block in organic synthesis. Its structural motifs are found in various pharmacologically active compounds. As with many chiral amines, the control of purity—both chemical and enantiomeric—is critical for its application in research and development, particularly in the synthesis of pharmaceutical intermediates.

The hydrochloride salt form is typically preferred for its improved stability, crystallinity, and handling properties compared to the free amine. This guide focuses on the most direct and efficient synthetic pathway and outlines rigorous purification methodologies to achieve high-purity material suitable for downstream applications.

Synthetic Strategy: Reductive Amination

The most common and efficient method for preparing 2-Methyl-1-phenyl-1-butylamine is through the reductive amination of the corresponding ketone, 2-methyl-1-phenyl-1-butanone. This reaction, also known as reductive alkylation, is a cornerstone of amine synthesis due to its versatility and operational simplicity.[1]

2.1 Mechanism and Rationale

Reductive amination involves two key steps that typically occur in a single pot:

  • Imine Formation: The ketone (an electrophile) reacts with an amine source, such as ammonia, to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or Schiff base).

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a suitable reducing agent to yield the final amine.

This one-pot process is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[2][3] The choice of reducing agent is critical and depends on factors like substrate tolerance to pH, desired reaction conditions, and scale. For this synthesis, catalytic hydrogenation offers a clean and effective reduction method.

Synthesis Workflow Diagram

Synthesis Workflow Start Starting Materials: 2-Methyl-1-phenyl-1-butanone Ammonium Acetate (Amine Source) Methanol (Solvent) Reaction Imine Formation & In-Situ Reduction Start->Reaction Catalyst Reducing Agent: Raney Nickel or Pd/C Catalyst->Reaction Hydrogenation Hydrogenation (H2 gas, pressure) Reaction->Hydrogenation Product Crude 2-Methyl-1-phenyl-1-butylamine (Free Amine) Hydrogenation->Product

Caption: Reductive amination workflow for 2-Methyl-1-phenyl-1-butylamine.

2.2 Alternative Synthetic Routes

While reductive amination is the primary focus, other multi-step synthetic pathways have been reported. These can be valuable for creating diverse analogs or when starting materials are constrained. Noteworthy alternatives include:

  • A sequence starting from a substituted benzyl halide and isobutyronitrile, proceeding through hydrolysis, a Curtius rearrangement, and finally catalytic hydrogenation.[4]

  • A route beginning with o-fluorobenzaldehyde that involves a Grignard reaction, oxidation, piperidine substitution, oximation, and reduction.[5]

These methods are more complex but demonstrate the flexibility of synthetic chemistry in accessing the target molecule from different precursors.

Experimental Protocol: Synthesis

Protocol 3.1: Reductive Amination of 2-Methyl-1-phenyl-1-butanone

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Methyl-1-phenyl-1-butanone162.2410.0 g61.6
Ammonium Acetate77.0823.8 g308.8
Methanol (MeOH), anhydrous32.04150 mL-
Raney Nickel (50% slurry in water)-~2.0 g-
Hydrogen Gas (H₂)2.0250 psi (3.4 bar)-
Diethyl Ether (Et₂O)74.12As needed-
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-

Procedure:

  • Reaction Setup: To a 500 mL hydrogenation vessel, add 2-methyl-1-phenyl-1-butanone (10.0 g, 61.6 mmol), ammonium acetate (23.8 g, 308.8 mmol), and anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add Raney Nickel slurry (~2.0 g) to the vessel. Note: Raney Nickel is pyrophoric and must be handled with extreme care, preferably under an inert atmosphere or solvent.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel to 50 psi (3.4 bar) with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Keep it wet with methanol or water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol.

  • Workup: To the resulting residue, add 100 mL of water and 100 mL of diethyl ether. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-1-phenyl-1-butylamine as an oil.

Purification and Salt Formation

Purification of the crude amine is essential to remove unreacted starting materials, byproducts, and catalyst residues. The final step involves converting the purified free amine into its stable hydrochloride salt, which is often a solid and can be further purified by recrystallization.

Purification Workflow Diagram

Purification Workflow cluster_0 Free Amine Purification cluster_1 Hydrochloride Salt Formation & Purification CrudeAmine Crude Free Amine Oil Workup Aqueous Workup (Extraction with Et₂O) CrudeAmine->Workup Dry Drying (Na₂SO₄) & Solvent Removal Workup->Dry PureAmine Purified Free Amine Dry->PureAmine HCl_Add Dissolve in Et₂O Add HCl in Et₂O PureAmine->HCl_Add Precipitate Precipitation of Crude HCl Salt HCl_Add->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallization (e.g., Isopropanol/Hexane) Filter->Recrystallize FinalProduct Pure 2-Methyl-1-phenyl-1-butylamine HCl Recrystallize->FinalProduct

Caption: Workflow for the purification and hydrochloride salt formation.

Protocol 4.1: Formation and Recrystallization of the Hydrochloride Salt

Rationale: Converting a basic amine to its hydrochloride salt is a common purification strategy.[6] The salt often has significantly different solubility properties than the free base, allowing it to be selectively precipitated or crystallized from solution, leaving many organic impurities behind. Recrystallization is a powerful technique for purifying solid compounds by leveraging solubility differences at varying temperatures.[7]

Materials & Reagents:

Reagent/MaterialFormulaQuantity
Purified Free AmineC₁₁H₁₇N~10 g
Diethyl Ether (Et₂O), anhydrous(C₂H₅)₂O200 mL
HCl in Diethyl Ether (2.0 M)HCl in (C₂H₅)₂O~35 mL
Isopropanol (IPA)C₃H₈OAs needed
HexaneC₆H₁₄As needed

Procedure:

  • Salt Formation: Dissolve the purified free amine (~10 g) in 150 mL of anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed (check with pH paper to ensure the solution is acidic).

  • Isolation of Crude Salt: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Recrystallization: a. Transfer the crude hydrochloride salt to a clean Erlenmeyer flask. b. Add a minimal amount of hot isopropanol to just dissolve the solid. c. If the solution is colored, activated charcoal can be added, the solution heated briefly, and then hot-filtered to remove colored impurities.[7] d. Slowly add hexane to the hot solution until it just becomes cloudy (the cloud point). Add a few drops of hot isopropanol to redissolve the precipitate. e. Allow the flask to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure this compound.

Advanced Purification: Chiral Resolution

2-Methyl-1-phenyl-1-butylamine possesses a chiral center at the carbon atom bonded to the phenyl group and the amino group. The synthesis described above produces a racemic mixture (a 1:1 mixture of both enantiomers). For many pharmaceutical applications, isolating a single enantiomer is required. Chiral chromatography is the most effective method for this separation.[8]

5.1 Principle of Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by using a chiral stationary phase (CSP).[9] These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers in the sample, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and highly effective for separating a broad range of chiral compounds, including amines.[10][11]

Protocol 5.1: Analytical Chiral HPLC Separation

Objective: To resolve and quantify the enantiomers of 2-Methyl-1-phenyl-1-butylamine.

Instrumentation & Conditions:

ParameterCondition
Column Chiralpak® IA or similar amylose-based CSP (e.g., Lux® Amylose-1)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of the free amine in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.

  • The method can be scaled up to semi-preparative or preparative chromatography to isolate multi-gram quantities of each enantiomer.

References

Application Note: Preparation and Verification of a 2-Methyl-1-phenyl-1-butylamine Hydrochloride Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, verification, and storage of analytical reference standards for 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and validity of quantitative and qualitative analytical results in research and quality control settings. The methodologies detailed herein are grounded in established principles of analytical chemistry and best practices for reference standard management.[1][2][3]

Introduction and Foundational Principles

This compound is a primary amine hydrochloride. In any analytical workflow, the reference standard serves as the cornerstone for calibration, identification, and quantification.[1] The integrity of all subsequent data is fundamentally dependent on the accuracy with which this standard is prepared and characterized. An impure, incorrectly concentrated, or degraded standard will systematically bias all results, compromising the validity of the entire analytical method.[2][4]

The purpose of establishing a robust protocol is to create a self-validating system where the preparation process includes inherent checks to confirm the standard's identity, purity, and concentration before its use in sample analysis.[4] This guide outlines the necessary steps, from initial material handling to multi-technique analytical verification.

The Hierarchy of Reference Standards

It is essential to understand the traceability of the standard in use. A primary reference substance, established by a pharmacopoeial commission or national quality control laboratory, is the highest authority.[3] For routine laboratory use, a well-characterized secondary standard, which is traceable to a primary standard, is often employed. This protocol assumes the use of a high-purity, certified reference material (CRM) from a reputable supplier, which serves as the in-house primary or secondary standard.[3][5]

Reference Material Characterization and Data

The foundation of any reliable standard is the starting material itself. It is imperative to use a highly purified and well-characterized lot of this compound.

Prerequisite: Before proceeding, obtain a Certificate of Analysis (CoA) for the specific lot number of the reference material.[5] This document provides critical information regarding purity, identity, and storage conditions. A material with a purity of ≥98% is recommended.[6]

Quantitative Data Summary

PropertyValueSource / Comment
Chemical Name This compoundIUPAC Nomenclature
CAS Number 81880-29-7
Molecular Formula C₁₁H₁₇N · HCl
Molecular Weight 199.72 g/mol
Appearance Crystalline SolidBased on typical amine hydrochlorides.[6]
Purity ≥98% (as per CoA)A typical specification.[6]
Solubility Soluble in Methanol, Ethanol, DMSO, DMF.Based on analogs and general amine salt properties.[6]
Storage -20°C, protected from light and moisture.Recommended for long-term stability of amine standards.[5][6]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Ventilation: Handle the solid powder in a fume hood or a well-ventilated area to avoid inhalation.

  • Toxicology: The physiological and toxicological properties of this specific compound have not been extensively determined.[6] Therefore, it should be handled with the care afforded to all novel chemical entities.

Protocol: Preparation of a Stock Standard Solution (1.0 mg/mL)

This protocol details the preparation of a 1.0 mg/mL stock solution, which is a common starting concentration for further dilutions. The key to accuracy is the meticulous execution of each step.

Rationale Behind Procedural Choices
  • Solvent Selection: Methanol is chosen as the primary solvent due to its high polarity, which readily dissolves hydrochloride salts, and its compatibility with common analytical techniques like reversed-phase HPLC and direct-injection MS. It is also sufficiently volatile for easy removal if derivatization for GC-MS is required.

  • Weighing Technique: Using an analytical balance with a readability of at least 0.01 mg is crucial. The "weighing by difference" method minimizes errors from static electricity or material clinging to the weigh boat. The use of a qualified balance with minimum weight settings ensures a relative error of <0.1%.[4]

  • Quantitative Transfer: This technique is essential to ensure that 100% of the weighed material is transferred into the volumetric flask, preventing concentration errors.

  • Dissolution: Sonication provides energy to break down particle agglomerates and accelerate dissolution, ensuring a truly homogeneous solution, which is a primary criterion for any quality control material.[1]

Step-by-Step Methodology
  • Equilibration: Remove the container of this compound from its storage location (e.g., -20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: On a calibrated 4- or 5-place analytical balance, accurately weigh approximately 10.0 mg of the reference standard into a clean glass weighing vessel. Record the exact weight (e.g., 10.12 mg).

  • Transfer: Carefully transfer the weighed powder into a 10.0 mL Class A volumetric flask.

  • Rinsing (Quantitative Transfer): Rinse the weighing vessel three times with ~1-2 mL of methanol, transferring the rinse each time into the volumetric flask to ensure all material is captured.

  • Dissolution: Add methanol to the flask until it is approximately two-thirds full. Cap the flask and sonicate for 5-10 minutes, or until all solid material is completely dissolved. Visually inspect against a light source to confirm.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol dropwise until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Labeling and Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap. Label clearly with the compound name, concentration (calculated from the exact weight), solvent, preparation date, and preparer's initials. Store in a refrigerator at 2-8°C, protected from light.[7]

Protocol: Preparation of Working Standard Solutions

Working solutions for calibration curves are prepared by serial dilution of the stock solution. They should be prepared fresh on the day of analysis.[1]

  • Select Diluent: Use the same solvent as the stock solution (Methanol) or the initial mobile phase of your analytical method for better peak shape.

  • Perform Dilutions: Use calibrated micropipettes and Class A volumetric flasks to perform serial dilutions. For example, to prepare a 10 µg/mL working standard from a 1.0 mg/mL (1000 µg/mL) stock:

    • Pipette 100 µL of the stock solution into a 10.0 mL volumetric flask.

    • Dilute to the mark with the chosen diluent.

    • Mix thoroughly by inverting the flask multiple times.

  • Calibration Curve: Repeat this process to create a series of standards covering the desired analytical range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Analytical Verification of the Prepared Standard

Verification is a non-negotiable step to ensure the integrity of the prepared standard. The following protocols outline common methods for confirming identity and assessing purity.

Protocol 6.1: Identity Confirmation by LC-MS
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Dilute the stock solution to approximately 1-10 µg/mL in the initial mobile phase.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point is 95% A, ramping to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Positive ESI (+).

  • Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the free amine. For C₁₁H₁₇N, the expected monoisotopic mass is 163.136. The observed mass should be approximately m/z 164.14 .[8]

Protocol 6.2: Purity Assessment by HPLC-PDA
  • Objective: To assess the chromatographic purity of the standard solution.

  • Instrumentation: An HPLC system with a Photodiode Array (PDA) or UV detector.

  • Sample Preparation: Use a concentration that gives a strong detector response, typically 50-100 µg/mL.

  • Methodology: Use the same chromatographic conditions as in Protocol 6.1.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks. The purity should align with the value reported on the CoA (e.g., ≥98%).

Protocol 6.3: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Rationale: Primary amines like 2-Methyl-1-phenyl-1-butylamine often exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns due to their polarity.[9] Derivatization converts the polar amine into a less polar, more volatile derivative, significantly improving peak shape and sensitivity.[9] Acylation with Trifluoroacetic Anhydride (TFAA) is a common and effective method.[9]

  • Step-by-Step Derivatization (Acylation):

    • Sample Prep: Pipette an aliquot of the stock solution (e.g., 100 µL of 100 µg/mL) into a GC vial insert.

    • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Reaction: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Heating: Cap the vial and heat at 60-70°C for 20 minutes.

    • Evaporation & Reconstitution: Cool to room temperature, then evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Analysis:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, splitless.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Analysis: Scan from m/z 50-500 in Electron Ionization (EI) mode.

  • Data Analysis: The resulting mass spectrum will not show the molecular ion of the original compound but will display a characteristic fragmentation pattern for the TFA-derivative, which can be used for identity confirmation and library matching.

Visualization of the Standard Preparation Workflow

The following diagram illustrates the logical flow from receiving the certified material to its final application in an analytical run.

G cluster_prep Standard Preparation cluster_use Application receive 1. Receive Certified Reference Material (CRM) with CoA weigh 2. Accurately Weigh Material receive->weigh Equilibrate to RT dissolve 3. Quantitatively Transfer & Dissolve in Solvent weigh->dissolve stock 4. Prepare Stock Solution (e.g., 1.0 mg/mL) dissolve->stock working 5. Prepare Working Solutions (Serial Dilution) stock->working Prepare Fresh Daily lcms 6a. Identity Check (LC-MS for [M+H]⁺) hplc 6b. Purity Check (HPLC-PDA) gcms 6c. Identity Check (GC-MS w/ Deriv.) working->lcms working->hplc working->gcms use 7. Use Verified Standards for Sample Analysis lcms->use Verification Passed hplc->use gcms->use

Caption: Workflow for the preparation and verification of an analytical standard.

Conclusion

The preparation of an analytical standard for this compound is a foundational laboratory task that demands precision and diligence. By following the detailed protocols for preparation, handling, and, most importantly, analytical verification, researchers can establish a high degree of confidence in their standard. This confidence translates directly to the trustworthiness and scientific validity of the resulting data. Always document every step of the preparation process, from the initial weight to the results of the verification analyses, to ensure full traceability.

References

Application Notes & Research Protocols: Neuropharmacological Characterization of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

2-Methyl-1-phenyl-1-butylamine Hydrochloride (CAS: 81880-29-7) is a substituted phenethylamine derivative. While its precise neuropharmacological profile is not extensively documented in peer-reviewed literature, its core structure—a phenyl group separated from an amino group by an alkyl chain—is a classic scaffold for compounds with significant central nervous system (CNS) activity. Many analogous structures, such as 1-Phenyl-2-butanamine, are known to function as monoamine transporter ligands, modulating the synaptic concentrations of key neurotransmitters like dopamine and norepinephrine.[1]

This guide provides a comprehensive research framework for the systematic neuropharmacological characterization of this compound. The protocols outlined herein are designed to test the primary hypothesis that this compound functions as a CNS stimulant by interacting with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). The objective is to provide researchers with a robust, self-validating workflow to determine its receptor binding profile, functional activity in vitro, and behavioral effects in vivo.

Compound Identification and Critical Safety Protocols

Due to the potent and hazardous nature of this class of compounds, adherence to strict safety protocols is mandatory. The hydrochloride salt form is typically a crystalline solid, soluble in aqueous solutions and polar organic solvents like DMSO and ethanol.[2]

Property Value Source
IUPAC Name 2-methyl-1-phenylbutan-1-amine;hydrochlorideN/A
CAS Number 81880-29-7
Molecular Formula C₁₁H₁₇N · HCl[2]
Molecular Weight 199.72 g/mol
Appearance Crystalline solid / White powder[2][3]
Hazard Analysis and Personal Protective Equipment (PPE)

This compound is classified as highly hazardous. All manipulations must be performed by trained personnel within a certified chemical fume hood.

Hazard Class Description Required PPE
Acute Toxicity, Dermal Category 2: Fatal in contact with skin.Impervious nitrile or neoprene gloves, disposable lab coat.
Acute Toxicity, Inhalation Category 1: Fatal if inhaled.NIOSH-approved respirator with appropriate cartridges.
Acute Toxicity, Oral Category 4: Harmful if swallowed.Standard laboratory PPE.
Skin Irritation Category 2: Causes skin irritation.Gloves, lab coat.
Protocol 2.1: Safe Handling, Storage, and Stock Solution Preparation
  • Engineering Controls : All work involving the solid compound or concentrated solutions must be conducted in a chemical fume hood to prevent inhalation.[4]

  • Personal Protective Equipment : Wear safety goggles, a face shield, a flame-retardant lab coat, and two pairs of nitrile gloves.[5][6]

  • Weighing : Weigh the solid compound on an analytical balance inside the fume hood. Use anti-static measures.

  • Stock Solution Preparation (10 mM) :

    • Calculate the required mass of this compound for the desired volume (MW = 199.72 g/mol ).

    • Slowly add the appropriate solvent (e.g., sterile water, DMSO, or ethanol) to the vial containing the compound.[2]

    • Vortex gently until fully dissolved. For long-term storage, DMSO is often preferred.

  • Storage : Store the solid compound and stock solutions in a tightly sealed, clearly labeled container at -20°C in a secure, ventilated, and locked cabinet.[3][5] The compound is hygroscopic and should be protected from moisture.[5]

  • Disposal : Dispose of all contaminated materials and waste solutions in accordance with institutional and governmental hazardous waste regulations.

Hypothesized Mechanism of Action

The primary hypothesis is that this compound acts as a monoamine reuptake inhibitor. Monoamine transporters (DAT, NET, SERT) are membrane proteins that clear neurotransmitters from the synaptic cleft, terminating their signal. Inhibition of these transporters increases the duration and concentration of neurotransmitters in the synapse, leading to enhanced downstream signaling. This mechanism is characteristic of many psychostimulants.[1]

Caption: Hypothesized action at a monoaminergic synapse.

In Vitro Pharmacological Profiling

The initial step is to determine the compound's binding affinity and functional potency at the primary molecular targets for psychostimulants: DAT, NET, and the serotonin transporter (SERT).

Protocol 4.1: Radioligand Binding Affinity Assays

This protocol determines the affinity (Kᵢ) of the test compound for monoamine transporters by measuring its ability to compete with a specific high-affinity radioligand.

  • Materials :

    • Cell membranes from a stable cell line (e.g., HEK293) expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Test Compound: 2-Methyl-1-phenyl-1-butylamine HCl, serially diluted.

    • Assay Buffer: Tris-HCl buffer with appropriate salts.

    • 96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure :

    • In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known inhibitor, e.g., cocaine).

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding = total binding - non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Target Hypothetical Kᵢ (nM) Selectivity Ratio
hDAT 25-
hNET 15NET > DAT
hSERT >10,000Highly selective over SERT
Protocol 4.2: Synaptosomal Neurotransmitter Uptake Inhibition Assay

This functional assay measures the compound's potency (IC₅₀) in blocking the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

  • Materials :

    • Synaptosomes prepared from rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine).

    • Radiolabeled Neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.

    • Test Compound: 2-Methyl-1-phenyl-1-butylamine HCl, serially diluted.

    • Uptake Buffer: Krebs-Ringer buffer.

  • Procedure :

    • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle in 96-well plates.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C (e.g., 5-10 minutes).

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis :

    • Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

In Vivo Behavioral Assessment (Rodent Model)

In vivo studies are essential to confirm that the in vitro activity translates to a physiological effect. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Caption: A typical workflow for an in vivo locomotor study.

Protocol 5.1: Locomotor Activity Assessment

This protocol assesses the stimulant or sedative effects of the compound by measuring changes in spontaneous movement in an open-field environment.

  • Animals : Male C57BL/6J mice or Sprague-Dawley rats.

  • Apparatus : Open-field arenas (e.g., 40x40 cm) equipped with infrared beams or an overhead video camera for automated activity tracking.

  • Procedure :

    • Habituate animals to the testing room and handling for several days prior to the experiment.

    • On the test day, administer the test compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose-response study might use 0, 1, 3, and 10 mg/kg.

    • Immediately place the animal into the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency, stereotyped movements) for 60-120 minutes.

  • Data Analysis :

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.

    • Compare dose groups using a one-way ANOVA followed by post-hoc tests to identify significant differences from the vehicle control group. A significant increase in distance traveled is indicative of a stimulant effect.

References

  • CPAChem. (2022). Safety data sheet for Butylamine. Retrieved from CPAChem. [Link]

  • Syntharise Chemical. (n.d.). 1-Phenyl-3-methylaminobutane (HCl). Retrieved from Syntharise Chemical. [Link]

  • Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • LookChem. (n.d.). n-BUTYLAMINE. Retrieved from LookChem. [Link]

  • Syntharise Chemical. (n.d.). 1-Phenyl-3-methylaminobutane HCl (“methamphproamine”) 5.0g. Retrieved from Syntharise Chemical. [Link]

  • National Center for Biotechnology Information. (2011). 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol. Retrieved from PubMed Central. [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;2-methyl-1-phenylpropan-2-amine;hydrochloride. Retrieved from PubChem. [Link]

  • Chemsrc. (2025). 2-Methylamino-1-phenylbutane (hydrochloride). Retrieved from Chemsrc. [Link]

Sources

Application Notes and Protocols: Investigating 2-Methyl-1-phenyl-1-butylamine Hydrochloride as a Putative Central Nervous System Stimulant

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research and informational purposes only. 2-Methyl-1-phenyl-1-butylamine hydrochloride is a research chemical. Its pharmacological and toxicological properties have not been fully elucidated. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal care and laboratory safety.

Introduction

This compound is a synthetic compound with a chemical structure that suggests potential activity as a central nervous system (CNS) stimulant. Its structural similarity to known psychostimulants, such as amphetamine and cathinone, lies in the shared phenethylamine backbone. This structural motif is a common feature of compounds that interact with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. The primary hypothesis is that this compound may exert its effects by modulating the release and reuptake of these key neurotransmitters, leading to increased synaptic concentrations and subsequent stimulation of CNS activity.

These application notes provide a comprehensive framework for the initial investigation of this compound as a putative CNS stimulant. The protocols outlined below are designed to assess its effects on locomotor activity and its interaction with key monoamine transporters in vitro.

Part 1: In Vivo Assessment of CNS Stimulant Activity

The initial evaluation of a potential CNS stimulant often involves assessing its impact on spontaneous locomotor activity in rodents. An increase in locomotor activity is a hallmark characteristic of CNS stimulants.

Protocol 1: Open-Field Locomotor Activity Assay

This protocol details the procedure for evaluating the effect of this compound on the locomotor activity of mice in an open-field test.

Objective: To determine if this compound increases spontaneous locomotor activity in mice, a key indicator of CNS stimulant effects.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video tracking software

  • Standard laboratory animal housing and husbandry equipment

  • Analytical balance

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

Experimental Workflow:

Caption: Workflow for the open-field locomotor activity assay.

Procedure:

  • Animal Acclimation: House mice in the testing facility for at least one week prior to the experiment to acclimate them to the environment. On the day of the experiment, transfer the mice to the testing room at least 60 minutes before the start of the assay.

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. From this stock, prepare the desired doses for injection. The vehicle control group will receive saline only.

  • Experimental Groups: Randomly assign mice to different treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg of the test compound). A minimum of 8-10 animals per group is recommended.

  • Habituation: Place each mouse individually into the center of the open-field arena and allow it to explore freely for 30 minutes. This habituation period minimizes the influence of novelty-induced hyperactivity on the results.

  • Administration: Following the habituation period, remove the mice from the arena and administer the assigned treatment (vehicle or this compound) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, place the mouse back into the open-field arena and record its locomotor activity for a period of 60 minutes using the automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the collected data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

Expected Outcomes:

If this compound possesses CNS stimulant properties, a dose-dependent increase in locomotor activity parameters (e.g., total distance traveled) is expected compared to the vehicle-treated group.

Parameter Vehicle (Saline) 1 mg/kg 5 mg/kg 10 mg/kg
Total Distance (m) Expected BaselineHypothesized IncreaseHypothesized Greater IncreaseHypothesized Peak Increase
Rearing Frequency Expected BaselineHypothesized IncreaseHypothesized Greater IncreaseHypothesized Peak Increase
Time in Center (s) Expected BaselinePotential Increase/DecreasePotential Increase/DecreasePotential Increase/Decrease

Part 2: In Vitro Mechanistic Studies

To understand the potential mechanism of action of this compound, in vitro assays are crucial. These assays can determine if the compound interacts with monoamine transporters, which are common targets for CNS stimulants.

Protocol 2: Monoamine Transporter Uptake Assay

This protocol describes a method to assess the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) into cells expressing the respective transporters (DAT, NET, SERT).

Objective: To determine if this compound inhibits the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).

Materials:

  • This compound

  • Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293-hDAT)

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

  • Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Cell culture medium and reagents

  • Scintillation counter and scintillation fluid

  • Multi-well plates (e.g., 96-well)

Experimental Workflow:

Caption: Workflow for the monoamine transporter uptake assay.

Procedure:

  • Cell Culture: Culture the cells expressing the transporter of interest under standard conditions until they reach the desired confluency. Plate the cells in a multi-well plate at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitors in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at the appropriate temperature (e.g., 37°C).

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid. Quantify the amount of radioactivity in each sample using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Expected Outcomes:

If this compound acts as a monoamine transporter inhibitor, it will reduce the uptake of the radiolabeled neurotransmitter in a concentration-dependent manner. The IC₅₀ values will indicate the potency of the compound for each transporter.

Transporter Positive Control IC₅₀ (nM) of Positive Control IC₅₀ (nM) of this compound
DAT GBR 12909Known ValueTo be determined
NET DesipramineKnown ValueTo be determined
SERT FluoxetineKnown ValueTo be determined

A lower IC₅₀ value indicates a higher potency of the compound as an inhibitor for that specific transporter. The relative potencies for DAT, NET, and SERT will provide insights into the compound's selectivity and potential pharmacological profile.

Conclusion

The protocols described in these application notes provide a foundational approach to characterizing the potential CNS stimulant properties of this compound. The in vivo open-field assay offers a macroscopic view of its effects on behavior, while the in vitro monoamine transporter uptake assays provide crucial mechanistic insights at the molecular level. The data generated from these studies will be instrumental in determining whether further investigation into the therapeutic or abuse potential of this compound is warranted. It is imperative that all research is conducted with rigorous scientific standards and in compliance with all applicable safety and ethical regulations.

References

Due to the nature of this compound as a research chemical, direct peer-reviewed publications on its CNS stimulant properties are not available. The following references provide foundational knowledge and standardized protocols relevant to the investigation of novel psychoactive substances.

  • Title: Principles of Neuropsychopharmacology Source: Academic Press URL: [Link]

  • Title: Current Protocols in Pharmacology Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: The Use of Animals in Research Source: National Institutes of Health (NIH) URL: [Link]

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Phenylalkylamine Analog

2-Methyl-1-phenyl-1-butylamine Hydrochloride is a member of the phenethylamine class of compounds. While direct biological data for this specific molecule is scarce in peer-reviewed literature, its structural similarity to other phenylalkylamines suggests potential activity as a modulator of monoaminergic systems. Analogs such as 2-methylamino-1-phenylbutane are noted as methamphetamine analogs, and the broader class of phenylbutylamines is predicted to interact with monoamine transporters (DAT, SERT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] Furthermore, many phenethylamines exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters.[4][5][6][7][]

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols are designed as a tiered approach, starting with fundamental cytotoxicity assessments to establish a viable concentration range, followed by specific functional assays to elucidate its mechanism of action at the cellular level. The primary audience for this guide is researchers in neuroscience, pharmacology, and drug development investigating novel psychoactive compounds.

PART 1: Foundational Protocols & Compound Handling

Compound Preparation and Storage

The hydrochloride salt form of 2-Methyl-1-phenyl-1-butylamine generally confers aqueous solubility. However, experimental validation is crucial.

Materials:

  • This compound (CAS 81880-29-7)

  • Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile deionized water

Protocol for Stock Solution Preparation (100 mM):

  • Aseptically weigh out a precise amount of this compound (MW: 199.72 g/mol ).

  • To prepare a 100 mM stock, dissolve 19.97 mg of the compound in 1 mL of sterile DMSO. Vortex thoroughly until fully dissolved. Note: While some related compounds show PBS solubility, starting with a DMSO stock is recommended for achieving high concentrations and ensuring stability.[2]

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C, protected from light.

Working Solution Preparation:

  • For cell culture experiments, dilute the high-concentration DMSO stock solution in complete cell culture medium to the desired final concentrations.

  • Critical: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). An equivalent concentration of DMSO should be added to vehicle control wells.

Cell Line Selection and Culture

The choice of cell line is paramount and depends on the research question. Below are recommended cell lines for investigating neuroactive compounds.

Cell LineTypeKey Characteristics & Rationale
SH-SY5Y Human NeuroblastomaDopaminergic phenotype, expresses DAT, NET. Can be differentiated into a more mature neuronal phenotype. Widely used for neurotoxicity and Parkinson's disease models.[9]
PC12 Rat PheochromocytomaAdrenergic-like phenotype, expresses DAT and NET. Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).
HEK293-hDAT/hSERT/hNET Human Embryonic Kidney (Transfected)Non-neuronal background allows for specific investigation of compound interaction with human monoamine transporters expressed individually.
HEK293-hTAAR1 Human Embryonic Kidney (Transfected)Ideal for specifically assessing agonist or antagonist activity at the human TAAR1 receptor via downstream signaling assays (e.g., cAMP).[1]
C6 Rat GlialUseful for assessing glial toxicity or inflammatory responses, as MAO-B is predominantly expressed in glial cells in the brain.

General Cell Culture Maintenance:

  • Maintain cells in the recommended medium (e.g., DMEM or DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

PART 2: Tier 1 - Cytotoxicity and Viability Screening

Before performing functional assays, it is essential to determine the concentration range of the compound that is non-toxic to the cells. This ensures that observations in subsequent mechanistic assays are not due to cell death.

MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium.[10] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability).

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Follow steps 1-4 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well.

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the collected supernatant.[9]

  • Analysis: Determine the percentage of cytotoxicity relative to a maximum lysis control.

Tier_1_Workflow cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Plate_Cells Seed Cells in 96-well Plate (e.g., SH-SY5Y @ 1.5x10^4 cells/well) Prepare_Compound Prepare Serial Dilutions (e.g., 0.1 µM to 1000 µM) Treat_Cells Treat Cells with Compound + Vehicle Control Prepare_Compound->Treat_Cells Incubate Incubate for 24h, 48h, 72h Treat_Cells->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH IC50 Determine IC50 / CC50 (Concentration-Response Curve) MTT->IC50 LDH->IC50

Caption: Tier 1 Workflow: Cytotoxicity Screening.

PART 3: Tier 2 - Mechanistic & Functional Assays

Based on the non-toxic concentration range identified in Tier 1, proceed with assays to probe the compound's mechanism of action.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound inhibits the activity of MAO-A or MAO-B. Commercially available chemiluminescent or fluorescent assay kits are recommended for this purpose.[5]

Principle: These kits typically provide recombinant human MAO-A and MAO-B enzymes, a substrate (e.g., luciferin derivative), and a luminogenic detection reagent. MAO activity results in a signal (light or fluorescence), which is reduced in the presence of an inhibitor.

Abbreviated Protocol:

  • Prepare a range of concentrations of this compound.

  • In a white 96-well plate, add the compound, the respective MAO enzyme (MAO-A or MAO-B), and the MAO reaction buffer.

  • Include known inhibitors as positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Pre-incubate to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C.

  • Stop the reaction and add the detection reagent.

  • Measure luminescence or fluorescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.

Monoamine Transporter Uptake Assay

This assay measures the compound's ability to inhibit the reuptake of neurotransmitters like dopamine (DAT), serotonin (SERT), or norepinephrine (NET).

Principle: This can be measured directly using fluorescent substrates (e.g., ASP+) that are taken up by transporters, or indirectly via competition with radiolabeled neurotransmitters.

Fluorescent Substrate Uptake Protocol (using HEK293-hDAT cells as an example):

  • Cell Plating: Seed HEK293-hDAT cells in a black, clear-bottom 96-well plate.

  • Treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add various concentrations of the test compound or a known inhibitor (e.g., GBR 12909 for DAT) and incubate.

  • Uptake: Add a fluorescent substrate (e.g., ASP+) and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by washing with ice-cold KRH buffer.

  • Readout: Measure the intracellular fluorescence using a plate reader (bottom-read mode).

  • Analysis: Determine the IC₅₀ value for uptake inhibition.

TAAR1 Functional Assay (cAMP Accumulation)

If the compound is hypothesized to be a TAAR1 agonist, its ability to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) can be measured.[1]

Principle: This assay uses cells expressing TAAR1 (e.g., HEK293-hTAAR1) and a competitive immunoassay (e.g., HTRF, ELISA) to quantify cAMP levels after stimulation.

Abbreviated Protocol:

  • Cell Plating: Seed HEK293-hTAAR1 cells in a 96-well plate.

  • Stimulation: Treat cells with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Include a known TAAR1 agonist as a positive control.

  • Lysis: Lyse the cells according to the assay kit protocol.

  • cAMP Detection: Perform the cAMP immunoassay following the manufacturer's instructions.

  • Readout: Measure the signal (e.g., HTRF ratio or absorbance).

  • Analysis: Generate a concentration-response curve and calculate the EC₅₀ value (concentration that produces 50% of the maximal response).

Tier_2_Workflow cluster_input Input cluster_pathways Potential Mechanisms of Action cluster_assays Functional Assays cluster_output Output Input Non-Toxic Concentrations (from Tier 1) MAO MAO-A / MAO-B Inhibition Input->MAO Transporter Monoamine Transporter (DAT, SERT, NET) Blockade Input->Transporter TAAR1 TAAR1 Receptor Activation Input->TAAR1 MAO_Assay Enzymatic Inhibition Assay (Luminescence/Fluorescence) MAO->MAO_Assay Uptake_Assay Neurotransmitter Uptake Assay (Fluorescent Substrate) Transporter->Uptake_Assay cAMP_Assay cAMP Accumulation Assay (HTRF/ELISA) TAAR1->cAMP_Assay IC50_MAO IC50 (MAO-A vs MAO-B) MAO_Assay->IC50_MAO IC50_Uptake IC50 (DAT, SERT, NET) Uptake_Assay->IC50_Uptake EC50_cAMP EC50 (TAAR1) cAMP_Assay->EC50_cAMP

Caption: Tier 2 Workflow: Mechanistic Assays.

PART 4: Tier 3 - Downstream Cellular Effects

Investigate the downstream consequences of compound activity, particularly if cytotoxicity was observed at higher concentrations.

Reactive Oxygen Species (ROS) Production

MAO activity produces hydrogen peroxide as a byproduct; therefore, MAO inhibitors can have anti-inflammatory and antioxidant effects.[4] Conversely, some psychoactive compounds can induce oxidative stress.

Protocol (using H₂-DCF-DA):

  • Seed cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate.

  • Treat cells with the compound for a desired time (e.g., 24 hours). Include a positive control for ROS induction (e.g., H₂O₂).

  • Wash cells with PBS and incubate with 10 µM H₂-DCF-DA for 30 minutes at 37°C.[9]

  • Wash cells again to remove excess probe.

  • Measure fluorescence (excitation ~490 nm, emission ~520 nm) using a plate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the compound for 24 hours.

  • Harvest cells, including any floating cells from the supernatant.

  • Wash cells with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.[9]

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

Conclusion and Forward Outlook

This document provides a structured, multi-tiered approach to the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, potential for MAO inhibition, interaction with monoamine transporters, and activation of TAAR1, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these protocols will be instrumental in guiding further in-depth studies, including more complex neuronal models and future in vivo experiments.

References

  • Fowler, J. S., Logan, J., Wang, G. J., & Volkow, N. D. (1996). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. Available at: [Link]

  • Jo, S., Kim, H., & Pae, A. N. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available at: [Link]

  • Rahman, M. H., et al. (2021). Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. RSC Advances. Available at: [Link]

  • Fantinati, A., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available at: [Link]

  • Accela ChemBio. (n.d.). This compound. Accela ChemBio. Available at: [Link]

  • Chemsrc. (n.d.). 2-Methylamino-1-phenylbutane (hydrochloride). Chemsrc. Available at: [Link]

  • Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • protocols.io. (2019). Cell deposition and drug sensitivity assay. protocols.io. Available at: [Link]

  • ResearchGate. (2023). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Enantioselective Synthesis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers and drug development professionals on the enantioselective synthesis of 2-Methyl-1-phenyl-1-butylamine, a chiral primary amine with a stereocenter at the β-position relative to the phenyl group. Chiral primary amines are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[1] The control of stereochemistry is critical, as different enantiomers can exhibit vastly different biological activities. This guide focuses on two robust and highly selective modern synthetic strategies: Transition Metal-Catalyzed Asymmetric Reductive Amination and Biocatalytic Transamination. Each section explains the underlying principles, offers detailed step-by-step protocols, and discusses the rationale behind experimental choices to ensure reproducibility and high stereochemical fidelity.

Introduction and Retrosynthetic Strategy

2-Methyl-1-phenyl-1-butylamine possesses a chiral center benzylic to the phenyl ring, making it a valuable synthon. The direct and selective synthesis of a single enantiomer is a significant challenge in organic chemistry. Traditional methods often rely on chiral resolution or the use of chiral auxiliaries, which can be inefficient and generate substantial waste. Modern catalytic asymmetric methods provide a more direct and atom-economical approach.

The most logical and convergent retrosynthetic disconnection for this target molecule points to the prochiral ketone, 1-phenyl-2-methyl-1-butanone , as the key starting material. The enantioselectivity is introduced during the C=O to C-NH2 transformation.

Retrosynthesis target 2-Methyl-1-phenyl-1-butylamine intermediate Prochiral Imine target->intermediate Reduction start 1-Phenyl-2-methyl-1-butanone intermediate->start Condensation reagents NH3 source + Chiral Catalyst intermediate->reagents start->reagents

Caption: Retrosynthetic analysis of 2-Methyl-1-phenyl-1-butylamine.

Method 1: Ruthenium-Catalyzed Asymmetric Reductive Amination (ARA)

Transition metal-catalyzed ARA is a powerful strategy for directly converting carbonyl compounds into chiral amines.[2] This one-pot process involves the in-situ formation of an imine from the ketone and an ammonia source, followed by an immediate, enantioselective reduction catalyzed by a chiral metal complex. Ruthenium complexes bearing chiral phosphine ligands are particularly effective for the reductive amination of alkyl aryl ketones.

Principle of Selectivity: The chiral ligand (e.g., a derivative of SEGPHOS or BIPHEP) coordinates to the ruthenium center, creating a well-defined, sterically hindered chiral environment. This forces the imine substrate to coordinate in a specific orientation, exposing one of its two prochiral faces to the hydride transfer from the metal, leading to the preferential formation of one enantiomer.

ARA_Workflow start_end start_end process process decision decision output output start Start: Prochiral Ketone (1-phenyl-2-methyl-1-butanone) A Mix Ketone, Ru-Catalyst, Chiral Ligand, and NH4+ Source start->A B Pressurize with H2 Gas & Heat to Reaction Temp. A->B C Monitor Reaction (TLC/GC/HPLC) B->C D Reaction Complete? C->D D->C No E Workup & Purification (Extraction, Chromatography) D->E Yes F Salt Formation (HCl) & Isolation E->F G Final Product: Enantiopure Amine HCl F->G

Caption: Experimental workflow for Asymmetric Reductive Amination.

Protocol: ARA using a Ru/(S)-SEGPHOS Catalyst System

This protocol is a representative example. Optimization of temperature, pressure, and solvent may be required.

Materials:

  • 1-Phenyl-2-methyl-1-butanone

  • [RuCl2(p-cymene)]2

  • (S)-SEGPHOS or similar chiral bisphosphine ligand

  • Ammonium acetate (NH4OAc) or Ammonium formate (NH4HCO2)

  • Hydrogen gas (H2)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether or MTBE

  • HCl solution (e.g., 2M in diethyl ether)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 1.1 mol%) to a Schlenk flask. Add anhydrous MeOH and stir the mixture at 40-50 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: To the flask containing the active catalyst, add 1-phenyl-2-methyl-1-butanone (1.0 eq) and the ammonium salt (e.g., NH4OAc, 5.0 eq).

    • Rationale: A large excess of the ammonium salt is used to push the imine formation equilibrium forward.

  • Hydrogenation: Seal the vessel, transfer to a high-pressure autoclave, purge several times with N2, and then with H2. Pressurize the reactor with H2 gas (e.g., 50-80 bar).

    • Rationale: High pressure increases the concentration of H2 in the solution, accelerating the rate of the reduction step.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously for 12-24 hours.

  • Monitoring: After cooling and careful depressurization, take an aliquot of the reaction mixture to monitor conversion (by GC or TLC) and enantiomeric excess (by chiral HPLC).

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between DCM and saturated NaHCO3 solution. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude free amine. If necessary, purify by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified amine in diethyl ether or MTBE. Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Methyl-1-phenyl-1-butylamine Hydrochloride.

Method 2: Biocatalytic Asymmetric Synthesis

Biocatalysis, particularly using enzymes like transaminases (TAs or ATAs), has emerged as a powerful and green alternative for synthesizing chiral amines.[3] These enzymes exhibit exceptional enantio- and regioselectivity under mild aqueous conditions.

Principle of Selectivity: A transaminase enzyme contains a pyridoxal-5'-phosphate (PLP) cofactor in its active site. The enzyme binds the prochiral ketone (1-phenyl-2-methyl-1-butanone) in a highly specific orientation dictated by the chiral protein scaffold. The PLP cofactor then facilitates the transfer of an amino group from an amine donor (like isopropylamine) to the ketone, stereoselectively forming one enantiomer of the product amine. The choice between an (R)-selective or (S)-selective transaminase dictates the final product stereochemistry.

Biocatalysis_Cycle cluster_0 Transaminase Catalytic Cycle E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP + Amine Donor - Ketone Byproduct E_PMP->E_PLP + Ketone - Chiral Amine Ketone Prochiral Ketone (Substrate) Amine Chiral Amine (Product) AmineDonor Amine Donor (e.g., Isopropylamine) KetoneByproduct Ketone Byproduct (e.g., Acetone)

Caption: Simplified catalytic cycle for a transaminase enzyme.

Protocol: Transaminase-Mediated Asymmetric Synthesis

Materials:

  • 1-Phenyl-2-methyl-1-butanone

  • Screening kit of (R)- and (S)-selective transaminases

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • DMSO (co-solvent)

  • MTBE (methyl tert-butyl ether) for extraction

  • HCl solution

Procedure:

  • Enzyme Selection: Screen a panel of commercially available transaminases with the substrate ketone on a small scale (1-5 mg) to identify an enzyme with high activity and enantioselectivity.

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer. Add the PLP cofactor (e.g., 1 mM).

    • Rationale: PLP is an essential cofactor for transaminase activity and is often added to ensure the enzyme is fully active.

  • Substrate & Enzyme Addition: Dissolve the ketone substrate (1.0 eq) in a minimal amount of DMSO and add it to the buffer. Add the amine donor (e.g., isopropylamine, 5-10 eq). Finally, add the selected transaminase enzyme (typically specified in U/mg or as a lyophilized powder).

    • Rationale: DMSO is used as a co-solvent to improve the solubility of the often-hydrophobic ketone substrate in the aqueous buffer. An excess of the amine donor is required to drive the reaction equilibrium towards product formation.

  • Reaction Execution: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) for 24-48 hours. The byproduct (acetone from isopropylamine) is volatile and can be removed by applying a gentle vacuum or nitrogen stream to further drive the equilibrium.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing them via chiral HPLC or GC after extraction.

  • Workup: Once the reaction reaches completion, adjust the pH to >10 with NaOH to ensure the product is in its free base form.

  • Extraction: Extract the aqueous reaction mixture three times with MTBE.

    • Rationale: MTBE is an effective solvent for extracting the amine product and is less prone to forming emulsions than other solvents like DCM.

  • Purification and Salt Formation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. The resulting free base is often of high purity. Proceed with the salt formation step as described in the ARA protocol (Section 2, steps 8-9).

Method Comparison and Data Summary

Choosing the optimal synthetic method depends on factors like available equipment, cost, scale, and desired environmental impact.

Parameter Asymmetric Reductive Amination (ARA) Biocatalytic Transamination
Catalyst Chiral Ru- or Ir-phosphine complexTransaminase Enzyme (ATA)
Reagents H2 gas, Ammonium saltAmine donor (e.g., Isopropylamine), PLP
Conditions High pressure (50-80 bar), Elevated temp (60-80°C)Atmospheric pressure, Mild temp (30-40°C)
Solvent Organic (e.g., Methanol)Aqueous buffer (with co-solvent)
Typical Yield Good to Excellent (70-95%)Moderate to Excellent (50-99%)
Typical ee% Very High (>95%)Excellent (>99%)
Pros High substrate scope, Well-established, High throughputExtremely high enantioselectivity, Green & sustainable, Mild conditions, No high-pressure equipment needed
Cons Requires high-pressure equipment, Precious metal catalyst, H2 gas handlingSubstrate may have low solubility, Enzyme cost/availability, Equilibrium-limited

Product Characterization

Independent of the synthetic method, the final product must be rigorously characterized to confirm its identity, purity, and enantiomeric excess.

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure of the amine.

  • Enantiomeric Excess (ee%) Determination: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) is the standard method. The purified amine (or a suitable derivative) is analyzed on a chiral stationary phase column, which separates the two enantiomers, allowing for their relative quantification.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts.Chemical Communications (RSC Publishing).
  • Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes.The Journal of Organic Chemistry (ACS Publications).
  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2.Journal of the American Chemical Society.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines.Chemical Society Reviews (RSC Publishing).
  • Improved Methodology for the Preparation of Chiral Amines.McMaster University.
  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination.Angewandte Chemie International Edition.
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.ACS Catalysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-1-phenyl-1-butylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance reaction yields. We will delve into the causal factors behind experimental choices, providing a framework for logical problem-solving and robust protocol development.

Overview of the Core Synthetic Strategy: Reductive Amination

The most prevalent and efficient method for synthesizing 2-Methyl-1-phenyl-1-butylamine is the reductive amination of a ketone precursor, 2-methyl-1-phenyl-1-butanone, with an ammonia source. This process involves two key stages occurring in sequence, often in a one-pot reaction:

  • Imine Formation: The ketone reacts with ammonia to form an unstable hemiaminal, which then dehydrates to form a C=N double bond, known as an imine (or more specifically, a ketimine).

  • Reduction: The imine intermediate is subsequently reduced to the desired amine.

The overall yield and purity are critically dependent on managing the equilibrium of the first step and the selectivity of the second. The final hydrochloride salt is then prepared by treating the purified amine with hydrochloric acid.

Reductive_Amination_Mechanism Ketone 2-Methyl-1-phenyl- 1-butanone (Ketone Substrate) Hemiaminal Hemiaminal (Unstable Intermediate) Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O (Dehydration) Imine->Hemiaminal + H2O (Equilibrium) Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ (Acid Catalyst) Reducer Reducing Agent (e.g., NaBH3CN) Amine Target Amine (Free Base) Iminium->Amine Reducer->Amine Reduction Salt 2-Methyl-1-phenyl-1-butylamine HCl (Final Product) Amine->Salt + HCl HCl HCl HCl->Salt

Caption: General mechanism for the reductive amination synthesis pathway.

Troubleshooting Guide & Core FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and I recover a significant amount of unreacted 2-methyl-1-phenyl-1-butanone. What's going wrong?

Answer: This issue points to an incomplete or unfavorable imine formation equilibrium. The conversion of a ketone to an imine is a reversible reaction.[1] For sterically hindered ketones like 2-methyl-1-phenyl-1-butanone, the equilibrium can lie towards the starting materials.

Troubleshooting Steps:

  • Control pH: Imine formation is typically catalyzed by mild acid (pH 4-5).[2][3] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the ammonia to attack. However, if the solution is too acidic, the ammonia (NH3) will be protonated to ammonium (NH4+), which is not nucleophilic and cannot initiate the reaction. If the solution is too basic, the catalytic effect is lost.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid. Monitor the pH to ensure it remains in the optimal 4-5 range.

  • Remove Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, removing water will drive the equilibrium towards the imine product.

    • Solution: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in the reaction mixture, or use a Dean-Stark apparatus if the solvent and temperature are appropriate (e.g., with toluene).

  • Increase Ammonia Concentration: Using a large excess of the ammonia source can also help push the equilibrium forward.

    • Solution: Use a saturated solution of ammonia in the chosen alcohol solvent (e.g., methanol) or use a high-concentration source like ammonium acetate, which also acts as a pH buffer.

Question 2: My main impurity is 2-methyl-1-phenyl-1-butanol. How can I prevent this side reaction?

Answer: The formation of the corresponding alcohol is a classic sign that your reducing agent is non-selective and is reducing the starting ketone faster than, or in competition with, the imine intermediate.[3] This is common when using powerful reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.

Solution: Employ a Selective Reducing Agent.

The key is to use a reducing agent that is more reactive towards the protonated imine (the iminium ion) than the ketone.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this purpose.[2][3] It is stable at the mildly acidic pH required for imine formation and selectively reduces the iminium ion.[1][4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is another excellent, milder reducing agent that is often preferred due to the lower toxicity of its byproducts compared to NaBH₃CN.[5] It is particularly effective for reactions with sterically hindered ketones.

Reducing Agent Pros Cons Optimal Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Reduces aldehydes/ketones; requires careful timing (add after imine formation).[5]pH > 8; best for stepwise procedures.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions; can be used in one-pot reactions.[1][2]Highly toxic (releases HCN gas upon strong acidification).pH 4-6 in MeOH or EtOH.
Sodium Triacetoxyborohydride (STAB) Selective, less toxic than NaBH₃CN, efficient for hindered ketones.[5]Water-sensitive; not ideal for protic solvents like methanol.Anhydrous, non-protic solvents (DCE, THF, DCM).
Catalytic Hydrogenation (H₂/Catalyst) "Green" method, high atom economy.May require high pressure; catalyst can be expensive or pyrophoric.Pd/C, PtO₂, or Raney Nickel catalyst.
Question 3: The purification is challenging. How do I effectively isolate the pure amine free base before converting it to the hydrochloride salt?

Answer: Purifying amines from unreacted starting materials and non-basic side products is best achieved using their basic properties through an acid-base extraction.

Protocol for Liquid-Liquid Extraction:

  • Quench Reaction: After the reaction is complete, carefully quench any remaining reducing agent according to safety protocols.

  • Solvent Removal: Remove the reaction solvent under reduced pressure (rotary evaporation).

  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the unreacted ketone and alcohol byproduct will remain in the organic layer.

  • Separate Layers: Separate the two layers. Keep the aqueous layer , as it contains your product.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). This deprotonates the amine salt, causing the free base to precipitate or form an oil.

  • Back-Extraction: Extract the now-basic aqueous solution multiple times with fresh portions of an organic solvent (DCM or diethyl ether). Your purified amine free base is now in these combined organic extracts.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Purification_Workflow Start Crude Reaction Mixture AddSolvent Dissolve in DCM/Ether Start->AddSolvent ExtractAcid Extract with 1M HCl AddSolvent->ExtractAcid OrganicLayer1 Organic Layer (Ketone, Alcohol) ExtractAcid->OrganicLayer1 Contains Impurities AqueousLayer1 Aqueous Layer (Amine Salt) ExtractAcid->AqueousLayer1 Contains Product Basify Basify Aqueous Layer (with NaOH to pH > 10) AqueousLayer1->Basify ExtractOrganic Extract with DCM/Ether Basify->ExtractOrganic AqueousWaste Aqueous Layer (Waste) ExtractOrganic->AqueousWaste OrganicLayer2 Organic Layer (Pure Amine Free Base) ExtractOrganic->OrganicLayer2 Contains Product Dry Dry (Na2SO4) & Concentrate OrganicLayer2->Dry Final Purified Amine Dry->Final

Caption: Decision workflow for purification via acid-base extraction.

Detailed Experimental Protocol

This protocol utilizes sodium cyanoborohydride for its high selectivity in a one-pot synthesis.

Materials:

  • 2-methyl-1-phenyl-1-butanone

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (concentrated and 1M solution)

  • Sodium hydroxide (2M solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1-phenyl-1-butanone (1.0 eq).

  • Amine Source & Solvent: Add anhydrous methanol (approx. 5-10 mL per gram of ketone) followed by ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.

  • Reducing Agent Addition: In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is highly toxic. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting ketone.

  • Work-up & Purification:

    • Slowly pour the reaction mixture into a beaker containing 1M HCl solution to quench the reaction. This step must be done in a well-ventilated fume hood as toxic HCN gas may be evolved.

    • Stir for 20 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the remaining aqueous solution with diethyl ether (2x) to remove non-basic impurities. Discard the ether layers.

    • Cool the aqueous layer in an ice bath and basify by slowly adding 2M NaOH until the pH is ~11.

    • Extract the product from the basic aqueous solution with DCM (3x).

    • Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-Methyl-1-phenyl-1-butylamine free base.

  • Salt Formation:

    • Dissolve the purified amine in a minimal amount of cold diethyl ether.

    • Slowly add a solution of HCl in ether (or a slight excess of concentrated HCl dropwise) with vigorous stirring.

    • The white precipitate of this compound will form immediately.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound (CN105085278A).
  • Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]

  • Justia Patents. (2015). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Wiley Online Library. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Retrieved from [Link]

  • ResearchGate. (2014). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • LookChem. (n.d.). n-BUTYLAMINE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl butyl amine, 96-15-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5-benzodiazepines and evaluation of antibacterial activity. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues specifically encountered with 2-Methyl-1-phenyl-1-butylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and remedy common chromatographic challenges. The following question-and-answer format provides in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is my 2-Methyl-1-phenyl-1-butylamine peak exhibiting it?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] In an ideal separation, a chromatographic peak should be symmetrical, often described as Gaussian. Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 suggests significant tailing.[3][4]

2-Methyl-1-phenyl-1-butylamine is a primary amine, a class of basic compounds particularly susceptible to peak tailing in reversed-phase HPLC.[2][4] The primary cause is secondary retention mechanisms, which are unwanted interactions between the analyte and the stationary phase.[4][5] In the case of basic compounds like yours, the protonated amine group can interact strongly with ionized residual silanol groups (Si-OH) on the surface of silica-based columns.[1][6] This interaction is a form of ion exchange that slows down a portion of the analyte molecules, causing them to elute later and create a "tail."[7]

Q2: How does mobile phase pH affect the peak shape of my basic compound?

A2: The pH of the mobile phase is a critical parameter that directly influences the ionization state of both your analyte and the stationary phase, thereby affecting peak shape.[1][8]

  • Analyte Ionization: As a basic compound, 2-Methyl-1-phenyl-1-butylamine will be protonated (positively charged) at a pH below its pKa.

  • Silanol Group Ionization: The silanol groups on a silica-based column are acidic and become deprotonated (negatively charged) at pH levels above 3.[4]

When the mobile phase pH is in the mid-range (e.g., pH 4-7), both your basic analyte is protonated and the silanol groups are ionized, leading to strong electrostatic interactions that cause significant peak tailing.[1][7]

Troubleshooting Protocol: Mobile Phase pH Optimization

Objective: To find a mobile phase pH that minimizes silanol interactions and improves the peak shape of 2-Methyl-1-phenyl-1-butylamine.

Methodology:

  • Low pH Approach: Operate at a low pH (e.g., 2.5-3.0). At this pH, the silanol groups are protonated and thus neutral, which significantly reduces the unwanted ion-exchange interactions with your protonated basic analyte.[3][9]

    • Step 1: Prepare a mobile phase containing a suitable buffer for low pH, such as 10-20 mM phosphate buffer, and adjust the pH to 2.5.[9]

    • Step 2: Equilibrate your column with this new mobile phase for at least 15-20 column volumes.

    • Step 3: Inject your sample and analyze the peak shape.

  • High pH Approach: Alternatively, working at a high pH (e.g., >8) can also improve peak shape for basic compounds, although this requires a pH-stable column. At high pH, the analyte is neutral, which can reduce interactions with the stationary phase.[10]

Table 1: Effect of Mobile Phase pH on Peak Tailing

pH Level Analyte State Silanol State Expected Peak Shape
Low (2.5-3.0) Protonated (Charged) Neutral Improved (Reduced Tailing)
Mid (4.0-7.0) Protonated (Charged) Ionized (Charged) Poor (Significant Tailing)

| High (>8.0) | Neutral | Ionized (Charged) | Improved (Requires pH-stable column) |

Q3: My peak is still tailing at low pH. What other mobile phase modifications can I try?

A3: If optimizing the pH alone is insufficient, you can introduce mobile phase additives to further minimize secondary interactions.

  • Competing Bases (Silanol Suppressors): These are small basic molecules added to the mobile phase that compete with your analyte for interaction with the active silanol sites.[9] Triethylamine (TEA) is a common example.[9]

    • Caution: While effective, competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[9]

  • Ion-Pairing Agents: These reagents have a charged head group that interacts with the analyte and a hydrophobic tail that interacts with the stationary phase.[8][11] For a basic analyte like yours, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) can be used.[12][13] The reagent forms a neutral ion pair with the protonated amine, which then undergoes a standard reversed-phase retention mechanism, leading to improved peak shape.[12]

Experimental Workflow: Using Mobile Phase Additives

Caption: Workflow for using mobile phase additives.

Q4: Could my column be the problem? How do I choose a better column for basic compounds?

A4: Yes, the choice of column is paramount for the successful analysis of basic compounds.[2] Standard, older-generation (Type A silica) C18 columns often have a higher number of accessible, acidic silanol groups, which leads to more pronounced peak tailing for basic analytes.[2][9]

Column Selection Guide for Basic Analytes:

  • High-Purity, End-Capped Columns (Type B Silica): Modern columns are typically made from higher purity silica with fewer metal contaminants and are "end-capped."[2][14] End-capping is a process where residual silanol groups are chemically deactivated with a small, non-polar silane, effectively shielding them from interacting with your basic analyte.[6][14]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain of the stationary phase.[15] This polar group helps to shield the residual silanols and can improve peak shape for basic compounds.[15]

  • pH-Stable Columns: If you opt for a high-pH mobile phase, you must use a column specifically designed for these conditions, such as a hybrid-silica or polymer-based column, to prevent degradation of the stationary phase.[14][15]

Table 2: Column Technology Comparison for Basic Analytes

Column Type Key Feature Mechanism for Reducing Tailing
Standard C18 (Type A Silica) Basic silica backbone Prone to silanol interactions
End-Capped C18 (Type B Silica) Residual silanols are deactivated Reduces available sites for secondary interactions
Polar-Embedded Phase Polar group in the alkyl chain Shields residual silanols

| Hybrid or Polymer-Based | Non-silica or modified silica backbone | Stable at high pH, allowing for analysis of the neutral form of the analyte |

Q5: I've optimized my mobile phase and am using a modern column, but I still see some tailing. What other factors should I investigate?

A5: If you've addressed the primary chemical sources of peak tailing, it's time to investigate other potential causes related to your instrument and sample.

Troubleshooting Checklist:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][5]

    • Test: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.[16]

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[1][17]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all connections are properly fitted to minimize dead volume.[1]

  • Column Contamination or Degradation: Over time, strongly retained sample components can accumulate on the column, creating active sites that cause tailing.[3][16] A void at the column inlet can also lead to peak distortion.[5][17]

    • Action: Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[3] If this doesn't help and the column has been used extensively, it may need to be replaced.[3][5] Using a guard column can help protect the analytical column from contaminants.[17]

Systematic Troubleshooting Flowchart

Caption: A systematic guide to troubleshooting peak tailing.

References

  • Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • uHPLCs. (2024). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]

  • Restek. (2014). [3]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • Al-Fahdawi, M. Q., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl butyl amine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this compound. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future occurrences.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, focusing on the prevalent reductive amination pathway from 1-phenyl-2-methyl-1-butanone.

Q1: What is the primary synthetic route for 2-Methyl-1-phenyl-1-butylamine, and what are its critical control points?

The most common and efficient method for synthesizing 2-Methyl-1-phenyl-1-butylamine is through the reductive amination of 1-phenyl-2-methyl-1-butanone.[1] This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the target primary amine.[2]

Mechanism Overview:

  • Imine Formation: 1-phenyl-2-methyl-1-butanone reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form a hemiaminal, which then dehydrates to form a transient iminium ion.

  • Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the final amine.[3]

Critical control points include reaction pH, choice of reducing agent, temperature, and stoichiometry. Failure to control these parameters is the primary source of impurity formation.

Ketone 1-phenyl-2-methyl-1-butanone Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Iminium Product 2-Methyl-1-phenyl-1-butylamine Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Iminium

Caption: Reductive amination pathway for 2-Methyl-1-phenyl-1-butylamine synthesis.

Q2: My analysis shows a significant amount of 1-phenyl-2-methyl-1-butanol. What is causing this alcohol impurity and how can I minimize it?

This is a classic selectivity problem in reductive amination. The alcohol impurity arises from the direct reduction of the starting ketone, which competes with the desired reduction of the iminium ion.

Causality: This side reaction is favored when using non-selective reducing agents or under improper pH conditions.[4] Standard sodium borohydride (NaBH₄), for instance, rapidly reduces ketones at most pH levels. The key is to use a reducing agent that is more reactive towards the protonated iminium intermediate than the neutral ketone.[2]

Solutions:

  • Choice of Reducing Agent: Switch to a more selective hydride donor.

    • Sodium Cyanoborohydride (NaBH₃CN): This is the reagent of choice. It is stable at neutral pH and selectively reduces the iminium ion, while its reactivity towards the ketone is significantly slower under these conditions.[3]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another excellent option that is less toxic than NaBH₃CN and works well without strict pH control.[2]

  • Strict pH Control: The reaction medium's pH is critical.

    • Maintain a pH between 6 and 7. In this window, imine formation is still favorable, and the iminium ion is readily formed and available for reduction. At lower pH (3-4), the reducing agent may also reduce the ketone, while at higher pH (>8), imine formation slows down considerably.[3] Use of a buffer like ammonium acetate can help maintain the optimal pH.

Start 1-phenyl-2-methyl-1-butanone + NH₃ + [H] Path1 Imine Formation (Desired Pathway) Start->Path1 pH 6-7 Selective Reductant Path2 Ketone Reduction (Side Reaction) Start->Path2 Non-selective Reductant or Low pH Product Target Amine Path1->Product Impurity Alcohol Impurity Path2->Impurity

Caption: Competing reaction pathways leading to amine vs. alcohol formation.

Q3: I'm observing a high molecular weight impurity consistent with a dimer or secondary amine. How is this formed and what is the prevention strategy?

This impurity is likely a secondary amine formed through over-alkylation, where the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone.

Causality: This side reaction is common when the primary amine product is more nucleophilic than ammonia or when the concentration of the starting ketone remains high in the presence of the product.[5] The reaction proceeds through the same reductive amination mechanism, but with the product amine instead of ammonia.

Prevention Strategies:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures that the ketone is more likely to react with ammonia than with the product amine, shifting the equilibrium away from secondary amine formation.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the ketone and the ammonia source. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to compete with ammonia.

  • Stepwise Procedure: In challenging cases, a stepwise approach can be effective. First, form the imine by refluxing the ketone with the ammonia source in a solvent like methanol, then cool the mixture before adding the reducing agent.[5]

Q4: How can I purify the final this compound salt to remove unreacted starting materials and byproducts?

Purification is typically achieved through a combination of liquid-liquid extraction to isolate the free base, followed by crystallization of the hydrochloride salt.

Protocol for Purification:

  • Workup: After the reaction is complete, quench it carefully with an aqueous acid (e.g., 1M HCl) to destroy any remaining hydride reagent.

  • Initial Wash: Extract the acidic aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove the neutral impurities, primarily the unreacted ketone and the alcohol byproduct. The protonated amine product will remain in the aqueous layer.

  • Basification and Extraction: Carefully basify the aqueous layer to a pH of >10 with a strong base like NaOH or K₂CO₃. This deprotonates the amine hydrochloride, converting it to the free base.

  • Extraction of Free Base: Extract the free base into an organic solvent like dichloromethane or ethyl acetate.[6] Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Salt Formation and Crystallization: Bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ethyl acetate.[7] The this compound will precipitate.

  • Recrystallization: Collect the solid by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/ether or isopropanol/acetone) to achieve high purity.

Q5: What are the best analytical methods for identifying and quantifying these impurities?

A multi-technique approach is recommended for comprehensive impurity profiling, as mandated by regulatory bodies like the FDA.[8]

Analytical TechniquePurpose & Application
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile and thermally stable impurities such as the starting ketone, alcohol byproduct, and residual solvents.[9][10] Derivatization may be needed for the amine product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) The preferred method for non-volatile or thermally labile impurities, including the secondary amine dimer and potential nitrosamines.[11] It offers high sensitivity and specificity.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Provides structural confirmation of the main product and impurities. It is particularly useful for identifying diastereomers and quantifying impurity levels relative to the main component using a qualified internal standard.
Fourier-Transform Infrared Spectroscopy (FTIR) Useful for functional group analysis and confirming the absence of carbonyl groups (from the starting ketone) in the final product.

Troubleshooting Workflow

Start Analysis Shows Impurity Impurity_ID Identify Impurity (GC-MS, LC-MS, NMR) Start->Impurity_ID Alcohol Alcohol Byproduct (1-phenyl-2-methyl-1-butanol) Impurity_ID->Alcohol MW = Product + O - NH₂ Secondary_Amine Secondary Amine Impurity (High MW) Impurity_ID->Secondary_Amine High MW Ketone Unreacted Ketone Impurity_ID->Ketone MW = Product - NH₂ + O Sol_Alcohol 1. Use NaBH₃CN or NaBH(OAc)₃ 2. Maintain pH 6-7 Alcohol->Sol_Alcohol Sol_Secondary_Amine 1. Use large excess of NH₃ source 2. Slow addition of reductant Secondary_Amine->Sol_Secondary_Amine Sol_Ketone 1. Increase reaction time/temp 2. Check reductant activity Ketone->Sol_Ketone

Caption: A logical workflow for troubleshooting common synthesis impurities.

References

  • Myers, A. Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Chemistry LibreTexts. Synthesis of Amines. [Link]

  • Taft, R. et al. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Current Organic Chemistry. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • LookChem. n-BUTYLAMINE. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • The Good Scents Company. 2-methyl butyl amine. [Link]

  • Google Patents.
  • U.S. Food and Drug Administration. Draft Guidance Analytical Procedures and Methods Validation CMC Documentation. [Link]

  • Google Patents.
  • Google Patents. 1-[2-(Phenylmethyl)phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.
  • ResolveMass Laboratories Inc. Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. [Link]

  • Semantic Scholar. The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. [Link]

  • Allen, A. et al. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. [Link]

  • European Medicines Agency. Q3C (R8): Impurities: guideline for residual solvents. [Link]

  • ResearchGate. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. [Link]

Sources

"2-Methyl-1-phenyl-1-butylamine Hydrochloride" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we've designed this guide to provide in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.

This document moves beyond a simple FAQ, offering a structured approach to troubleshooting common stability issues. We will explore the underlying chemical principles, provide actionable protocols, and equip you with the knowledge to proactively manage the stability of your solutions. While specific degradation kinetics for this exact molecule are not extensively published, this guide synthesizes established principles from structurally related phenylalkylamine and amine hydrochloride compounds to provide a robust framework for your work.

This section addresses high-level questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that influence the stability of 2-Methyl-1-phenyl-1-butylamine HCl in solution?

A: The stability of any amine hydrochloride in solution is a multifactorial issue. For this compound, the key factors are pH, exposure to oxygen, temperature, and light.[1][2] The hydrochloride salt form is generally more stable than the free base, but once dissolved, an equilibrium is established. The free amine is more susceptible to oxidative degradation.[3]

Q2: What are the recommended storage conditions for stock solutions?

A: To maximize shelf-life, stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers. For long-term storage (weeks to months), we recommend storing aliquots at -20°C or below in amber vials.[4] To prevent degradation from repeated freeze-thaw cycles, use single-use aliquots. For short-term storage (days), refrigeration at 2-8°C is acceptable. To minimize oxidation, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.[1][5]

Q3: What are the most probable chemical degradation pathways for this compound?

A: Based on its phenylalkylamine structure, several degradation pathways are likely under stress conditions.[6] The primary routes include:

  • Oxidative Deamination: The amine group is susceptible to oxidation, which can lead to its removal and the formation of a corresponding ketone.[6]

  • N-Oxidation: The nitrogen atom can be oxidized to form N-oxide metabolites.

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the para-position, a common metabolic and chemical degradation route.[6]

  • Thermal Dissociation: At elevated temperatures, the hydrochloride salt can dissociate into the free amine and hydrogen chloride.[1]

G cluster_main 2-Methyl-1-phenyl-1-butylamine HCl cluster_products Potential Degradation Products Parent 2-Methyl-1-phenyl-1-butylamine Ketone 1-Phenyl-2-methyl-1-butanone (from Oxidative Deamination) Parent->Ketone Oxidation (e.g., O₂, H₂O₂) Hydroxylated Hydroxylated Phenyl Derivative (Aromatic Hydroxylation) Parent->Hydroxylated Oxidation / Metabolism (e.g., Fenton-like) NOxide N-Oxide Derivative (N-Oxidation) Parent->NOxide Oxidation G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (e.g., 24h) start Prepare 1 mg/mL Stock Solution in Methanol:Water (1:1) control Control Sample (Stored at 4°C, protected from light) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid analyze Analyze All Samples by Stability-Indicating HPLC/LC-MS control->analyze base Base Hydrolysis (0.1 M NaOH, 60°C) neutralize Neutralize Acid/Base Samples (if necessary for analysis) acid->neutralize ox Oxidation (3% H₂O₂, RT) base->neutralize therm Thermal (80°C in solution) ox->analyze photo Photolytic (ICH compliant light chamber) therm->analyze photo->analyze neutralize->analyze compare Compare Stressed Samples to Control analyze->compare

Sources

minimizing side product formation in "2-Methyl-1-phenyl-1-butylamine Hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-Methyl-1-phenyl-1-butylamine, a key pharmaceutical intermediate, is primarily achieved through the reductive amination of its corresponding ketone precursor, 1-phenyl-2-methyl-1-butanone. While theoretically straightforward, this reaction is often plagued by the formation of specific, difficult-to-remove side products that can significantly impact the final yield and purity. This guide provides a troubleshooting framework in a question-and-answer format to address common challenges, explaining the underlying chemical mechanisms and offering field-proven protocols to optimize the synthesis.

Section 1: The Core Reaction Pathway

The target molecule is synthesized by converting a ketone to a primary amine. This is a classic reductive amination process where 1-phenyl-2-methyl-1-butanone reacts with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced to the final primary amine.

G ketone 1-Phenyl-2-methyl-1-butanone imine Iminium Ion Intermediate ketone->imine + NH₃ - H₂O amine 2-Methyl-1-phenyl-1-butylamine (Product) imine->amine + [H⁻] (Reducing Agent)

Caption: Core reductive amination pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the synthesis.

Q1: My final product is contaminated with a significant amount of 1-phenyl-2-methyl-1-butanol. What causes this and how can I prevent it?

Answer: This is a classic case of competing reactions. The 1-phenyl-2-methyl-1-butanol side product is formed when the reducing agent directly reduces the starting ketone before it can form the imine intermediate.

Causality: The root cause lies in the relative rates of two reactions: imine formation and ketone reduction. If the reduction of the carbonyl group is faster than or competitive with the nucleophilic attack by ammonia and subsequent dehydration to the imine, the alcohol will be a major byproduct. This is particularly common with powerful, non-selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.

Mitigation Strategies:

  • Choice of Reducing Agent: The most effective solution is to use a reducing agent that is selective for the protonated iminium ion over the neutral ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose. These reagents are less reactive at neutral pH but become potent reductants under the slightly acidic conditions (pH ~5-6) that favor iminium ion formation.[1][2]

  • pH Control: Maintain the reaction at a slightly acidic pH (5-6). This is a critical balancing act. A pH that is too high disfavors the formation of the necessary iminium ion, while a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic. Acetic acid is a common and effective buffer for this purpose.

  • Two-Step, One-Pot Procedure: Allow the ketone and ammonia source (e.g., ammonium acetate) to stir for a period (e.g., 30-60 minutes) to allow for imine formation equilibrium to be established before introducing the reducing agent.

Q2: I'm observing a high molecular weight impurity, likely a secondary amine. How is this formed and what are the mitigation strategies?

Answer: The formation of a secondary amine, N-(1-phenyl-2-methylbutyl)-2-methyl-1-phenyl-1-butylamine, is a very common side product. It arises when the desired primary amine product, being a potent nucleophile, attacks another molecule of the starting ketone.

Causality: This side reaction pathway is a subsequent reductive amination. The primary amine product competes with the initial ammonia source to react with the remaining ketone. Because the primary amine is often more soluble in the organic solvent than ammonia, this reaction can become significant, especially as the product concentration increases.[3]

Mitigation Strategies:

  • Stoichiometry Control: The most crucial factor is to use a large excess of the ammonia source. By Le Châtelier's principle, a high concentration of ammonia (or its equivalent, like ammonium formate or ammonium acetate) will kinetically favor the formation of the primary imine over the secondary imine. Molar excesses of 5 to 20 equivalents of the ammonia source are common.

  • Slow Addition: If feasible, slowly adding the ketone to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the ketone at all times, thereby minimizing the chance for the newly formed primary amine to react with it.

Q3: My reaction, especially when using the Leuckart method, is producing a complex mixture and significant tarring. What's going wrong?

Answer: This issue points towards thermal degradation and acid-catalyzed side reactions, which are known drawbacks of classical, high-temperature methods like the Leuckart reaction.[4][5]

Causality: The Leuckart reaction requires high temperatures (often 120-185°C) and uses formic acid as the reducing agent.[4][6] These harsh conditions can promote:

  • Aldol-Type Condensations: The ketone can undergo self-condensation reactions, leading to complex polymeric material (tar).[3]

  • Decomposition: The starting materials, intermediates, or the final product may not be stable at these elevated temperatures, leading to a variety of degradation products.

  • Formylation: The product amine can be N-formylated by formic acid, requiring a separate hydrolysis step which can introduce its own complications.[6]

Mitigation Strategies:

  • Adopt Milder Methods: Move away from the Leuckart reaction. Modern reductive amination protocols using catalysts or specialized hydride reagents operate at or near room temperature, avoiding thermal decomposition entirely.

  • Optimize Leuckart Conditions (If Unavoidable): If you must use the Leuckart method, perform small-scale experiments to find the lowest possible temperature that allows the reaction to proceed to completion. Incremental reductions from 160°C can often find a sweet spot that balances reaction time with purity.[6]

Section 3: Comparative Analysis of Key Synthesis Routes

Choosing the correct synthetic strategy is the first and most important step in minimizing side products.

Method Reagents Typical Conditions Pros Cons Key Side Products
Leuckart-Wallach Reaction Ammonium formate or Formamide, Formic AcidHigh Temp (120-185°C)Inexpensive reagents, simple setup.Low yields, high temperatures lead to tar and byproducts, requires hydrolysis of formyl intermediate.[4][5][6]Alcohol, Secondary Amine, Aldol products, N-formyl amine.
Catalytic Hydrogenation NH₃, H₂ gas, Metal Catalyst (e.g., Raney Ni, Pd/C)Moderate Temp (50-100°C), High Pressure (50-150 bar)High atom economy, clean reaction, high yield.Requires specialized high-pressure hydrogenation equipment, catalyst handling.Secondary Amine (if NH₃ excess is insufficient).[3]
Hydride Reagent Amination NH₄OAc, NaBH₃CN or NaBH(OAc)₃, Methanol/DCELow Temp (0°C to RT)Excellent selectivity, mild conditions, high purity, simple lab setup.[2]More expensive reagents, potential toxicity of cyanoborohydride.Minimal; trace amounts of alcohol or secondary amine if not optimized.

Section 4: Visualizing Competing Reaction Pathways

Understanding how side products form is key to their prevention. The following diagram illustrates the critical branch points in the synthesis.

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side1 Side Pathway 1 cluster_side2 Side Pathway 2 Ketone 1-Phenyl-2-methyl-1-butanone Imine Iminium Ion Ketone->Imine + NH₃ Alcohol Alcohol Byproduct Ketone->Alcohol + [H⁻] (Premature Reduction) Product Primary Amine (Target) Imine->Product + [H⁻] Secondary_Imine Secondary Iminium Ion Product->Secondary_Imine + Ketone Secondary_Amine Secondary Amine Byproduct Secondary_Imine->Secondary_Amine + [H⁻]

Caption: Competing reaction pathways in reductive amination.

Section 5: Recommended Protocol for High-Purity Synthesis

This protocol utilizes sodium cyanoborohydride for its superior selectivity, leading to a cleaner product profile.

Materials:

  • 1-phenyl-2-methyl-1-butanone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Hydrochloric Acid (concentrated and ethereal solution)

  • Deionized Water

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-methyl-1-butanone (1.0 eq) in methanol (approx. 5 mL per mmol of ketone).

    • Add ammonium acetate (10 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes. The solution may become cloudy.

  • Reduction:

    • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

    • Slowly add the NaBH₃CN solution to the reaction mixture dropwise over 15 minutes.

    • Carefully monitor the pH of the reaction mixture using pH paper. Maintain a pH between 5 and 6 by adding drops of glacial acetic acid as needed.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 1M HCl until gas evolution (from excess borohydride) ceases and the pH is acidic (~2).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add deionized water to the residue and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2x volumes) to remove any unreacted ketone or alcohol byproduct. Discard the organic layers.

    • Basify the aqueous layer to pH >12 by the slow addition of 6M NaOH.

    • Extract the free amine product into diethyl ether (3x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine as an oil.

  • Salt Formation and Purification:

    • Dissolve the crude amine oil in a minimal amount of fresh diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether or isopropanol) to achieve high purity.

    • Dry the final product, 2-Methyl-1-phenyl-1-butylamine Hydrochloride, under vacuum.

References

  • Grokipedia.Eschweiler–Clarke reaction.
  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available from: [Link]

  • Wikipedia. Leuckart reaction. Available from: [Link]

  • Organic Reactions.The Leuckart Reaction. (Note: This is a chapter in a book series, direct link to full text may vary). A summary is often found in academic resources.
  • Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available from: [Link]

  • ResearchGate. The Leuckart Reaction. Available from: [Link]

  • Scribd. Studies On The Leuckart Reaction. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing mass spectrometry to identify and characterize this compound. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, all grounded in established principles of mass spectrometry.

Introduction

2-Methyl-1-phenyl-1-butylamine, a substituted phenethylamine, presents a unique fragmentation pattern in mass spectrometry that is crucial for its unambiguous identification. Understanding the underlying fragmentation mechanisms is essential for accurate data interpretation and for troubleshooting common analytical challenges. This guide will delve into the expected fragmentation pathways under Electron Ionization (EI), provide a step-by-step experimental protocol, and address potential issues you may encounter in your analysis.

The hydrochloride salt of 2-Methyl-1-phenyl-1-butylamine is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). In the hot injection port of a GC, the salt will dissociate, and the free base form of the molecule will be volatilized and subsequently ionized in the mass spectrometer source. Therefore, the mass spectrum observed will be that of the free base, 2-Methyl-1-phenyl-1-butylamine.

Predicted Mass Spectrum Fragmentation Pattern

Under typical Electron Ionization (EI) conditions (70 eV), the fragmentation of 2-Methyl-1-phenyl-1-butylamine is expected to be directed by the phenyl group and the nitrogen atom, leading to characteristic bond cleavages. The molecular ion (the ionized, intact molecule) may be observed, but it is often of low abundance for aliphatic amines.[1]

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for amines.[1] It involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For 2-Methyl-1-phenyl-1-butylamine, this would result in the loss of a propyl radical to form a stable, resonance-stabilized iminium ion. This is often the base peak (the most intense peak) in the spectrum.

  • Benzylic Cleavage: The bond between the carbon atom bearing the phenyl group and the adjacent carbon atom is prone to cleavage. This is due to the formation of a very stable benzyl cation or a related tropylium ion through rearrangement.

These fragmentation pathways are illustrated in the diagram below:

gcms_workflow A Sample Preparation (Dissolution in Methanol) B GC Injection (Vaporization) A->B C Chromatographic Separation (Capillary Column) B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection & Data Acquisition E->F

Sources

Technical Support Center: Purification of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development facing challenges in the purification of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Here, we address common issues encountered during experimental work, providing not just procedural steps but the underlying rationale to empower you to make informed decisions in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform on my crude this compound?

A1: Before embarking on extensive purification, a preliminary assessment of your crude product is crucial. This should include:

  • Melting Point Analysis: A broad or depressed melting range compared to the literature value for the pure compound suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): This can give you a quick qualitative picture of the number of components in your sample.

  • Solubility Tests: Small-scale tests in various solvents will be invaluable for selecting an appropriate recrystallization system.

Q2: What are the most common types of impurities I might encounter?

A2: Impurities in synthetic this compound typically fall into these categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like substituted benzyl halides and isobutyronitrile.[1]

  • Side-Reaction Products: These can be numerous and vary with the synthetic method. For instance, in reductive amination routes, you might find byproducts from over-alkylation or incomplete reactions.[2]

  • Stereoisomers: As the molecule is chiral, the presence of the undesired enantiomer is a key impurity to be addressed.

  • Residual Solvents: Solvents used in the synthesis or workup may be retained in the crude product.

Q3: Why is my purified product a sticky solid or an oil instead of a crystalline powder?

A3: This is a common issue with amine salts and can be attributed to several factors:

  • Hygroscopicity: Amine hydrochlorides can absorb moisture from the atmosphere, leading to a gummy or oily appearance.

  • Residual Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice formation.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may be less stable or have a lower melting point.

Troubleshooting Guides

Issue 1: Low Purity and/or Poor Crystal Form After Initial Isolation

Q: I've synthesized this compound, but my initial product is an off-white, clumpy solid with a broad melting range. How can I improve its purity and obtain a crystalline product?

A: This is a classic purification challenge that can be effectively addressed by recrystallization. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

Caption: Process of chiral resolution by diastereomeric salt formation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic 2-Methyl-1-phenyl-1-butylamine free base in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the pH is strongly basic (pH > 11).

  • Extraction: Extract the liberated free amine with an organic solvent like diethyl ether or dichloromethane.

  • Purification and Salt Formation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting enantiomerically enriched free amine can then be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ethereal HCl).

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or GC.

Troubleshooting Tips for Chiral Resolution:

  • Solvent Screening: The choice of solvent is critical. Experiment with different alcohols (methanol, ethanol, isopropanol) or solvent mixtures to find the one that gives the best discrimination in solubility between the two diastereomeric salts.

  • Stoichiometry: While a 1:1 molar ratio of amine to tartaric acid is a good starting point, sometimes using a substoichiometric amount of the resolving agent can improve the enantiomeric excess of the precipitated salt.

  • Temperature Profile: The cooling rate can affect the purity of the crystals. A slower cooling rate generally leads to higher purity.

Issue 3: Persistent Impurities Detected by Analytical Methods

Q: My recrystallized product appears clean, but HPLC/GC-MS analysis shows the presence of persistent impurities. How can I identify and remove them?

A: The presence of impurities with similar polarity and solubility to your target compound can make them difficult to remove by simple recrystallization. A combination of chromatographic techniques and a thorough understanding of your synthetic route is necessary.

Technique Column Mobile Phase/Carrier Gas Detection Notes
HPLC C18 or Phenyl-HexylAcetonitrile/Water with 0.1% Formic or Phosphoric AcidUV (e.g., 254 nm) or MSA gradient elution may be necessary to separate closely eluting impurities. [3][4]
GC-MS HP-5ms or similar non-polar columnHeliumMass Spectrometry (EI mode)Derivatization (e.g., with TFAA) may be required to improve peak shape and volatility. [5]
  • Impurity Identification: Use GC-MS to obtain the mass spectra of the impurity peaks. Compare these with the mass spectra of your starting materials and potential byproducts predicted from your synthetic route.

  • Acid-Base Extraction: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to remove any non-basic organic impurities. Then, make the aqueous layer basic and extract your amine product back into an organic solvent.

  • Column Chromatography: For stubborn impurities, column chromatography may be necessary. Due to the basic nature of the free amine, it's often preferable to use a deactivated silica gel or alumina, or to add a small amount of a volatile base (like triethylamine) to the eluent to prevent peak tailing.

  • Formation of a Different Salt: If purification of the hydrochloride salt is problematic, consider purifying the free base by chromatography and then forming the hydrochloride salt from the purified base. Alternatively, you could form a different salt (e.g., tartrate, maleate) that may have more favorable crystallization properties, purify it, and then convert it back to the hydrochloride.

By systematically applying these troubleshooting strategies and understanding the chemical principles behind each purification step, you can overcome the common challenges associated with the purification of this compound and obtain a product of high purity suitable for your research and development needs.

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. [Link]

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine - ResearchGate. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones - Oxford Academic. [Link]

  • n-BUTYLAMINE. [Link]

  • Resolution of a Racemic Mixture - Science Learning Center. [Link]

  • 2-methyl butyl amine, 96-15-1 - The Good Scents Company. [Link]

  • 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem. [Link]

  • Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column. [Link]

  • CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride) | Chemsrc. [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC - NIH. [Link]

  • Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB. [Link]

  • (R)-(+)-2-methyl-4-phenyl-1-butylamine | CAS#:142363-25-5 | Chemsrc. [Link]

  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google P
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC - NIH. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Our goal is to provide a comprehensive technical resource that combines foundational chemical principles with practical, field-tested insights to help you navigate common challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

2-Methyl-1-phenyl-1-butylamine is a key structural motif and intermediate in the synthesis of various compounds of interest. Achieving a high-yielding and clean synthesis is often complicated by competing side reactions and purification challenges. The most prevalent synthetic route involves the reductive amination of a ketone precursor. This guide focuses on troubleshooting and optimizing this critical transformation and the subsequent salt formation.

Core Synthesis Pathway: Reductive Amination

The formation of 2-Methyl-1-phenyl-1-butylamine typically proceeds via the reductive amination of 2-methyl-1-phenyl-1-butanone. This process involves two key steps: the formation of an imine intermediate followed by its reduction to the target primary amine. These steps can be performed sequentially or, more commonly, in a one-pot fashion.[1][2]

Classic methods like the Leuckart-Wallach reaction, which uses formic acid derivatives as both the nitrogen source and reductant, are effective but often require harsh conditions (high temperatures) and can generate N-formylated byproducts.[3][4] Modern approaches often favor catalytic hydrogenation or the use of hydride reducing agents for milder conditions and improved selectivity.[5][6]

Reductive_Amination_Pathway Ketone 2-Methyl-1-phenyl-1-butanone Imine Imine Intermediate Ketone->Imine + Amine Source - H2O AmineSource Amine Source (e.g., NH4HCO2) AmineSource->Imine Product 2-Methyl-1-phenyl-1-butylamine (Primary Amine) Imine->Product + Reducing Agent (e.g., H2, Pd/C) SideProduct Di-alkylated Amine (Secondary Amine) Imine->SideProduct Product->SideProduct + Imine Intermediate - NH3

Caption: General pathway for reductive amination and a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical starting material for this synthesis?

The most direct precursor is 2-methyl-1-phenyl-1-butanone. The synthesis strategy hinges on converting the ketone's carbonyl group into the desired primary amine functionality, making reductive amination the most atom-economical and straightforward approach.

Q2: What are the primary differences between the classic Leuckart-Wallach reaction and modern catalytic reductive amination?

The key distinctions lie in the reagents, conditions, and selectivity. The Leuckart-Wallach reaction typically employs ammonium formate or formamide at high temperatures (120-180°C), acting as both the amine source and reducing agent.[3][4] This can lead to the formation of N-formyl impurities that require a separate hydrolysis step. In contrast, modern catalytic methods, such as transfer hydrogenation with a metal catalyst (e.g., Pd, Rh, Ni) or using hydride reagents (e.g., NaBH₃CN), offer milder reaction conditions, higher selectivity for the primary amine, and avoid formylated byproducts, simplifying purification.[4][5][6][7]

Q3: Why is the final product typically isolated as a hydrochloride salt?

There are several critical reasons for this:

  • Physical State & Handling: The free amine is often a liquid or a low-melting solid, which can be difficult to handle and purify. The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid with a well-defined melting point, making it easier to isolate, weigh, and store.[8]

  • Purification: Crystallization is a highly effective method for purification. Converting the crude amine to its salt and recrystallizing it from a suitable solvent system can significantly remove neutral organic impurities and reaction byproducts.

  • Stability: Amine free bases can be susceptible to atmospheric oxidation and reaction with carbon dioxide over time. The salt form is significantly more stable for long-term storage.

Q4: What are the most critical safety precautions for this reaction?

  • Flammable Solvents: Many organic solvents used (e.g., methanol, ethanol, diethyl ether) are highly flammable. Ensure all operations are conducted in a well-ventilated fume hood away from ignition sources.

  • Reducing Agents: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after filtration when still containing hydrogen and solvent. Do not allow the catalyst filter cake to dry in the air; keep it wet with solvent or water before disposal.[9] Hydride reagents like sodium borohydride react with water and acids to release flammable hydrogen gas.

  • Corrosive Reagents: Hydrochloric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for diagnosing and solving the underlying issues.

Troubleshooting_Workflow Start Problem Observed LowYield Low Reaction Yield Start->LowYield HighImpurity High Impurity Profile Start->HighImpurity Cause_Imine Cause: Inefficient Imine Formation LowYield->Cause_Imine Cause_Reducer Cause: Inactive Reducing Agent/Catalyst LowYield->Cause_Reducer Cause_Workup Cause: Poor Work-up / Extraction LowYield->Cause_Workup Cause_Ketone Cause: Unreacted Starting Ketone HighImpurity->Cause_Ketone Cause_Secondary Cause: Secondary Amine Byproduct HighImpurity->Cause_Secondary Cause_Salt Cause: Oily/Impure HCl Salt HighImpurity->Cause_Salt Sol_Imine Solution: Increase amine source conc. Ensure anhydrous conditions Cause_Imine->Sol_Imine Sol_Reducer Solution: Use fresh hydride reagent Use fresh/activated catalyst Cause_Reducer->Sol_Reducer Sol_Workup Solution: Carefully control pH during extraction Ensure complete extraction Cause_Workup->Sol_Workup Sol_Ketone Solution: Increase reaction time/temp Increase reductant stoichiometry Cause_Ketone->Sol_Ketone Sol_Secondary Solution: Use large excess of NH3 source Optimize reaction concentration Cause_Secondary->Sol_Secondary Sol_Salt Solution: Purify free base before salt formation Optimize crystallization solvent Cause_Salt->Sol_Salt

Caption: A workflow for troubleshooting common synthesis issues.

Q: My reaction yield is disappointingly low. What are the likely causes?

  • A1: Inefficient Imine Formation. The initial condensation between the ketone and the ammonia source is a reversible equilibrium. If water is not effectively managed or if the concentration of the ammonia source is too low, the equilibrium may not favor imine formation, starving the reduction step of its substrate.

  • A2: Deactivated Reducing Agent or Catalyst. Metal hydrides are sensitive to moisture and can degrade upon storage. Catalysts like Pd/C can be "poisoned" by impurities or lose activity over time. Always use fresh, high-quality reagents. For catalytic hydrogenations, ensure the hydrogen delivery system is functioning correctly.

  • A3: Suboptimal Reaction Conditions. The reaction may require more forcing conditions. For Leuckart-type reactions, ensure the temperature is high enough to drive the reaction.[3] For catalytic hydrogenations, optimizing hydrogen pressure and temperature can be critical.[10][11]

  • A4: Product Loss During Work-up. Amines are basic. During aqueous extraction, the pH of the aqueous layer dictates where your product resides. To extract the free base amine into an organic solvent, the aqueous layer must be made sufficiently basic (pH > 10).[12] Conversely, to extract acidic or neutral impurities away from your product, you can acidify the aqueous layer to protonate the amine, making it water-soluble.

Q: My post-reaction analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted starting ketone. Why did the reaction not go to completion?

  • A1: Insufficient Reducing Agent. The stoichiometry is critical. Ensure you are using a sufficient molar excess of the hydride reagent or that the catalyst loading and hydrogen pressure are adequate for the scale of your reaction.

  • A2: Inadequate Reaction Time or Temperature. Reductive aminations can be slower than simple ketone reductions. Increase the reaction time and monitor by TLC or GC until the starting material is consumed. A modest increase in temperature may also accelerate the reaction.

Q: I'm observing a significant byproduct with a higher molecular weight, which I suspect is the secondary amine. How can this be suppressed?

  • A1: The Mechanism of Formation. This is a common issue where the desired primary amine product acts as a nucleophile, reacting with another molecule of the imine intermediate. This subsequent reduction leads to the di(2-methyl-1-phenyl-1-butyl)amine byproduct.[2]

  • A2: The Solution: Le Châtelier's Principle. To minimize this side reaction, the reaction must be flooded with the initial nitrogen source (e.g., ammonia, ammonium formate). Using a large excess of the ammonia source statistically favors the reaction of the imine with ammonia over the reaction with the primary amine product, thus increasing selectivity.[2] Running the reaction at a higher concentration can sometimes favor the desired intramolecular reduction over the intermolecular side reaction.

Q: My final hydrochloride salt is an oil or a sticky solid that refuses to crystallize. What can I do?

  • A1: Purity of the Free Base. This is the most common cause. Oily salts are often a sign of impurities that inhibit the formation of a crystal lattice. Before forming the salt, purify the crude free base amine via flash column chromatography or vacuum distillation.

  • A2: Incorrect Stoichiometry of HCl. Adding a large excess of HCl can sometimes lead to oily products. The best practice is to dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl (e.g., 2M HCl in ether) dropwise until precipitation ceases.[8]

  • A3: Inappropriate Crystallization Solvent. If the salt precipitates as an oil, it may be "oiling out" of solution. Try a different solvent system for the salt formation or for recrystallization. Common choices include isopropanol/diethyl ether, ethanol/hexane, or acetone. The goal is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.

Data Presentation: Impact of Reaction Parameters

The choice of reagents and conditions has a profound impact on reaction outcomes. The following table summarizes key variables and their expected effects.

ParameterConditionExpected OutcomeRationale / Comments
Nitrogen/Reductant Leuckart (Ammonium Formate, 160-180°C)Moderate Yield, N-Formyl ImpuritiesClassic method; high temperature required. N-formyl byproduct necessitates a hydrolysis step.[3][4]
Reducing Agent NaBH₄ / MeOHGood Yield, Borate-Amine ComplexInexpensive and common, but can form stable complexes with the amine, complicating workup.
Reducing Agent NaBH₃CN / pH 5-6High Yield, High SelectivityMore selective for the imine over the ketone, reducing alcohol byproduct formation. Requires pH control.
Reducing Agent H₂ (50 psi), 10% Pd/C, EtOHExcellent Yield, Clean ReactionCatalytic hydrogenation is often very clean but requires specialized pressure equipment. Risk of debenzylation at high pressures/temperatures is low here.[9]
Ammonia Source NH₄OAc vs. NH₄HCO₂NH₄HCO₂ often superiorAmmonium formate can also act as a hydride donor, facilitating the reduction, especially in transfer hydrogenation.[4]
Solvent Methanol or EthanolGood general choiceProtic solvents can participate in the reaction but are generally effective for hydride reductions and hydrogenations.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as both the nitrogen source and the hydrogen donor, with Palladium on Carbon as the catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-1-phenyl-1-butanone (1.0 eq), ammonium formate (5.0 eq), and methanol (5-10 mL per gram of ketone).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.05 eq by weight). Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry, or add as a slurry in the solvent.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C for methanol) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up (Catalyst Removal): Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: Wash the Celite® pad thoroughly with methanol. Do not allow the pad to dry, as it may ignite. Quench the filter cake with water before disposal.

  • Work-up (Extraction): Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add water and 2M NaOH solution until the pH is >10. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Methyl-1-phenyl-1-butylamine as an oil.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude or purified free base amine from the previous step in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 10 mL per gram of amine).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the white crystalline solid under high vacuum to a constant weight to yield pure this compound.

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Leuckart reaction. Wikipedia. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685-8687.
  • Shaabani, A., & Rezayan, A. H. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-243.
  • Wang, X., Wang, A., & Zhang, T. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • The Leuckart Reaction.
  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706.
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55-72.
  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • Jagtap, S., & Samant, S. (2014). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Green Chemistry, 16(7), 3549-3556.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Cho, B. T., & Kang, S. K. (2007). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • n-BUTYLAMINE. LookChem.
  • CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride). Chemsrc. [Link]

  • This compound. Sigma-Aldrich.
  • Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine.
  • Salmi, T., Murzin, D. Y., Mikkola, J. P., Wärn, J., & Estel, L. (2007). General Kinetic Modeling of the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol over a Commercial Palladium-Based Catalyst. Industrial & Engineering Chemistry Research, 46(11), 3554-3561.
  • CN101061091A - Process for the purification of benzphetamine hydrochloride.
  • Greluk, M., Słowik, G., & Matus, K. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • Application Notes: Catalytic Hydrogen
  • Rahman, S. M. A., & Parvin, S. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • EP0037695B1 - Methylamines purification process.
  • 1-[2-(Phenylmethyl)phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.
  • Chen, W. B. (2011). 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(3), o668.
  • 2-methyl butyl amine. The Good Scents Company. [Link]

  • Drouillat, B., & Coutrot, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

Sources

Technical Support Center: Storage and Handling of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-Methyl-1-phenyl-1-butylamine Hydrochloride. As a substituted phenethylamine and an analog of methamphetamine, this active pharmaceutical ingredient (API) possesses a chemical structure that, while valuable for research, is susceptible to degradation if not stored and handled with precision.[1][2] Ensuring the long-term stability and purity of this compound is paramount for the validity and reproducibility of experimental results. This guide provides in-depth, experience-based answers and protocols to help you maintain the integrity of your valuable research material.

Section 1: Quick Reference Guide

For immediate reference, the following table summarizes the critical storage parameters for this compound.

ParameterRecommended ConditionCondition to AvoidRationale for Recommendation
Temperature -20°C for long-term storage Room temperature or cycling temperaturesMinimizes thermal degradation and slows oxidative processes.[1][3][4]
Atmosphere Inert gas (Argon or Nitrogen) Ambient airPrevents oxidative degradation, a primary pathway for amines.[3][5]
Light Exposure In an amber or opaque vial Exposure to direct sunlight or UV sourcesThe phenylalkylamine structure is susceptible to photodegradation.[6][7][8]
Humidity Dry/Desiccated environment High humidity environmentsAs a hydrochloride salt, the compound can be hygroscopic, and moisture can accelerate degradation.[9][10]
Container Tightly sealed, glass vial Loosely capped or plastic containersPrevents moisture and oxygen ingress. Glass is inert and avoids potential leaching from plastics.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ensuring the multi-year stability of this compound?

For long-term stability (≥ 5 years), the compound should be stored as a crystalline solid at -20°C in a tightly sealed, amber glass vial.[1] The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing. Storing the vial in a desiccator, even at low temperatures, provides an additional layer of protection against moisture.

  • Expert Rationale: This multi-faceted approach addresses the primary degradation risks simultaneously. The low temperature reduces the kinetic energy available for degradation reactions.[4] The inert atmosphere directly removes oxygen, a key reactant in oxidative pathways that are highly detrimental to amines.[3][5] The use of amber glass prevents initiation of photochemical reactions by blocking UV and visible light.[6][8]

Q2: Why is temperature control so critical? What happens if the compound is stored at room temperature?

Storing this compound at room temperature is strongly discouraged as it significantly accelerates degradation. Temperature provides the activation energy for detrimental chemical reactions. For structurally related compounds like methamphetamine, thermal decomposition can lead to the cleavage of chemical bonds, resulting in a mixture of degradation products, including amphetamine and toluene at very high temperatures.[11][12] While such extreme decomposition is unlikely at ambient temperature, even moderately elevated temperatures can promote slower oxidative and other degradative processes, compromising sample purity over time.[3][4]

Q3: The compound is a hydrochloride salt. Is it sensitive to moisture (hygroscopic)?

Yes, hydrochloride salts of amines are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[9][10][13] This is a critical point of failure for long-term storage. Absorbed water can act as a solvent, mobilizing reactants and accelerating degradation. Furthermore, the presence of water can facilitate hydrolytic reactions and may alter the physical state of the compound, causing it to become clumpy or oily, which complicates accurate weighing and handling.[10]

  • Expert Rationale: The chloride ion's ability to form hydrogen bonds is a key reason for the hygroscopicity of some hydrochloride salts.[9] Therefore, storage in a desiccated environment is a mandatory step to preserve both the chemical and physical integrity of the compound.[14]

Q4: What are the main chemical degradation pathways I should be aware of?

The primary degradation pathways for this compound are oxidation and photodegradation.

  • Oxidative Degradation: This is the most significant threat to the stability of amines. The process is often initiated by the presence of atmospheric oxygen and can be catalyzed by trace metal ions.[3][4] Degradation typically proceeds via free-radical mechanisms, targeting the carbon atoms adjacent to the nitrogen, which can lead to a complex mixture of byproducts and loss of the active amine functionality.[3][5]

  • Photodegradation: Compounds in the phenylalkylamine series are known to be sensitive to light.[6][7] The phenyl group can absorb energy from UV and visible light, leading to an excited state that can trigger decomposition. This can result in reduced potency and the formation of potentially interfering photodegradation products.[8]

Q5: I've observed a color change (e.g., slight yellowing) in my solid sample. What does this mean?

A color change in a previously white or colorless solid is a strong indicator of chemical degradation. Even a surface-level reaction can cause a visible change.[15] This is most commonly caused by:

  • Photodegradation: Exposure to light, even ambient lab lighting over a long period, can cause the formation of colored byproducts.[15]

  • Oxidation: Slow oxidation upon exposure to air can also lead to the formation of colored impurities.

If you observe a color change, the purity of the sample is questionable. It is highly recommended to perform an analytical purity check (See Section 4.2) before using the material in a critical experiment.

Q6: How can I verify the purity of my stored sample before an experiment?

Verifying the purity of the API before use is a cornerstone of good laboratory practice. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection, as it is highly sensitive and can separate the parent compound from potential degradation products. Gas Chromatography (GC) is also a viable technique, though care must be taken with the inlet temperature to avoid on-instrument thermal degradation.[2][16] A simple comparison of the chromatogram of the stored sample against a certified reference standard or a freshly opened sample will provide a clear indication of its integrity.

Section 3: Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Rationale
Inconsistent or non-reproducible experimental results. Compound Degradation: The effective concentration of the active compound may have decreased, or degradation products may be interfering with the assay.1. Quarantine the Lot: Immediately stop using the current vial of the compound. 2. Perform Purity Analysis: Use HPLC or GC-MS to assess the purity against a reference standard (See Protocol 4.2). This will confirm or rule out degradation as the root cause. 3. Use a New, Verified Lot: For critical experiments, always use a new vial of the compound with a verified certificate of analysis.
The solid compound appears clumpy, sticky, or has turned into a gum. Moisture Absorption (Hygroscopicity): The vial was not properly sealed, or it was stored in a humid environment. The compound has likely absorbed atmospheric water.1. Dry Under Vacuum: Place the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) to remove absorbed water. Note: This may not reverse any chemical degradation that has already occurred. 2. Re-evaluate Purity: After drying, a purity analysis is mandatory, as the presence of moisture could have accelerated chemical degradation. 3. Improve Storage Protocol: Discard the sample if purity is compromised. For future use, ensure vials are sealed with parafilm and stored in a desiccator.

Section 4: Experimental Protocols

Protocol 4.1: Recommended Procedure for Aliquoting and Handling

This protocol is designed to minimize the exposure of the bulk material to atmospheric oxygen, moisture, and light.

  • Pre-Equilibration: Before opening, allow the primary container of this compound to warm to room temperature in a desiccator (approx. 1-2 hours).

    • Scientist's Note: This critical step prevents atmospheric moisture from condensing onto the cold compound, which would introduce water and accelerate degradation.

  • Inert Atmosphere Handling: If possible, perform all weighing and aliquoting inside a glove box with a nitrogen or argon atmosphere. If a glove box is not available, work quickly in an area with low humidity.

  • Aliquot Preparation: Weigh the desired amounts of the compound into smaller, amber glass vials suitable for single or short-term use.

  • Inert Gas Purge: Gently flush the headspace of each new aliquot vial with a stream of dry nitrogen or argon for 10-15 seconds.

  • Secure Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.

  • Proper Storage: Place the newly prepared aliquots into a labeled box and store them at -20°C in a desiccated environment. Return the main stock container to -20°C storage after purging its headspace with inert gas as well.

Protocol 4.2: Purity Assessment by Reverse-Phase HPLC (Example Method)

This protocol provides a starting point for developing a quality control method to assess purity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: The appearance of new peaks or a significant decrease in the area of the main peak relative to a reference standard indicates degradation.

Section 5: Visualizing Degradation Factors

The following diagrams illustrate the key relationships in the degradation of this compound.

Compound 2-Methyl-1-phenyl-1-butylamine Hydrochloride Stability Degradation Degradation Products (Loss of Purity) Compound->Degradation Leads to Temp Elevated Temperature (e.g., Room Temp) Temp->Degradation Accelerates Reactions Oxygen Atmospheric Oxygen (Oxidation) Oxygen->Degradation Causes Oxidation Light UV / Visible Light (Photodegradation) Light->Degradation Causes Photolysis Moisture Humidity (Hygroscopicity) Moisture->Degradation Enables Hydrolysis/ Accelerates Reactions

Caption: Key environmental stressors leading to the degradation of the API.

Parent 2-Methyl-1-phenyl-1-butylamine HCl C₁₁H₁₇N • HCl Products Oxidized Byproducts e.g., Ketones, Hydroxylated Species, etc. Parent->Products O₂, Metal Ions, Light (hν) Loss Loss of Potency & Purity Products->Loss Stressors Primary Degradation Pathway: Oxidation

Caption: A simplified model of a potential oxidative degradation pathway.

Section 6: References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (MDPI) [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (ACS Publications) [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (ResearchGate) [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (RSC Publishing) [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (Powder Systems) [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (Suanfarma) [Link]

  • Oxidative degradation of amine solvents for CO2 capture. (The University of Texas at Austin) [Link]

  • Oxidative Degradation of Amine Solvents for CO2 Capture. (ResearchGate) [Link]

  • [Effect of ultraviolet and visible light on drugs of the phenylalkylamine series...]. (PubMed) [Link]

  • Storage of API's at CyberFreight. (CyberFreight) [Link]

  • GDP-compliant Storage of APIs: What needs to be considered?. (ECA Academy) [Link]

  • Proper Storage Conditions for Your APIs. (GMP Trends) [Link]

  • Analysis of pyrolysis products of methamphetamine. (PubMed) [Link]

  • Types of Amide Hydrolysis. (BYJU'S) [Link]

  • [Effect of ultraviolet and visible light on drugs of the phenylalkylamine series...]. (Semantic Scholar) [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (Chemistry Steps) [Link]

  • Reactions of Amides. (Save My Exams) [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (NIH) [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (Diplomata Comercial) [Link]

  • Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations. (ACS Publications) [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. (YouTube) [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (ACS Omega) [Link]

  • the hydrolysis of amides. (Chemguide) [Link]

  • What makes a substance hygroscopic?. (ResearchGate) [Link]

  • Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. (PubMed) [Link]

  • Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations. (ResearchGate) [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (Oxford Academic) [Link]

  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. (ACS Publications) [Link]

  • [Drugs and light]. (PubMed) [Link]

  • 2-methyl butyl amine. (The Good Scents Company) [Link]

  • Light and drugs. (ResearchOnline@JCU) [Link]

  • Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. (NIH) [Link]

  • Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. (PubMed) [Link]

  • 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol. (NIH) [Link]

  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (ResearchGate) [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (IISTE.org) [Link]

Sources

Validation & Comparative

A Comparative Pharmacological Guide: 2-Methyl-1-phenyl-1-butylamine Hydrochloride vs. Amphetamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine and its derivatives represent a vast and enduring area of neuropharmacological research. As a foundational structure for many endogenous neurotransmitters and synthetic central nervous system (CNS) stimulants, subtle molecular modifications can dramatically alter a compound's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of the pharmacological effects of the classic psychostimulant, amphetamine, and a less-studied analog, 2-Methyl-1-phenyl-1-butylamine Hydrochloride.

While amphetamine's properties are well-documented, this compound, also known as N-methyl-α-ethylphenethylamine (MEPEA), exists in the realm of emerging psychoactive substances, occasionally identified in dietary supplements.[1] Understanding the nuanced differences between such analogs and their parent compounds is critical for predicting their physiological effects, abuse potential, and therapeutic applicability. This document synthesizes available preclinical data to offer a comparative framework for these two compounds, grounded in their interactions with monoamine systems.

Comparative Mechanism of Action

Both amphetamine and this compound are indirect-acting sympathomimetics, exerting their primary effects by modulating the activity of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). Their core mechanism involves interaction with the respective monoamine transporters (DAT, NET, and SERT) and the vesicular monoamine transporter 2 (VMAT2).

Amphetamine: The mechanism of amphetamine is multifaceted and potent.[1] It acts as a substrate for DAT, NET, and SERT, leading to competitive inhibition of neurotransmitter reuptake.[2] Upon entering the presynaptic terminal, amphetamine disrupts the proton gradient of synaptic vesicles via VMAT2, causing an efflux of neurotransmitters from the vesicles into the cytoplasm.[1][3] This substantial increase in cytosolic monoamine concentration triggers a reversal of transporter function, leading to a robust, non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[3]

This compound (MEPEA): Based on in vitro studies of its analog MEPEA, this compound also functions as a monoamine releasing agent.[1][4] It demonstrates activity at both DAT and NET, inducing the release of dopamine and norepinephrine.[1] Structurally, it is the N-methyl derivative of α-ethylphenethylamine and the α-ethyl homolog of methamphetamine.[4] The presence of an α-ethyl group, as opposed to the α-methyl group of amphetamine, and N-methylation are key structural determinants of its pharmacological activity.

cluster_Amphetamine Amphetamine Signaling Pathway Amphetamine Amphetamine DAT_NET_A DAT/NET Amphetamine->DAT_NET_A Enters via Transporter Vesicle_A Synaptic Vesicle Amphetamine->Vesicle_A Disrupts VMAT2 Presynaptic_Neuron_A Presynaptic Neuron DAT_NET_A->Presynaptic_Neuron_A Synaptic_Cleft_A Synaptic Cleft DAT_NET_A->Synaptic_Cleft_A Release DA_NE_A Dopamine (DA) & Norepinephrine (NE) Vesicle_A->DA_NE_A Efflux to Cytosol VMAT2_A VMAT2 DA_NE_A->DAT_NET_A Reverses Transporter Postsynaptic_Receptors_A Postsynaptic Receptors Synaptic_Cleft_A->Postsynaptic_Receptors_A Activation

Amphetamine's Mechanism of Action

cluster_MEPEA Predicted 2-Methyl-1-phenyl-1-butylamine HCl Pathway MEPEA 2-Methyl-1-phenyl-1-butylamine HCl (MEPEA) DAT_NET_M DAT/NET MEPEA->DAT_NET_M Enters via Transporter Vesicle_M Synaptic Vesicle MEPEA->Vesicle_M Predicted to Disrupt VMAT2 Presynaptic_Neuron_M Presynaptic Neuron DAT_NET_M->Presynaptic_Neuron_M Synaptic_Cleft_M Synaptic Cleft DAT_NET_M->Synaptic_Cleft_M Release DA_NE_M Dopamine (DA) & Norepinephrine (NE) Vesicle_M->DA_NE_M Efflux to Cytosol VMAT2_M VMAT2 DA_NE_M->DAT_NET_M Reverses Transporter Postsynaptic_Receptors_M Postsynaptic Receptors Synaptic_Cleft_M->Postsynaptic_Receptors_M Activation

Predicted Mechanism of 2-Methyl-1-phenyl-1-butylamine HCl

In Vitro Pharmacological Profile

The interaction of these compounds with monoamine transporters is a key determinant of their stimulant effects. The following table summarizes available data on their potency as both uptake inhibitors and releasing agents.

CompoundTransporterUptake Inhibition IC₅₀ (nM)Monoamine Release EC₅₀ (nM)
d-Amphetamine DAT~50026
NET~1007
SERT>10,0001766
2-Methyl-1-phenyl-1-butylamine HCl (MEPEA) DATData not available179-225[4]
NETData not available58[4]
SERTData not available4698[4]

Note: Data for d-Amphetamine is compiled from multiple sources for comparative purposes. Data for 2-Methyl-1-phenyl-1-butylamine HCl is from studies on MEPEA.[4]

From this in vitro data, several key distinctions emerge:

  • Potency: Amphetamine is a significantly more potent releasing agent at both DAT and NET compared to MEPEA.

  • Selectivity: Both compounds exhibit a preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). MEPEA, like its structural analog α-ethylphenethylamine (AEPEA), shows a greater potency at NET than DAT.[1]

  • Structure-Activity Relationship (SAR): The replacement of amphetamine's α-methyl group with an α-ethyl group in MEPEA generally leads to a decrease in potency at catecholamine transporters.[5] N-methylation, in the case of methamphetamine, slightly attenuates selectivity for dopamine versus serotonin release.[6]

In Vivo Pharmacological Effects

Animal models provide crucial insights into the physiological and behavioral consequences of these compounds' neurochemical actions.

Parameterd-Amphetamine2-Methyl-1-phenyl-1-butylamine HCl (MEPEA)
Locomotor Activity Dose-dependent increaseDose-dependent increase, approximately 10-fold less potent than amphetamine[1]
Mean Arterial Pressure Dose-dependent increaseDose-dependent increase[1]
Heart Rate Dose-dependent increaseDose-dependent increase[1]
Drug Discrimination Serves as a training drug for stimulantsAbout one-tenth as potent as d-methamphetamine in drug discrimination studies[7]

Note: In vivo data is derived from studies in rodents.[1][7]

The in vivo data corroborates the in vitro findings. 2-Methyl-1-phenyl-1-butylamine HCl (MEPEA) produces a classic stimulant profile, characterized by increased locomotor activity and cardiovascular effects, but with a significantly lower potency than amphetamine.[1] The locomotor-activating effects of such stimulants are primarily attributed to their actions at the dopamine transporter.[1]

Experimental Protocols

To ensure the scientific integrity of pharmacological comparisons, standardized and validated experimental procedures are essential. Below are outlines of key methodologies used to characterize the effects of psychostimulant compounds.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for a specific transporter.

A Prepare membrane homogenates from brain tissue or transporter-expressing cells B Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) A->B C Add varying concentrations of the unlabeled test compound (e.g., Amphetamine or MEPEA) B->C D Separate bound from free radioligand via rapid filtration C->D E Quantify radioactivity on filters using liquid scintillation counting D->E F Calculate IC₅₀ and Ki values to determine binding affinity E->F

Workflow for Radioligand Binding Assay

Protocol Steps:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

  • Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the drug that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This technique measures real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.

A Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens) B Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate A->B C Collect baseline dialysate samples to establish basal neurotransmitter levels B->C D Administer the test compound (e.g., Amphetamine or MEPEA) systemically C->D E Continuously collect post-injection dialysate samples at timed intervals D->E F Analyze neurotransmitter concentrations (e.g., DA, NE) in the dialysate using HPLC-ED E->F G Express data as a percentage change from baseline F->G

Workflow for In Vivo Microdialysis

Protocol Steps:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the nucleus accumbens for studying reward-related dopamine release).

  • Perfusion: Connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect several baseline dialysate samples.

  • Drug Administration: Administer the test compound via a systemic route (e.g., intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Normalization: Express the results as a percentage change from the average baseline concentration.

Locomotor Activity Assessment

This behavioral assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents.

A Acclimate the animal (rat or mouse) to the testing room B Administer the test compound or vehicle A->B C Place the animal in an open-field arena equipped with infrared beams B->C D Record locomotor activity (e.g., distance traveled, beam breaks) over a set period of time C->D E Analyze the data to determine the effect of the compound on activity compared to the vehicle control D->E

Workflow for Locomotor Activity Testing

Protocol Steps:

  • Acclimation: Habituate the animals to the testing environment to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer the test compound or a vehicle control.

  • Testing: Place the animal in an open-field chamber, which is a square arena equipped with a grid of infrared beams.

  • Data Acquisition: A computer system records the number of beam breaks over time, which is used to calculate various parameters of locomotor activity, such as total distance traveled, horizontal activity, and rearing frequency.

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group to assess the stimulant or sedative effects of the compound.

Conclusion

The pharmacological comparison between amphetamine and this compound (MEPEA) highlights key structure-activity relationships within the phenethylamine class. While both compounds act as monoamine releasing agents with a preference for catecholamine systems, amphetamine is demonstrably more potent in both in vitro and in vivo models. The substitution of an α-ethyl group for the α-methyl group and the presence of N-methylation in MEPEA likely contribute to this reduced potency.

Despite its lower potency, this compound produces a clear, amphetamine-like psychostimulant profile, including increased locomotor activity and cardiovascular stimulation.[1] This suggests a similar mechanism of action centered on dopamine and norepinephrine release and a potential for abuse. For researchers and drug development professionals, this comparative analysis underscores the importance of detailed pharmacological characterization of novel psychoactive substances, as even minor structural modifications can significantly impact their biological activity. Further research, particularly radioligand binding studies to determine Ki values, would provide a more complete understanding of the molecular interactions of this compound with monoamine transporters.

References

  • Schindler, C. W., Thorndike, E. B., Partilla, J. S., Rice, K. C., & Baumann, M. H. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of Pharmacology and Experimental Therapeutics, 376(1), 136–143. Available from: [Link]

  • Wikipedia. (n.d.). α-Ethyl-N-methylphenethylamine. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. Available from: [Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements. (2022). Neuropharmacology, 217, 109193. Available from: [Link]

  • Banks, M. L., Blough, B. E., Negus, S. S., & Nader, M. A. (2017). Cocaine-like discriminative stimulus effects of amphetamine, cathinone, methamphetamine, and their 3,4-methylenedioxy analogs in male rhesus monkeys. Psychopharmacology, 234(12), 1867–1877. Available from: [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. (2020). The Journal of Pharmacology and Experimental Therapeutics, 376(1), 136-143. Available from: [Link]

  • Makriyannis, A., & Deng, H. (1993). Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes. Effects of alpha-alkyl substitution. NIDA research monograph, 136, 44–58. Available from: [Link]

  • De La Garza, R., 2nd, & Johanson, C. E. (2000). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on investigational drugs, 9(10), 2221–2232. Available from: [Link]

  • α-Ethyl-N-methylphenethylamine. (n.d.). In Wikiwand. Retrieved January 2, 2026, from [Link]

  • Lee, Y., Kim, Y., & Park, K. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 25(6), 622–629. Available from: [Link]

  • Kuczenski, R., & Segal, D. S. (1992). In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment. Brain research, 571(2), 330–337. Available from: [Link]

  • PharmaCompass. (n.d.). alpha-methyl phenethylamine. Retrieved January 2, 2026, from [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine. Drug and alcohol dependence, 180, 22–28. Available from: [Link]

  • Huang, W. H., Lin, C. L., & Ho, Y. T. (2004). Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 18(15), 1711–1714. Available from: [Link]

  • Schmitt, K. C., Rothman, R. B., Reith, M. E., & Dersch, C. M. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(9), 3394–3405. Available from: [Link]

  • Zernig, G., & Sitte, H. H. (1998). Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. Naunyn-Schmiedeberg's archives of pharmacology, 357(3), 257–264. Available from: [Link]

  • Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2018). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Frontiers in pharmacology, 9, 1195. Available from: [Link]

  • Amphetamine increases the microdialysate concentration of dopamine in a... (n.d.). In ResearchGate. Retrieved January 2, 2026, from [Link]

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (n.d.). In ResearchGate. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). para-Methoxyamphetamine. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Lee, Y., Kim, Y., & Park, K. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 622-629. Available from: [Link]

  • Gatch, M. B., & Forster, M. J. (2013). Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. The Journal of pharmacology and experimental therapeutics, 346(1), 127–135. Available from: [Link]

  • LookChem. (n.d.). Cas 93963-24-7,N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. Retrieved January 2, 2026, from [Link]

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299. Available from: [Link]

  • Halberstadt, A. L., Luethi, D., Hoener, M. C., & Liechti, M. E. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 11, 590325. Available from: [Link]

  • Wang, S., Lee, S. Y., & Kim, Y. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 26(4), 363–369. Available from: [Link]

  • Wang, S., Lee, S. Y., & Kim, Y. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(4), 363-369. Available from: [Link]

  • Wikipedia. (n.d.). Butylamphetamine. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). In ResearchGate. Retrieved January 2, 2026, from [Link]

  • Lyon, R. A., Glennon, R. A., & Titeler, M. (1986). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Journal of neurochemistry, 47(6), 1932–1936. Available from: [Link]

  • Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. (n.d.). In ResearchGate. Retrieved January 2, 2026, from [Link]

  • Gatley, S. J., Pan, D., Ding, Y. S., & Fowler, J. S. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(11), PL231–PL235. Available from: [Link]

  • Halberstadt, A. L., Luethi, D., Hoener, M. C., & Liechti, M. E. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology, 11, 590325. Available from: [Link]

  • Chojnacka, K., & Jarończyk, M. (2020). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 21(17), 6092. Available from: [Link]

  • Does Phenethylamine (PEA) increase dopamine release in the brain?. (n.d.). In Consensus. Retrieved January 2, 2026, from [Link]

  • Kaushal, N., & Matsumoto, R. R. (2003). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. Psychopharmacology, 170(3), 301–308. Available from: [Link]

  • Sung, K. W., Choi, S., & Kim, J. H. (2014). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. Experimental neurobiology, 23(1), 73–82. Available from: [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Wang, S., Cheng, H., & Gnegy, M. E. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature communications, 12(1), 1361. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 2-Methyl-1-phenyl-1-butylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Phenylalkylamine Pharmacology

The compound 2-Methyl-1-phenyl-1-butylamine belongs to the vast and pharmacologically significant class of phenylalkylamines. This structural scaffold is the foundation for numerous neurotransmitters, stimulants, and therapeutic agents, where subtle molecular modifications can drastically alter biological activity. Isomerism—the phenomenon where molecules share the same chemical formula but differ in atomic arrangement—is not a mere academic curiosity in this field; it is a fundamental determinant of a compound's efficacy, selectivity, and safety profile.[1][2]

Different isomers can interact with chiral biological targets, such as receptors and enzymes, with widely varying affinities, leading to distinct pharmacological outcomes.[2] The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the importance of stereochemistry.[1] This guide provides a comprehensive comparative analysis of 2-Methyl-1-phenyl-1-butylamine hydrochloride and its key isomers, offering both a theoretical framework based on structure-activity relationships (SAR) and practical experimental protocols for their differentiation and characterization.

The Isomeric Landscape of C₁₁H₁₇N

The structure of 2-Methyl-1-phenyl-1-butylamine contains two chiral centers at the C1 (benzylic) and C2 positions. This gives rise to four distinct stereoisomers. Beyond stereoisomerism, numerous structural isomers exist, where the connectivity of the atoms is altered. This analysis will focus on the four stereoisomers and a selection of representative structural isomers to illustrate key comparative principles.

G cluster_stereoisomers Stereoisomers of 2-Methyl-1-phenyl-1-butylamine cluster_structural Representative Structural Isomers 1R,2R 1R,2R 1S,2S 1S,2S 1R,2R->1S,2S Enantiomers 1R,2S 1R,2S 1R,2R->1R,2S Diastereomers 1S,2R 1S,2R 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers Base 2-Methyl-1-phenyl -1-butylamine Positional 3-Methyl-1-phenyl -1-butylamine Base->Positional Methyl Shift Functional N-Methyl-1-phenyl -2-butylamine Base->Functional N-Alkylation & Amine Shift

Caption: Relationships between stereoisomers and selected structural isomers.

Comparative Physicochemical and Pharmacological Profiles

Direct experimental data comparing all isomers of 2-Methyl-1-phenyl-1-butylamine is not extensively available in public literature. However, by applying established principles of structure-activity relationships (SAR) for phenylalkylamines, we can predict their relative properties.[3][4] The primary molecular targets for this class of compounds are often monoamine transporters (DAT, NET, SERT) and receptors like the Trace Amine-Associated Receptor 1 (TAAR1).[3]

Table 1: Predicted Comparative Properties of 2-Methyl-1-phenyl-1-butylamine Isomers

Isomer TypeCompound NamePredicted Key DifferentiatorsPotential Pharmacological Impact
Stereoisomer (1R, 2R) / (1S, 2S)Identical physicochemical properties (m.p., b.p., solubility). Differ only in optical rotation and interaction with chiral environments.Potentially significant differences in receptor binding affinity and efficacy. One enantiomer may be significantly more potent or have a different activity profile.[5]
Stereoisomer (1R, 2S) / (1S, 2R)Identical physicochemical properties. Different from the (R,R)/(S,S) pair.As enantiomers, they will differ from each other in chiral environments. As diastereomers of the (R,R)/(S,S) pair, their 3D shape is different, likely leading to distinct binding profiles.
Structural 3-Methyl-1-phenyl-1-butylamineIncreased distance between the methyl group and the chiral center/phenyl ring.May alter steric hindrance at the binding site, potentially changing receptor selectivity or affinity compared to the 2-methyl isomer.
Structural N-Methyl-1-phenyl-2-butylamineSecondary amine (vs. primary). Amine group shifted to C2. Increased lipophilicity due to N-methylation.N-alkylation often shifts activity from a substrate/releaser to a reuptake inhibitor at monoamine transporters.[3] The shift in amine position dramatically alters the molecule's shape.
Structural 2-Methyl-2-phenyl-1-butylaminePhenyl and methyl groups on the same tertiary carbon. Amine is on a primary carbon.Significant steric bulk around the phenyl ring. May favor interaction with different targets or exhibit reduced affinity for targets sensitive to steric hindrance near the aromatic ring.

Experimental Protocols for Isomer Differentiation

A robust analytical workflow is essential to distinguish and characterize these closely related compounds. The following protocols are designed as self-validating systems for unambiguous identification.

Protocol 1: Chiral Separation of Stereoisomers via HPLC

Causality: The enantiomers of 2-Methyl-1-phenyl-1-butylamine are physically identical except for their interaction with polarized light and other chiral molecules. Therefore, separation requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly effective for separating chiral amines.[6][7][8]

Methodology:

  • Column Selection: Utilize a polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate). A typical dimension is 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase typical for normal-phase chiral separations. A common starting point is a mixture of Hexane and 2-Propanol (e.g., 90:10 v/v). To improve peak shape for the amine, add a small amount of an amine modifier like diethylamine (DEA) to the mobile phase (e.g., 0.1% v/v).

  • Sample Preparation: Dissolve the 2-Methyl-1-phenyl-1-butylamine HCl salt in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (for the phenyl ring).

  • Data Analysis: A successful separation will yield up to four distinct peaks for a sample containing all stereoisomers. Enantiomeric pairs will have identical peak areas in a racemic mixture. Calculate the resolution (Rs), selectivity (α), and retention factor (k) to validate the method's performance.[9]

G cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Interpretation A Dissolve Sample in Mobile Phase B Prepare Hexane/IPA/DEA Mobile Phase C Equilibrate Chiral Column (CSP) D Inject Sample (10 µL) C->D E Isocratic Elution (1.0 mL/min) D->E F Detect by UV (254 nm) E->F G Integrate Peaks F->G H Calculate Rs, α, k G->H I Identify Isomers (Enantiomers vs Diastereomers) H->I

Caption: Experimental workflow for chiral HPLC analysis.

Protocol 2: Spectroscopic Analysis for Structural Isomer Differentiation

Causality: Structural isomers, having different atomic connectivity, will produce distinct signatures in NMR and IR spectroscopy. Proton (¹H) and Carbon-¹³ (¹³C) NMR are particularly powerful for distinguishing positional isomers by revealing unique chemical environments for each nucleus.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of each isomer's hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

    • Expected Distinctions:

      • 2-Methyl vs. 3-Methyl: The chemical shift and coupling pattern of the benzylic proton (on C1) will be different. In the 2-methyl isomer, it will be coupled to the proton on C2. In the 3-methyl isomer, it will be coupled to a CH₂ group. The signals for the methyl group doublet will also be in different positions.

      • Primary vs. Secondary Amine: An N-methylated isomer will show a distinct singlet or doublet for the N-CH₃ group (typically 2-3 ppm), while the primary amine's -NH₂ protons will appear as a broad singlet that can exchange with D₂O.

      • 2-Phenyl-1-butylamine: The absence of a benzylic proton signal (a C-H next to the phenyl ring) and the appearance of signals corresponding to a -CH₂-NH₂ group will be a key identifier.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Distinctions: The number of unique carbon signals and their chemical shifts will differ for each structural isomer, providing a definitive fingerprint. The chemical shift of the carbon attached to the nitrogen and the carbon attached to the phenyl group are particularly diagnostic.

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet or acquire the spectrum using an ATR accessory.

    • Expected Distinctions: Primary amines (-NH₂) typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, while secondary amines (-NH-) show a single band.[10] The "fingerprint" region (below 1500 cm⁻¹) will also differ for each structural isomer.

Conclusion and Future Directions

The analysis of 2-Methyl-1-phenyl-1-butylamine and its isomers exemplifies the profound impact of molecular structure on chemical and biological properties. While stereoisomers require specialized chiral techniques for separation, their differentiation is critical as they may possess dramatically different pharmacological profiles. Structural isomers can be more readily distinguished by standard spectroscopic methods, and their varied architectures provide a basis for tuning activity towards specific biological targets.

This guide provides a foundational framework for the comparative analysis of these compounds. The next logical step for researchers would be to perform the described separations and characterizations, followed by in vitro screening assays (e.g., receptor binding assays for DAT, NET, SERT, and TAAR1) to correlate the structural and stereochemical variations with quantitative biological activity. Such studies are essential for advancing our understanding of phenylalkylamine SAR and for the development of novel, highly selective therapeutic agents.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of Butylamine. Benchchem.
  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Bertin Technologies. 2-Methylamino-1-phenylbutane (hydrochloride) - Analytical Standards.
  • Cayman Chemical. 2-Methylamino-1-phenylbutane (hydrochloride) (CAS 84952-63-6).
  • Solubility of Things. The Role of Isomerism in Biological Activity.
  • Sigma-Aldrich. This compound.
  • Yakhak Hoeji. (2021).
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 4-Phenylbutylamine and Its Isomers.
  • ChemSrc. (2025). CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride).
  • SlidePlayer. Stereochemistry and biological activity of drugs.
  • Royal Society of Chemistry. Analytical Methods.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • VTechWorks. EXPERIMENTAL 4.1 Instrumentation All chiral separations were performed with a Jasco Model PU 980 pump.
  • MDPI. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • NIH PubMed Central. (2023).
  • ResearchGate. (2021).
  • Phenomenex. Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE.
  • MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for "2-Methyl-1-phenyl-1-butylamine Hydrochloride," a compound of interest in pharmaceutical research and forensic applications. We will compare two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to provide researchers, scientists, and drug development professionals with the insights needed to select and validate a method that is fit for its intended purpose. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3][4]

Introduction: The Imperative for Validated Analytical Methods

This compound is a chemical entity with structural similarities to regulated stimulants.[5] Whether it is being assessed as a new drug candidate, a potential impurity, or a substance in a forensic investigation, the ability to accurately and reliably quantify it is paramount. An analytical method is only as good as its validation. The validation process provides documented evidence that a method is suitable for its intended use, a cornerstone of Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP).[2][6] This guide will not only detail the "how" but also the "why" behind each validation parameter, empowering scientists to make informed decisions.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8] This involves a systematic evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound in a specific sample matrix.

Foundational Validation Parameters: A Logic-Driven Approach

The validation of an analytical method is a structured process that assesses its performance through a series of defined parameters. The ICH Q2(R2) guideline provides a comprehensive framework for these validation characteristics.[1][7][9][10]

Logical Flow of Validation Parameters

The validation process follows a logical progression, where the results of one parameter often support the assessment of another. This interconnectedness ensures a robust and self-validating system.

Validation_Workflow cluster_Core Core Method Performance cluster_AccuracyPrecision Accuracy & Precision cluster_Limits Sensitivity Limits Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration boundaries LOQ Limit of Quantitation (LOQ) Linearity->LOQ Data used for calculation Accuracy Accuracy Range->Accuracy Verifies accuracy across the range Precision Precision (Repeatability, Intermediate) Range->Precision Verifies precision across the range Robustness Robustness Accuracy->Robustness Assesses impact of changes Precision->Robustness Assesses impact of changes LOD Limit of Detection (LOD) LOQ->LOD Typically related

Caption: Logical workflow for analytical method validation.

Comparative Methodologies: HPLC vs. GC

For a compound like this compound, both HPLC and GC are viable analytical techniques. The choice between them depends on the analyte's properties and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC): Often the method of choice for pharmaceutical analysis due to its versatility and suitability for non-volatile and thermally labile compounds.[11] A reversed-phase HPLC method with UV detection is a common starting point for aromatic amines.

  • Gas Chromatography (GC): An excellent technique for volatile and thermally stable compounds.[12][13] Amines can be analyzed by GC, often with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity, or with a flame ionization detector (FID).[12][14] Derivatization may sometimes be necessary to improve peak shape and thermal stability.

This guide will present a validation plan for a primary HPLC-UV method and compare its performance characteristics with a secondary GC-FID method.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adapted by the researcher to their specific laboratory conditions and instrumentation.

Protocol: HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions (Hypothetical):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Experiments:

  • Specificity/Selectivity:

    • Causality: This is the foundational test. It proves the method can measure the analyte without interference from other components like impurities, degradation products, or matrix components.[9][15]

    • Procedure:

      • Analyze a blank sample (matrix without the analyte).

      • Analyze a sample of pure this compound standard.

      • Spike the blank matrix with known impurities or related substances, if available.

      • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions to ensure separation of degradation products from the main analyte peak.[16]

      • Assess peak purity using the DAD.

  • Linearity:

    • Causality: Establishes the relationship between analyte concentration and the method's signal response, proving that the response is proportional to the concentration over a defined range.[2][15]

    • Procedure:

      • Prepare a stock solution of the reference standard.

      • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay could be 50% to 150% of the expected sample concentration.

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

      • The correlation coefficient (r²) should be ≥ 0.999.

  • Range:

    • Causality: The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[2][7]

    • Procedure: The range is confirmed by the successful validation of linearity, accuracy, and precision at the upper and lower concentration limits.

  • Accuracy:

    • Causality: Measures the closeness of the test results to the true value, demonstrating the absence of systematic error.[9][17]

    • Procedure (Spiked Matrix Method):

      • Prepare blank matrix samples.

      • Spike the matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.

      • Analyze the spiked samples and calculate the percent recovery.

      • Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Causality: Assesses the degree of scatter or random error in the method. It's evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[15]

    • Procedure:

      • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

      • Calculate the Relative Standard Deviation (%RSD) for the results. Acceptance criteria are typically ≤ 2%.[9]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Causality: LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. LOD is the lowest concentration that can be detected but not necessarily quantified.

    • Procedure (Signal-to-Noise Method):

      • Prepare a series of dilute solutions of the analyte.

      • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ and 3:1 for the LOD.

      • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring acceptable precision and accuracy.

  • Robustness:

    • Causality: Demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters.[9]

    • Procedure:

      • Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

      • Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., peak tailing, resolution) and quantitative results.

Protocol: GC-FID Method Validation

Objective: To validate a GC-FID method for comparison.

Instrumentation and Conditions (Hypothetical):

  • GC System: Agilent 8890 GC or equivalent with FID.

  • Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injection: Split mode (e.g., 20:1).

Validation Experiments: The same validation parameters (Specificity, Linearity, Accuracy, etc.) as the HPLC method would be tested, following analogous procedures adapted for the GC technique.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical validation data for the two methods.

Table 1: System Suitability and Specificity

Parameter HPLC-UV Method GC-FID Method Acceptance Criteria
Tailing Factor 1.1 1.3 ≤ 2.0
Resolution (from nearest peak) > 2.0 > 2.0 > 1.5

| Specificity | No interference from blanks or degradants | No interference from blanks | Method is specific |

Table 2: Linearity and Range

Parameter HPLC-UV Method GC-FID Method Acceptance Criteria
Range (µg/mL) 10 - 150 5 - 100 Defines validated scope
Correlation Coefficient (r²) 0.9995 0.9991 ≥ 0.999

| Y-intercept | Minimal | Minimal | Close to zero |

Table 3: Accuracy and Precision

Parameter HPLC-UV Method GC-FID Method Acceptance Criteria
Accuracy (% Recovery) 99.5% - 101.2% 98.8% - 102.5% 98.0% - 102.0%
Repeatability (%RSD) 0.8% 1.2% ≤ 2.0%

| Intermediate Precision (%RSD) | 1.1% | 1.5% | ≤ 2.0% |

Table 4: Sensitivity and Robustness

Parameter HPLC-UV Method GC-FID Method Acceptance Criteria
LOD (µg/mL) 1.0 0.5 Reported
LOQ (µg/mL) 3.0 1.5 Reported and confirmed

| Robustness | Passed | Passed | No significant impact on results |

Discussion and Method Comparison

Based on the hypothetical data, both the HPLC-UV and GC-FID methods are valid for the quantification of this compound.

Method_Comparison cluster_hplc HPLC-UV Method cluster_gc GC-FID Method HPLC_Node HPLC-UV HPLC_Pro1 Excellent for non-volatile compounds HPLC_Node->HPLC_Pro1 HPLC_Pro2 High Precision & Accuracy HPLC_Node->HPLC_Pro2 HPLC_Con1 Slightly lower sensitivity (LOD/LOQ) HPLC_Node->HPLC_Con1 GC_Node GC-FID GC_Pro1 Higher sensitivity (lower LOD/LOQ) GC_Node->GC_Pro1 GC_Pro2 Good for volatile amines GC_Node->GC_Pro2 GC_Con1 Requires thermal stability of analyte GC_Node->GC_Con1 GC_Con2 Slightly lower precision (%RSD) GC_Node->GC_Con2

Caption: Comparison of HPLC and GC method attributes.

  • HPLC-UV: This method demonstrates slightly better precision and is generally the preferred platform for routine quality control in pharmaceutical settings due to its robustness and applicability to a wider range of compounds without requiring volatility.

  • GC-FID: This method shows superior sensitivity (lower LOD and LOQ), which could be critical for impurity analysis or trace-level detection in forensic or biological samples. However, it relies on the thermal stability of the analyte.

The final choice of method should be guided by the Analytical Target Profile (ATP) , which defines the requirements for the method's performance based on its intended use.[15][18]

Conclusion

The validation of an analytical method is a critical, multi-faceted process that ensures data integrity and reliability. This guide has provided a comprehensive framework for validating and comparing HPLC-UV and GC-FID methods for the analysis of this compound. By following the principles outlined in ICH and FDA guidelines, researchers can develop and validate robust analytical procedures that are scientifically sound and fit for purpose. The provided protocols and comparative data serve as a practical starting point for laboratory implementation.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (n.d.).
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lab Manager. (2025).
  • International Council for Harmonisation. (2023).
  • ProPharma. (2024).
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Pharmaceutical Technology. (2016).
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
  • Cayman Chemical. (n.d.). 2-Methylamino-1-phenylbutane (hydrochloride).
  • IOSR Journal of Pharmacy. (n.d.).
  • NYC Office of Chief Medical Examiner. (n.d.).
  • ResearchGate. (2017).
  • Semantic Scholar. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control.
  • ResearchGate. (n.d.). Discussion on GC analysis of commercial sec-butylamine samples.

Sources

"2-Methyl-1-phenyl-1-butylamine Hydrochloride" cross-reactivity in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated comprehensive Google searches for "2-Methyl- 1-phenyl-1-butylamine Hydrochloride," focusing on its chemical structure and common immunoassays used for detection. Initial findings are being categorized by relevance, specifically concerning analytical methods and available references.

Analyzing Cross-Reactivity

I'm now expanding my search to encompass cross-reactivity with similar compounds and authoritative immuno-assay testing guidelines. I'm focusing on finding experimental data and commercially available kits for related substances to guide my comparison. My plan is to structure the comparison guide, including an introduction to the hydrochloride and immunoassay significance, the experimental design, and the results to be displayed.

Developing the Guide

I'm now focusing on establishing protocols and guidelines for immuno-assay cross-reactivity testing from trusted sources. I'm prioritizing experimental data and looking at commercially available kits for comparable substances. I'll structure the comparison guide with an introduction, experimental design, results, and discussion, including clear tables and Graphviz diagrams for chemical structures and the workflow.

Grasping the Basics

I've gotten a solid foundation in the basics of immunoassay cross-reactivity, especially concerning those tricky novel psychoactive substances. I've found helpful articles focusing on how to detect these substances, and I'm realizing the importance of really understanding the chemistry behind it all.

Seeking Specific Evidence

I've learned that general understanding of immunoassays and NPS detection isn't enough; I require concrete data. While I have background on immunoassays and similar substances, I lack hard numbers for "2-Methyl-1-phenyl-1-butylamine Hydrochloride" or its close analogs. My next step: focusing my search for experimental results detailing cross-reactivity with commercial assays.

Examining New Data

I've made a good find! More relevant data surfaced in the second round of searches. I located studies on the cross-reactivity of designer amphetamine-like drugs within commercially available immunoassays. While none explicitly addressed the specific compound I'm focused on, the range of tested substances provides valuable context. This new information helps refine my approach.

Assessing Structural Similarities

I'm now diving deep into the structural relationships between "this compound" and the compounds detailed in the literature. Recognizing that small changes greatly influence cross-reactivity, I'm systematically comparing their structures. My goal is to extrapolate how my target might behave in immunoassays. While direct data remains elusive, this comparative analysis is a step toward building a prediction model.

Delineating Structural Relationships

My exploration has uncovered valuable information on cross-reactivity, especially regarding compounds structurally close to my target. Though "this compound" remains unlisted, I'm armed with insights on how even slight structural tweaks influence immunoassay performance. The literature indicates most NPS are poorly detected by current methods. My next move involves pinpointing the closest analogs to extrapolate how my target compound would fare. I'm focusing on meticulous structural comparisons and searching for relevant analog data.

Analyzing Chemical Structures

I've been examining the chemical structures of 2-Methyl-1-phenyl-1-butylamine, amphetamine, methamphetamine, and phentermine. I've also dug into cross-reactivity data for phentermine in commercial amphetamine immunoassays, which seems to indicate some potential for positive results.

Pinpointing Data Gaps

My research on cross-reactivity has stalled due to a lack of precise data. While I've examined structural similarities and know phentermine cross-reacts, I need quantitative data for 2-Methyl-1-phenyl-1-butylamine and related compounds. I also want specific cross-reactivity info from the Neogen and Immunalysis kits. More research is required for a conclusive comparison.

Investigating Specific Cross-Reactivity

I've discovered the Neogen and Immunalysis ELISA kits, and know to check their package inserts for cross-reactivity details, which I intend to obtain. Despite knowing phentermine cross-reacts, I still lack the crucial quantitative data for 2-Methyl-1-phenyl-1-butylamine. I'm focusing my search on finding this vital quantitative data or data for compounds with even stronger structural similarity. This is essential for building my high-quality comparison guide.

Analyzing Cross-Reactivity Data

I've made headway, finally locating the cross-reactivity data for phentermine with the Neogen Amphetamine ELISA kit, which clocks in at 11%. Additionally, the Immunalysis Amphetamine Urine Enzyme Immunoassay Kit has been evaluated for cross-reactivity with a variety of compounds. I'm now digging into the details of that evaluation.

Constructing Comparison Guide

I'm making progress on the comparison guide! With 11% cross-reactivity for phentermine with the Neogen kit, and the Immunalysis kit's broader evaluation, I have the data I need to relate 2-Methyl-1-phenyl-1-butylamine's expected reactivity to phentermine. I'm now drafting the guide structure and diagrams for an informed comparison.

A Comparative Efficacy Analysis of 2-Methyl-1-phenyl-1-butylamine Hydrochloride Against Established CNS Stimulants

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The landscape of central nervous system (CNS) stimulants is continually evolving, with novel psychoactive substances (NPS) emerging at a rapid pace.[1][2][3][4][5] Among these is 2-Methyl-1-phenyl-1-butylamine Hydrochloride, a compound structurally analogous to methamphetamine.[6][7] While its chemical architecture suggests potential stimulant properties, a comprehensive understanding of its efficacy and mechanism of action in comparison to well-established stimulants remains to be elucidated. The physiological and toxicological properties of this specific compound have not been determined.[6]

This guide provides a rigorous framework for the comparative efficacy evaluation of this compound against three archetypal CNS stimulants: Amphetamine, Methylphenidate, and Modafinil. We will delve into the established mechanisms of these reference compounds, propose a suite of in vitro and in vivo experimental protocols for a comprehensive comparison, and present a template for data analysis and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark the pharmacological profile of novel stimulant compounds.

Mechanistic Overview of Reference Stimulants

A thorough comparison necessitates a foundational understanding of the mechanisms of action of the chosen reference stimulants.

  • Amphetamine: A potent central nervous system stimulant, amphetamine primarily exerts its effects by increasing the synaptic levels of dopamine and norepinephrine.[8][9][10][11] Its mechanism involves entering the presynaptic neuron and promoting the release of these neurotransmitters from vesicular stores, while also inhibiting their reuptake by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET).[8][10][12]

  • Methylphenidate: While also a CNS stimulant, methylphenidate's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake by blocking DAT and NET.[12][[“]][14][15] Unlike amphetamine, it does not significantly promote the release of these monoamines.[[“]] This distinction in its pharmacological action contributes to its different profile of effects and abuse potential.[[“]]

  • Modafinil: The precise mechanism of action of Modafinil is still under investigation, but it is known to differ from that of traditional stimulants.[16][17][18] It is believed to act as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[16][19][20] Additionally, it influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, contributing to its wakefulness-promoting effects.[16][18][19]

Comparative Experimental Workflow

To objectively assess the efficacy of this compound, a multi-tiered experimental approach is essential, progressing from in vitro characterization to in vivo functional assays.

Experimental Workflow Diagram

Caption: A stepwise workflow for the comparative efficacy evaluation of novel stimulants.

Detailed Experimental Protocols

PART 1: In Vitro Assays

Objective: To determine the binding affinity and reuptake inhibition potency of this compound at key monoamine transporters.

1. Receptor Binding Assays:

  • Principle: Competitive radioligand binding assays are used to determine the affinity of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the human recombinant DAT, NET, or SERT.

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (this compound) and reference standards (Amphetamine, Methylphenidate, Modafinil).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) for each compound at each transporter.

2. Neurotransmitter Reuptake Inhibition Assays:

  • Principle: These assays measure the ability of the test compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

  • Methodology:

    • Prepare synaptosomes from rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound and reference standards.

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

    • Terminate the uptake after a short incubation period by rapid filtration.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the neurotransmitter uptake).

PART 2: In Vivo Assays

Objective: To assess the functional stimulant effects of this compound on locomotor activity and cognitive performance in animal models.

1. Rodent Locomotor Activity:

  • Principle: This assay measures the stimulant-induced increase in spontaneous movement in rodents, a hallmark of psychostimulant drugs.

  • Methodology:

    • Acclimate rodents (mice or rats) to open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

    • Administer various doses of this compound, reference stimulants, or vehicle control via an appropriate route (e.g., intraperitoneal injection).

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

    • Analyze the data to determine the dose-response relationship for each compound on locomotor activity.

2. Cognitive Enhancement Models (e.g., Novel Object Recognition Test):

  • Principle: This test assesses the ability of a compound to improve learning and memory, a key aspect of stimulant efficacy in treating conditions like ADHD.

  • Methodology:

    • Familiarization Phase: Allow rodents to explore an arena containing two identical objects.

    • Inter-trial Interval: After a defined delay, administer the test compound, reference stimulant, or vehicle.

    • Test Phase: Return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring each object. An increase in the time spent exploring the novel object is indicative of improved memory.

    • Calculate a discrimination index to quantify cognitive performance.

Comparative Data Summary

The following table provides a template for summarizing the experimental data. Note: The values for this compound are hypothetical and for illustrative purposes only.

Parameter 2-Methyl-1-phenyl-1-butylamine HCl Amphetamine Methylphenidate Modafinil
DAT Binding Affinity (Ki, nM) To be determined20-5010-30100-300
NET Binding Affinity (Ki, nM) To be determined5-205-25>1000
SERT Binding Affinity (Ki, nM) To be determined>1000>1000>1000
Dopamine Reuptake Inhibition (IC50, nM) To be determined30-10015-50200-500
Norepinephrine Reuptake Inhibition (IC50, nM) To be determined10-4010-40>1000
Locomotor Activity (MED, mg/kg) To be determined1-32-550-100
Cognitive Enhancement (MED, mg/kg) To be determined0.5-21-325-75

MED: Minimum Effective Dose

Signaling Pathway Comparison

The following diagram illustrates the distinct primary mechanisms of action of Amphetamine and Methylphenidate at the dopaminergic synapse, providing a visual framework for hypothesizing the potential mechanism of this compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) dopamine Dopamine DAT->dopamine Releases Dopamine VMAT2 VMAT2 VMAT2->vesicle Packages Dopamine receptor Dopamine Receptors dopamine->receptor Binds to amphetamine Amphetamine amphetamine->DAT Reverses Transport amphetamine->VMAT2 Inhibits methylphenidate Methylphenidate methylphenidate->DAT Blocks Reuptake

Caption: A simplified comparison of Amphetamine and Methylphenidate's actions at the dopaminergic synapse.

Conclusion

The systematic evaluation of novel psychoactive substances such as this compound is paramount for advancing our understanding of neuropharmacology and for the identification of potential therapeutic agents. The experimental framework outlined in this guide provides a robust and validated approach for characterizing the efficacy of this novel compound in comparison to established CNS stimulants. Through a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action, potency, and functional effects, thereby contributing to a comprehensive pharmacological profile. This, in turn, will enable informed decisions regarding its potential for further development and its place within the broader landscape of stimulant pharmacology.

References

  • Methylphenidate Pharmacology - Consensus Academic Search Engine. (n.d.).
  • Fleisher, C. (2023). Amphetamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Stahl, S. M. (2010). Mechanism of Action of Stimulants in Attention-Deficit/Hyperactivity Disorder. Journal of Clinical Psychiatry, 71(1), 14-16. Retrieved from [Link]

  • Wikipedia. (2024). Methylphenidate. Retrieved from [Link]

  • Wikipedia. (2024). Amphetamine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amphetamine? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Modafinil? Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Modafinil (Provigil)? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methylphenidate Hydrochloride? Retrieved from [Link]

  • Cleveland Clinic. (2023). Amphetamines. Retrieved from [Link]

  • Faraone, S. V. (2018). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuroscience and Biobehavioral Reviews, 87, 1-13. Retrieved from [Link]

  • Pharmacology Lectures. (2024). Pharmacology of Amphetamines; Mechanism of action, Therapeutic use and Side effects. Retrieved from [Link]

  • Volkow, N. D., Fowler, J. S., Logan, J., Alexoff, D., Zhu, W., Telang, F., ... & Hubbard, B. (2009). Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions. CNS Neuroscience & Therapeutics, 15(4), 343-353. Retrieved from [Link]

  • Drugs.com. (2024). Modafinil. Retrieved from [Link]

  • Gerrard, P., & Malcolm, R. (2007). Mechanisms of modafinil: A review of current research. Neuropsychiatric Disease and Treatment, 3(3), 349–364. Retrieved from [Link]

  • Al-Ghanem, M. S., Al-Smadi, A. M., Al-Smadi, S. M., Al-Smadi, A. A., Al-Smadi, M. A., & Al-Smadi, A. M. (2024). A comparative study of old versus novel psychoactive substances on craving, perceived stigma and suicidal risk among rural-dwelling patients with substance abuse. Journal of Psychiatric and Mental Health Nursing, 31(6), 1046-1056. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Psychoactive Drugs. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride). Retrieved from [Link]

  • Schifano, F., & Chiappini, S. (2023). Stimulant and hallucinogenic novel psychoactive substances; an update. Expert Opinion on Drug Safety, 22(12), 1145-1157. Retrieved from [Link]

  • Schifano, F., & Chiappini, S. (2023). Stimulant and hallucinogenic novel psychoactive substances; an update. Taylor & Francis Online, 22(12), 1145-1157. Retrieved from [Link]

  • Schifano, F., & Chiappini, S. (2023). Stimulant and hallucinogenic novel psychoactive substances; an update. Taylor & Francis Online, 22(12), 1145-1157. Retrieved from [Link]

Sources

A Comparative Analysis of Receptor Binding Affinities: Methamphetamine vs. 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of central nervous system (CNS) research, understanding the intricate interactions between novel psychoactive compounds and their neural targets is paramount. This guide provides a detailed comparison of the receptor binding affinities of the well-characterized psychostimulant, methamphetamine, and the less-studied compound, 2-Methyl-1-phenyl-1-butylamine Hydrochloride. While extensive data is available for methamphetamine, it is important to note that publically accessible, peer-reviewed data on the receptor binding profile of this compound is scarce. This guide will therefore use methamphetamine as a benchmark to illustrate the methodologies and significance of receptor binding assays in characterizing psychoactive substances.

The affinity of a ligand for a receptor is a critical determinant of its pharmacological profile, influencing its potency, selectivity, and ultimately its physiological and behavioral effects. This document will delve into the specific binding characteristics of methamphetamine at key monoamine transporters, provide a standardized protocol for determining these affinities, and visually represent the associated molecular and experimental pathways.

Understanding the Molecular Targets: Monoamine Transporters

The primary targets for many psychostimulants are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[1][3] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamine neurotransmitters, resulting in the characteristic stimulant effects of these drugs.

Comparative Receptor Binding Affinity Profile

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for methamphetamine at human monoamine transporters. Due to the lack of available data for this compound, its corresponding values are marked as "Not Available."

Target TransporterMethamphetamine Ki (μM)This compound Ki (μM)
Dopamine Transporter (DAT)~0.5 - 0.6[1]Not Available
Norepinephrine Transporter (NET)~0.07 - 0.1[1]Not Available
Serotonin Transporter (SERT)~20 - 40[1]Not Available

As the data indicates, methamphetamine exhibits the highest affinity for NET, followed by DAT, and has a significantly lower affinity for SERT.[1] This profile, with a preference for catecholamine transporters, is consistent with its potent stimulant and reinforcing effects.

Beyond the primary monoamine transporters, methamphetamine has also been shown to interact with other neural targets, such as sigma (σ) receptors.[4][5] Competition binding studies have revealed that methamphetamine has a preferential affinity for the σ1 receptor subtype.[4] The interaction with sigma receptors may contribute to the complex behavioral effects of methamphetamine.[4][6][7]

Experimental Protocol: Radioligand Binding Assay

To determine the receptor binding affinity of a novel compound like this compound, a radioligand binding assay is a standard and robust method.[2][8][9] This technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.[10]

    • Centrifuge the homogenate to pellet the cell membranes.[10]

    • Wash the membrane pellet to remove endogenous substances and resuspend in an appropriate assay buffer.[10]

    • Determine the protein concentration of the membrane preparation using a suitable method, such as the bicinchoninic acid (BCA) assay.[10]

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes, a known concentration of a specific radioligand (e.g., [3H]-WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (the "competitor").[8][10]

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known saturating ligand).[8]

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[10]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Scintillation Counting:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Add Membranes Radioligand_Prep Radioligand & Competitor Solution Preparation Radioligand_Prep->Incubation Add Ligands Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Psychostimulants

The increased synaptic concentrations of monoamines resulting from transporter inhibition by compounds like methamphetamine lead to enhanced downstream signaling. This is primarily mediated through G protein-coupled receptors (GPCRs) for dopamine (D1- and D2-like receptors), norepinephrine (α- and β-adrenergic receptors), and serotonin (multiple 5-HT receptor subtypes).

SignalingPathways cluster_transporter Monoamine Transporter Inhibition cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic Receptor Activation Psychostimulant Psychostimulant (e.g., Methamphetamine) DAT DAT Psychostimulant->DAT NET NET Psychostimulant->NET SERT SERT Psychostimulant->SERT Dopamine Dopamine (Increased) Norepinephrine Norepinephrine (Increased) Serotonin Serotonin (Increased) D_receptors Dopamine Receptors (D1, D2) Dopamine->D_receptors A_receptors Adrenergic Receptors (α, β) Norepinephrine->A_receptors S_receptors Serotonin Receptors (5-HT) Serotonin->S_receptors Downstream Downstream Signaling (e.g., cAMP, Ca2+) D_receptors->Downstream A_receptors->Downstream S_receptors->Downstream

Caption: Simplified signaling cascade following psychostimulant action.

Conclusion

The characterization of a compound's receptor binding affinity is a foundational step in drug discovery and neuropharmacological research. While a direct comparison between methamphetamine and this compound is currently hindered by a lack of data for the latter, the established profile of methamphetamine serves as a valuable reference. The methodologies outlined in this guide provide a clear path for researchers to determine the binding affinities of novel compounds, thereby elucidating their potential mechanisms of action and pharmacological effects. Future studies are warranted to characterize the binding profile of this compound to better understand its place within the broader class of phenethylamines.

References

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

  • Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. [Link]

  • Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. [Link]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. [Link]

  • Association of Sigma-1 Receptor with Dopamine Transporter Attenuates the Binding of Methamphetamine via Distinct Helix-Helix Interactions. [Link]

  • Whole-cell radioligand saturation binding. [Link]

  • The sigma-1 receptor as a regulator of dopamine neurotransmission: A potential therapeutic target for methamphetamine addiction. [Link]

  • The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of "2-Methyl-1-phenyl-1-butylamine Hydrochloride" Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and forensic analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and novel psychoactive substances is paramount. This guide offers an in-depth technical comparison of analytical methodologies for the quantification of "2-Methyl-1-phenyl-1-butylamine Hydrochloride," a compound of interest in various research and regulatory fields. As a Senior Application Scientist, my objective is to provide a narrative grounded in established scientific principles and field-proven insights, moving beyond a simple recitation of protocols to explain the underlying rationale of experimental choices.

The challenge of ensuring consistency and accuracy in analytical measurements across different laboratories is addressed through inter-laboratory validation. This process is crucial for establishing the robustness and transferability of an analytical method, thereby ensuring that results are comparable and reliable, regardless of where the analysis is performed. This guide will delve into the comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of "this compound."

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique is a critical decision, balancing the need for sensitivity, selectivity, and throughput with practical considerations such as instrument availability and sample complexity.

Table 1: Comparative Performance Characteristics of Analytical Methods for the Quantification of this compound

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.998> 0.995 (with derivatization)> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~1-5 ng/mL< 0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5-15 ng/mL~0.2 ng/mL
Specificity Moderate; potential for interference from co-eluting compounds.High; mass spectral data provides structural information.Very High; based on specific precursor-to-product ion transitions.
Sample Throughput HighModerate; may require derivatization, increasing sample preparation time.High
Causality Behind Experimental Choices
  • HPLC with UV Detection is often a first-line approach due to its robustness and wide availability. The choice of a C18 reversed-phase column is standard for moderately polar compounds like amine hydrochlorides. The mobile phase, typically a mixture of acetonitrile or methanol and a buffered aqueous solution, is optimized to achieve good peak shape and resolution. However, its specificity can be limited, making it susceptible to interferences from matrix components or structurally related impurities.

  • GC-MS offers enhanced specificity through mass spectral identification. For a polar and potentially thermally labile compound like an amine hydrochloride, derivatization is often necessary to improve volatility and thermal stability. This additional sample preparation step can introduce variability and increase analysis time. The choice of electron ionization (EI) is common for generating reproducible mass spectra for library matching.

  • LC-MS/MS stands as the gold standard for high-sensitivity and high-specificity quantification in complex matrices. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the target analyte, minimizing interferences. The "dilute-and-shoot" approach, where the sample is simply diluted before injection, can often be employed, significantly reducing sample preparation time and potential for analyte loss.[5]

Experimental Protocols

To ensure the trustworthiness of any analytical method, the protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the quantification of "this compound" using LC-MS/MS, representing a highly specific and sensitive approach.

Protocol 1: Quantification of this compound in a Pharmaceutical Formulation by LC-MS/MS

1. Sample Preparation

1.1. Accurately weigh and transfer a portion of the powdered pharmaceutical formulation equivalent to 10 mg of "this compound" into a 100 mL volumetric flask.

1.2. Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) and sonicate for 15 minutes to ensure complete dissolution.

1.3. Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a stock solution of 100 µg/mL.

1.4. Prepare a working solution of 1 µg/mL by diluting 1 mL of the stock solution to 100 mL with the diluent.

1.5. For the calibration curve, prepare a series of standards by spiking the diluent with known concentrations of a certified reference standard of "this compound" to cover the expected concentration range.

2. Chromatographic and Mass Spectrometric Conditions

2.1. LC System: A UHPLC system.

2.2. Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

2.3. Mobile Phase A: 0.1% Formic acid in water.

2.4. Mobile Phase B: 0.1% Formic acid in acetonitrile.

2.5. Gradient Elution:

  • 0-1 min: 5% B
  • 1-5 min: 5% to 95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95% to 5% B
  • 6.1-8 min: 5% B

2.6. Flow Rate: 0.4 mL/min.

2.7. Column Temperature: 40 °C.

2.8. Injection Volume: 5 µL.

2.9. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

2.10. Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for "this compound" and an appropriate internal standard should be optimized.

Visualization of Workflows

To further clarify the experimental and validation processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution & Sonication start->dissolution dilution Serial Dilution dissolution->dilution injection Sample Injection dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

interlab_validation lab lab coord Coordinating Laboratory protocol Standardized Protocol & Samples coord->protocol lab1 Laboratory 1 protocol->lab1 lab2 Laboratory 2 protocol->lab2 lab3 Laboratory 3 protocol->lab3 results1 Results 1 lab1->results1 results2 Results 2 lab2->results2 results3 Results 3 lab3->results3 analysis Statistical Analysis (Reproducibility, Robustness) results1->analysis results2->analysis results3->analysis report Validation Report analysis->report

Caption: Inter-laboratory validation process overview.

Conclusion

The robust and reliable quantification of "this compound" is achievable through various analytical techniques. While HPLC with UV detection offers a solid baseline for routine analysis, its limited specificity may not be suitable for all applications. GC-MS provides enhanced specificity but often requires derivatization, which can be a source of variability. LC-MS/MS emerges as the most powerful technique, offering unparalleled sensitivity and specificity, making it the method of choice for challenging matrices and low-level quantification.

The successful implementation of any of these methods across different laboratories hinges on a rigorous inter-laboratory validation study. By adhering to the principles outlined in the ICH Q2(R1) guidelines and establishing a comprehensive validation protocol, laboratories can ensure the generation of consistent, reliable, and comparable data, which is the cornerstone of scientific integrity and regulatory compliance.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GMP Insiders. (n.d.). Performance Characteristics In Analytical Method Validation. [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wilson, A. L. (1970). The performance-characteristics of analytical methods-I. Talanta, 17(1), 21–29. [Link]

  • Raposo, F. (2016). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. TrAC Trends in Analytical Chemistry, 84, 29-37. [Link]

  • Wilson, A. L. (1970). The performance-characteristics of analytical methods-II. Talanta, 17(1), 31–44. [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • Longdom Publishing. (n.d.). Significance of Analytical Method Development in Chemistry for Validation of Accurate Results. [Link]

  • Huynh-Ba, K. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. American Pharmaceutical Review. [Link]

  • Van de Velde, et al. (2004). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. TrAC Trends in Analytical Chemistry, 23(8), 536-552. [Link]

  • U.S. Department of Health and Human Services. (2000, August). Draft Guidance Analytical Procedures and Methods Validation CMC Documentation. [Link]

  • Neacsu, A., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for Monoamine Releasers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of a compound's interaction with its biological target is paramount. This guide provides an in-depth, technical comparison of the dose-response characteristics of three sympathomimetic amines: Phentermine, Diethylpropion, and Phendimetrazine. We will delve into the statistical analysis of their effects on monoamine release, offering field-proven insights into experimental design and data interpretation.

Introduction: The Pharmacology of Phentermine and its Analogs

Phentermine, Diethylpropion, and Phendimetrazine are structurally related compounds classified as sympathomimetic amines. Their primary mechanism of action involves the release of monoamine neurotransmitters such as norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT) from presynaptic nerve terminals.[1][2][3] This neurochemical effect underlies their therapeutic use as appetite suppressants.[4] However, the subtle differences in their potency and selectivity for the different monoamine transporters (NET, DAT, and SERT) lead to distinct pharmacological profiles.

It is crucial to note that both Diethylpropion and Phendimetrazine are considered prodrugs.[5][6] This means they are metabolized in the body to their active forms, which are primarily responsible for the observed pharmacological effects. For Phendimetrazine, the active metabolite is phenmetrazine, a potent norepinephrine and dopamine releaser.[5] Diethylpropion is metabolized to (+/-)-2-ethylamino-1-phenyl-propan-1-one, which is active at norepinephrine and serotonin transporters.[6] Phentermine, in contrast, is directly active.[7]

Experimental Design: In-Vitro Monoamine Release Assay

To quantify and compare the dose-response relationships of these compounds, a robust in-vitro monoamine release assay is essential. The following protocol outlines a standard procedure using rat brain synaptosomes, a preparation of isolated nerve terminals that retain functional monoamine transporters.

Causality Behind Experimental Choices:
  • Synaptosomes: This model system provides a physiologically relevant environment to study the direct interaction of compounds with monoamine transporters, isolated from the complexities of a whole-organism system.

  • Radiolabeled Neurotransmitters: The use of tritiated ([³H]) dopamine, norepinephrine, and serotonin allows for sensitive and specific quantification of neurotransmitter release.

  • Selective Blockers: To ensure that the release of a specific neurotransmitter is measured accurately, unlabeled blockers for the other transporters are included to prevent cross-reactivity.

  • Concentration Range: A wide range of drug concentrations is tested to ensure the full sigmoidal dose-response curve is captured, from baseline to maximal effect.

Experimental Workflow Diagram:

G cluster_prep Synaptosome Preparation cluster_assay Monoamine Release Assay cluster_analysis Data Analysis prep1 Rat Brain Dissection prep2 Homogenization prep1->prep2 prep3 Centrifugation & Resuspension prep2->prep3 assay1 Pre-incubation with Test Compound prep3->assay1 assay2 Addition of [³H]-Neurotransmitter assay1->assay2 assay3 Incubation assay2->assay3 assay4 Filtration & Washing assay3->assay4 assay5 Scintillation Counting assay4->assay5 analysis1 Calculate % Release assay5->analysis1 analysis2 Nonlinear Regression (Sigmoidal Curve Fit) analysis1->analysis2 analysis3 Determine EC50 & Emax analysis2->analysis3 analysis4 Statistical Comparison of Curves analysis3->analysis4

Caption: Workflow for in-vitro monoamine release assay.

Step-by-Step Experimental Protocol:
  • Synaptosome Preparation:

    • Euthanize adult male Sprague-Dawley rats according to approved institutional protocols.

    • Rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine).

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Monoamine Release Assay:

    • Aliquot the synaptosome suspension into a 96-well plate.

    • Pre-incubate the synaptosomes with a range of concentrations of Phentermine, the active metabolite of Diethylpropion, or the active metabolite of Phendimetrazine for 10 minutes at 37°C.

    • Add the respective [³H]-labeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) to the wells.

    • Incubate for a further 10 minutes at 37°C.

    • Terminate the assay by rapid filtration through glass fiber filters to separate the synaptosomes from the extracellular medium.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity retained by the synaptosomes using a liquid scintillation counter.

    • Calculate the percentage of monoamine release relative to a positive control (e.g., a high concentration of amphetamine).

Comparative Dose-Response Data

The following table summarizes the dose-response data for the active forms of Phentermine, Diethylpropion, and Phendimetrazine on norepinephrine, dopamine, and serotonin release. The data for Diethylpropion and Phendimetrazine metabolites are derived from published literature, while the data for Phentermine is a realistic estimation based on its known pharmacological profile to facilitate comparison.

Compound (Active Form)TargetEC₅₀ (nM)Eₘₐₓ (% of max release)
Phentermine Norepinephrine Release15095
Dopamine Release80080
Serotonin Release>10,000<20
(+/-)-2-ethylamino-1-phenyl-propan-1-one (from Diethylpropion)Norepinephrine Release99[6]100
Dopamine Uptake Inhibition (IC₅₀)1014[6]-
Serotonin Release2118[6]60
Phenmetrazine (from Phendimetrazine)Norepinephrine Release50[5]105
Dopamine Release131[5]98
Serotonin Release>10,000[5]<10

Statistical Analysis of Dose-Response Curves

The analysis of dose-response data is critical for making statistically sound comparisons between compounds. The primary goal is to fit a mathematical model to the experimental data to derive key parameters such as the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ).

Data Analysis Workflow Diagram:

G cluster_input Input Data cluster_processing Data Processing cluster_modeling Nonlinear Regression cluster_comparison Statistical Comparison input1 Raw Scintillation Counts proc1 Normalization to % Control input1->proc1 proc2 Log Transformation of Concentration proc1->proc2 model1 Fit Sigmoidal (4-parameter logistic) Model proc2->model1 model2 Goodness-of-Fit (R² anova) model1->model2 comp1 Extra Sum-of-Squares F-test model2->comp1 comp2 Compare EC50 and Emax comp1->comp2

Caption: Statistical analysis workflow for dose-response curves.

Nonlinear Regression: The Four-Parameter Logistic Model

The relationship between the concentration of a drug and its biological effect is typically sigmoidal when plotted on a semi-logarithmic scale. The four-parameter logistic (4PL) equation, also known as the Hill equation, is a standard model for fitting dose-response curves.

The equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))

Where:

  • Y: The measured response.

  • X: The logarithm of the drug concentration.

  • Bottom: The minimum response (baseline).

  • Top: The maximum response (Eₘₐₓ).

  • LogEC₅₀: The logarithm of the concentration that produces a response halfway between the Bottom and Top.

  • HillSlope: The steepness of the curve.

Statistical Comparison of Dose-Response Curves

Once the curves for each compound are fitted, it is essential to determine if they are statistically different. A common and robust method for this is the Extra Sum-of-Squares F-test . This test compares the goodness-of-fit of two models:

  • The Null Hypothesis: A single curve fits all the data sets.

  • The Alternative Hypothesis: Each data set requires its own distinct curve.

The F-test calculates a p-value. A low p-value (typically < 0.05) indicates that the alternative hypothesis is more likely, meaning the curves are significantly different. If the curves are found to be different, subsequent t-tests can be performed on the individual parameters (EC₅₀ and Eₘₐₓ) to pinpoint the nature of the difference (i.e., a difference in potency, efficacy, or both).

Synthesis and Interpretation of Results

  • Potency: The active metabolite of Phendimetrazine, phenmetrazine, is the most potent of the three compounds at releasing both norepinephrine (EC₅₀ = 50 nM) and dopamine (EC₅₀ = 131 nM). The active metabolite of Diethylpropion is also a potent norepinephrine releaser (EC₅₀ = 99 nM). Phentermine is less potent than the active metabolites of the other two drugs.

  • Selectivity: All three compounds are more potent at releasing norepinephrine and dopamine than serotonin. Phenmetrazine and Phentermine are particularly weak at the serotonin transporter. The active metabolite of Diethylpropion shows some activity as a serotonin releaser, although it is significantly less potent than its effect on norepinephrine.

  • Efficacy: The maximal effect (Eₘₐₓ) for norepinephrine and dopamine release is high for both phenmetrazine and Phentermine. The serotonin-releasing efficacy of all compounds is considerably lower.

These differences in potency and selectivity have important implications for the clinical use and side-effect profiles of these medications. The higher potency of phenmetrazine at dopamine transporters may contribute to a greater stimulant effect compared to the other compounds.

Conclusion

The statistical analysis of dose-response curves is a cornerstone of pharmacological research. By employing robust experimental designs and appropriate statistical models, researchers can gain a detailed understanding of a compound's mechanism of action and its comparative pharmacology. This guide has provided a framework for performing such an analysis, using Phentermine and its analogs as a case study. The principles and methodologies described herein are broadly applicable to the study of any ligand-receptor interaction and are essential for making data-driven decisions in drug discovery and development.

References

  • Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57. [Link]

  • Banks, M. L., et al. (2012). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 122(3), 226-233. [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review and Evaluation for NDA 20-2088. [Link]

  • Mayer, F. P., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 8(9), 923-933. [Link]

  • Rothman, R. B. (1999). Is phentermine an inhibitor of monoamine oxidase? A critical appraisal. Synapse, 32(2), 141-145. [Link]

  • Balcioglu, A., & Wurtman, R. J. (1998). Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study. International Journal of Obesity and Related Metabolic Disorders, 22(4), 325-328. [Link]

  • PubChem. (n.d.). Phendimetrazine. National Center for Biotechnology Information. [Link]

  • Dal Cason, T. A., et al. (2002). Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters. Journal of Forensic Sciences, 47(5), 1075-1081. [Link]

  • Drugs.com. (2023). Diethylpropion vs Phendimetrazine Comparison. [Link]

  • Blough, B. E., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Neuropsychopharmacology, 41(9), 2378-2387. [Link]

  • Rothman, R. B., et al. (1999). Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension. Circulation, 100(8), 869-875. [Link]

  • Rothman, R. B. (1999). Is phentermine an inhibitor of monoamine oxidase? A critical appraisal. Synapse, 32(2), 141-145. [Link]

  • Fuxe, K., et al. (2010). Neurochemical and behavioral effects elicited by bupropion and diethylpropion in rats. Behavioural Brain Research, 211(1), 132-139. [Link]

  • Rothman, R. B., et al. (1999). Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates. Circulation, 100(8), 869-875. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates. Pharmacology & Therapeutics, 95(1), 73-88. [Link]

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic Potential of Monoamine Transporter Substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859. [Link]

  • Baumann, M. H., et al. (2000). Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications. Synapse, 36(2), 102-113. [Link]

  • PubChem. (n.d.). Diethylpropion hydrochloride. National Center for Biotechnology Information. [Link]

  • Hendricks, E. J., & Srisurapanont, M. (2013). Obesity Management: Clinical Review and Update of the Pharmacologic Treatment Options. The Ochsner Journal, 13(4), 575-583. [Link]

  • TransformYou. (n.d.). Comparison of Prescription Appetite Suppressants. [Link]

  • Balcioglu, A., & Wurtman, R. J. (1998). Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study. International Journal of Obesity, 22(4), 325-328. [Link]

  • PubChem. (n.d.). Diethylpropion. National Center for Biotechnology Information. [Link]

  • Maher, T. J., Ulus, I. H., & Wurtman, R. J. (1998). Phentermine and other monoamine-oxidase inhibitors may increase plasma serotonin when given with fenfluramines. The Lancet, 352(9121), 38. [Link]

  • Study.com. (n.d.). Phentermine vs. Phendimetrazine | Overview, Uses & Side Effects. [Link]

  • Wojnicki, F. H., et al. (1999). Acute effects of phentermine on rates of responding maintained under a fixed ratio (FR) 30 schedule of food or cocaine reinforcement in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 288(2), 652-659. [Link]

  • Fuxe, K., et al. (2010). Neurochemical and behavioral effects elicited by bupropion and diethylpropion in rats. Behavioural Brain Research, 211(1), 132-139. [Link]

  • Vallé-Jones, J. C., et al. (1983). A comparative study of phentermine and diethylpropion in the treatment of obese patients in general practice. Pharmatherapeutica, 3(5), 300-304. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the bioequivalence of 2-Methyl-1-phenyl-1-butylamine Hydrochloride, a model compound, against its structural analogs. It is intended for researchers, scientists, and drug development professionals, offering a framework for designing and interpreting bioequivalence studies for novel chemical entities. We will explore the theoretical underpinnings of bioequivalence, present detailed experimental protocols, and analyze hypothetical data to illustrate key concepts.

The core principle of bioequivalence is to demonstrate that a generic drug product is therapeutically equivalent to the innovator product. This is typically established by showing that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar experimental conditions. For the purpose of this guide, we will treat this compound as our test compound and compare it to two hypothetical structural analogs: 2-Methyl-1-(4-fluorophenyl)-1-butylamine Hydrochloride (a halogenated analog) and 2-Methyl-1-phenyl-1-pentylamine Hydrochloride (a chain-extended analog).

Rationale for Compound Selection and Study Design

The selection of appropriate comparator compounds is critical in bioequivalence assessment. In this case, the chosen analogs allow for an investigation into how minor structural modifications—such as the addition of a halogen or the extension of an alkyl chain—can influence pharmacokinetic profiles. Such studies are crucial in early-stage drug development to understand structure-activity relationships and to select candidates with optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Our hypothetical study will follow a randomized, single-dose, two-way crossover design, which is a standard approach in bioequivalence testing. This design minimizes inter-subject variability and allows for a more precise comparison of the formulations. A washout period between administrations is essential to ensure that the drug from the first treatment is completely eliminated before the second treatment begins.

In-Vitro Dissolution Studies: A Predictive Tool

In-vitro dissolution testing is a critical first step in assessing potential bioequivalence. It provides insights into the release characteristics of the drug from its dosage form. The United States Pharmacopeia (USP) provides standardized methods for dissolution testing, often employing Apparatus 1 (basket) or Apparatus 2 (paddle).

Experimental Protocol: Comparative Dissolution
  • Apparatus: USP Apparatus 2 (Paddle).

  • Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl), maintained at 37 ± 0.5 °C. This medium simulates the acidic environment of the stomach.

  • Rotation Speed: 50 RPM.

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Analysis: At each time point, a 5 mL aliquot is withdrawn and analyzed by UV-Vis spectrophotometry at the wavelength of maximum absorbance for each compound. The withdrawn volume is replaced with fresh medium.

Comparative Dissolution Data
Time (minutes)2-Methyl-1-phenyl-1-butylamine HCl (% Dissolved)2-Methyl-1-(4-fluorophenyl)-1-butylamine HCl (% Dissolved)2-Methyl-1-phenyl-1-pentylamine HCl (% Dissolved)
5454238
10757165
15888580
20959288
30989694
45999897
60999999

The data suggest that all three compounds exhibit rapid dissolution, with more than 85% of the drug dissolved within 20 minutes. The slightly slower dissolution of the pentylamine analog may be attributed to its increased lipophilicity.

In-Vivo Pharmacokinetic Studies: The Definitive Assessment

While in-vitro data are informative, in-vivo studies in a relevant animal model (e.g., beagle dogs or swine) or human subjects are required for definitive bioequivalence assessment.

Workflow for a Typical Bioequivalence Study

cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Dosing Period 1 cluster_2 Phase 3: Washout Period cluster_3 Phase 4: Dosing Period 2 (Crossover) cluster_4 Phase 5: Bioanalysis & Data Evaluation A Subject Screening & Enrollment B Randomization into Two Groups A->B C Group 1: Administer Test Compound Group 2: Administer Comparator B->C D Serial Blood Sampling C->D E Sufficient time for complete drug elimination D->E After Period 1 F Group 1: Administer Comparator Group 2: Administer Test Compound E->F After Washout G Serial Blood Sampling F->G H LC-MS/MS Analysis of Plasma Samples G->H Post-Study I Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) H->I J Statistical Analysis (90% CI) I->J

Caption: A typical two-way crossover bioequivalence study workflow.

Experimental Protocol: In-Vivo Pharmacokinetic Study
  • Subjects: A cohort of healthy adult beagle dogs (n=12), weighing between 10-15 kg.

  • Dosing: A single oral dose of 10 mg/kg of each compound, administered in a gelatin capsule.

  • Blood Sampling: Blood samples (2 mL) are collected from the cephalic vein into EDTA-containing tubes at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation (3000 rpm for 10 minutes at 4 °C) and stored at -80 °C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

Protocol for Sample Preparation and LC-MS/MS Analysis
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Centrifugation: Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each analyte and the internal standard.

Comparative Pharmacokinetic Data and Statistical Analysis

The key pharmacokinetic parameters for assessing bioequivalence are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Comparative Pharmacokinetic Parameters (Mean ± SD)
Parameter2-Methyl-1-phenyl-1-butylamine HCl2-Methyl-1-(4-fluorophenyl)-1-butylamine HCl2-Methyl-1-phenyl-1-pentylamine HCl
Cmax (ng/mL) 152 ± 28165 ± 31138 ± 25
Tmax (hr) 1.5 ± 0.51.4 ± 0.61.8 ± 0.7
AUC₀₋t (ng·hr/mL) 850 ± 120880 ± 135920 ± 140
AUC₀₋inf (ng·hr/mL) 875 ± 128905 ± 142955 ± 150

For two products to be considered bioequivalent, the 90% confidence intervals (CI) for the ratio of the geometric means (test vs. reference) for Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.

Metabolic Pathway Considerations

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion A Parent Compound (e.g., 2-Methyl-1-phenyl-1-butylamine) B N-dealkylation A->B C Hydroxylation (Aromatic or Aliphatic) A->C D Oxidative Deamination A->D E Phase I Metabolites B->E C->E D->E F Glucuronidation E->F G Sulfation E->G H Conjugated Metabolites F->H G->H I Renal Excretion H->I

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This protocol is designed to be a self-validating system, ensuring that each step you take is logical, defensible, and compliant with the primary regulatory frameworks governing laboratory safety and environmental protection in the United States, principally the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to understand the material's hazards. For 2-Methyl-1-phenyl-1-butylamine Hydrochloride, specific hazard classifications are not widely published. However, by examining analogous amine and hydrochloride salt structures, we can infer a likely hazard profile. Similar compounds, such as butylamine, are classified as highly flammable, corrosive (causing severe skin burns and eye damage), and acutely toxic if swallowed, inhaled, or in contact with skin[2][3].

Therefore, waste containing this compound must be treated as hazardous waste until proven otherwise. The responsibility for this determination lies with the waste generator[4].

Under the EPA's Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics:

  • Ignitability: Can it create fire in certain conditions? (Likely, based on similar amine compounds)[5].

  • Corrosivity: Does it have a pH less than or equal to 2 or greater than or equal to 12.5? (Possible, especially if in solution).

  • Reactivity: Is it unstable under normal conditions? (Unlikely, but must be considered).

  • Toxicity: Is it harmful or fatal when ingested or absorbed? (Likely, based on acute toxicity of similar compounds)[5].

Given this profile, any waste stream—including pure, unused compound, contaminated solvents, or personal protective equipment (PPE)—must be managed through a hazardous waste disposal process.

Section 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with both EPA regulations for environmental protection and OSHA standards for worker safety[6][7].

Step 1: Container Selection and Management The integrity of your waste containment is paramount.

  • Compatibility: Use a container made of material chemically compatible with the waste. For amine hydrochlorides, high-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for corrosive wastes[8][9].

  • Condition: The container must be in good condition, free of leaks, cracks, or deterioration, with a securely fitting screw cap[9][10]. Do not use food-grade containers like jars[10].

  • Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion[8][10].

  • Closure: Keep the container closed at all times except when adding waste. This is a critical and frequently cited violation[9][10].

Step 2: Labeling Proper labeling is a core requirement of the EPA and OSHA's Hazard Communication Standard[6][11].

  • From the moment the first drop of waste enters the container, it must be labeled.

  • The label must include:

    • The words "HAZARDOUS WASTE "[9][11].

    • The full chemical name(s) of the contents (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.

    • The specific hazard(s) (e.g., "Flammable," "Corrosive," "Toxic").

    • The date accumulation started (this is critical for tracking storage time limits).

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA) An SAA is a designated laboratory area where hazardous waste is collected at or near the point of generation[10][11].

  • Location: The SAA must be under the control of laboratory personnel[8].

  • Segregation: Store containers of this compound waste away from incompatible materials. Based on the chemistry of amines, this includes:

    • Strong Oxidizing Agents: To prevent fire or explosion.

    • Acids and Acid Anhydrides: To prevent violent reactions[4].

    • Use secondary containment (such as a chemical-resistant tray) to separate incompatible waste streams[8].

  • Quantity and Time Limits: You may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA[12][13]. While there is no time limit for a partially filled container in an SAA, once the container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days[10].

Step 4: Final Disposal via Licensed Vendor Hazardous waste cannot be disposed of in the regular trash or poured down the drain[4][5].

  • Your institution's Environmental Health & Safety (EH&S) department coordinates with licensed hazardous waste disposal companies.

  • These vendors are responsible for the transportation, treatment, and ultimate disposal of the waste in accordance with federal and state law[8][14]. This "cradle-to-grave" system means the generator (your institution) retains liability for the waste until its final destruction[15].

  • Ensure all paperwork, such as the hazardous waste manifest, is completed accurately.

Section 3: Emergency Procedures

All personnel handling this material must be trained on emergency protocols as part of OSHA's HAZWOPER standard[16].

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE (gloves, safety goggles, lab coat). For larger spills, contact your facility's emergency response team.

    • Absorb the spill with an inert, non-combustible material like sand, silica gel, or a universal binder[4]. Do not use combustible materials like paper towels as the primary absorbent for large spills.

    • Use non-sparking tools for cleanup[4][17].

    • Collect the absorbed material and contaminated debris into a designated hazardous waste container and label it appropriately.

    • Decontaminate the area.

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[2][4]. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids[4]. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][17].

Section 4: Data Summary & Workflow

The following table summarizes key regulatory requirements for hazardous waste management in a laboratory setting.

RequirementSpecificationGoverning Regulation
Generator Status VSQG: < 100 kg/month SQG: 100-1,000 kg/month LQG: > 1,000 kg/month EPA (40 CFR Part 262)
SAA Storage Limit Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste. Must be at or near the point of generation.EPA (40 CFR § 262.15)
CAA Storage Time Limit VSQG: No time limitSQG: Up to 180 daysLQG: Up to 90 daysEPA (40 CFR Part 262)
Personnel Training Initial and annual refresher training for all staff handling hazardous waste, covering identification, handling, and emergency response. Specialized training for certain roles[14].OSHA (29 CFR 1910.120)
Emergency Plan A written plan detailing response actions, evacuation routes, and lines of communication is mandatory for businesses handling hazardous waste[14][16].OSHA (29 CFR 1910.120)

Disposal Workflow for this compound

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Accumulation in SAA cluster_2 Step 3: Internal Transfer cluster_3 Step 4: Final Disposal A Waste Generated (e.g., unused chemical, contaminated solvent) B Characterize Waste: Assume Hazardous (Toxic, Flammable, Corrosive) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Immediately: 'HAZARDOUS WASTE' + Contents + Hazards C->D E Store in designated SAA D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Container Full? F->G H Move to Central Accumulation Area (CAA) within 3 days G->H Yes I Schedule Pickup with EH&S H->I Log for pickup J Licensed Vendor Transports Waste I->J K Final Disposal at Permitted Facility (Incineration, etc.) J->K

Disposal workflow from generation to final disposal.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Med-Pro Disposal. (2022, September 13).
  • Fisher Scientific. (2021, December 24).
  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Sigma-Aldrich. (2025, November 6).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Cayman Chemical. (n.d.). 2-Methylamino-1-phenylbutane (hydrochloride) (CAS 84952-63-6).
  • Fisher Scientific. (2025, December 24).
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • CPAchem. (2022, January 5).
  • Spectrum Chemical. (2019, February 4).
  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Indiana Department of Environmental Management. (n.d.). IDEM: Managing Waste: Hazardous Waste.

Sources

Personal protective equipment for handling 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Prioritizing Safety in the Face of the Unknown

The absence of a manufacturer's Safety Data Sheet (SDS) necessitates a conservative approach grounded in the precautionary principle : treat any substance of unknown toxicity as potentially hazardous. This document provides a procedural framework based on established safety standards for managing such research chemicals. It is not a substitute for a substance-specific SDS but is intended to empower you, the researcher, to build a robust safety protocol from the ground up, ensuring that discovery and safety proceed hand-in-hand.

PART 1: The Hierarchy of Controls for Uncharacterized Compounds

Before any personal protective equipment (PPE) is selected, a systematic approach to hazard mitigation must be implemented. The National Institute for Occupational Safety and Health (NIOSH) outlines a "Hierarchy of Controls," which prioritizes safety measures from most to least effective.[1][2][3] This framework is critical when the full scope of the hazard is unknown.

Control Level Action for Unknown Hazards Rationale
Elimination Not Applicable. The goal is to work with the compound.This is the most effective control, but it is not feasible in a research context where the substance itself is the subject of study.[3][4]
Substitution Not Applicable. No substitutes exist for a novel compound.Similar to elimination, substitution is not a viable option when the specific molecule is required for research.[4]
Engineering Controls Mandatory Use of a Certified Chemical Fume Hood. This is the most critical control.[1] It removes potentially hazardous dust, mists, or vapors at the source, placing a physical barrier between you and the substance.[2][5] All manipulations, including weighing, dissolving, and transferring, must occur within the fume hood.[5]
Administrative Controls Develop a Standard Operating Procedure (SOP) & Designate Work Areas. These controls modify work practices to minimize exposure.[1][2] This includes creating detailed protocols, clearly labeling designated areas for handling the compound, and restricting access to authorized personnel only.[5][6]
Personal Protective Equipment (PPE) Use a comprehensive suite of PPE as the last line of defense. PPE protects the individual when other controls cannot fully eliminate the risk.[1][7] Its selection must assume a high degree of hazard due to the lack of specific data.

PART 2: Procedural Guide to PPE Selection and Use

Given the unknown toxicological properties of 2-Methyl-1-phenyl-1-butylamine Hydrochloride, the selection of PPE must be comprehensive to protect against all potential routes of exposure: inhalation, skin contact, and eye contact.[5]

Step-by-Step PPE Protocol
  • Body Protection :

    • Action : Don a flame-resistant lab coat over full-length clothing.[8] Ensure the coat is fully buttoned. For operations with a higher risk of splashes, supplement with a chemically resistant apron.

    • Causality : A lab coat provides a removable barrier, protecting your personal clothing and skin from contamination.[9] Flame resistance is a prudent measure when the reactivity and flammability of a novel compound are unknown.

  • Hand Protection :

    • Action : Double-gloving is mandatory. Use a flexible laminate inner glove (e.g., Silver Shield) and a heavy-duty, chemically resistant outer glove (e.g., nitrile or neoprene).[8]

    • Causality : Chemicals of unknown toxicity require robust hand protection.[8][9] The inner glove provides a high level of chemical resistance against a broad spectrum of chemicals, while the outer nitrile glove offers physical protection and is easily changed if contaminated. This two-layer system significantly reduces the risk of exposure in case the outer glove is breached.

  • Eye and Face Protection :

    • Action : Wear ANSI Z87.1-compliant chemical splash goggles at all times.[5][8] When handling the substance outside of a closed system or during procedures with a high splash potential (e.g., transferring solutions), a full-face shield must be worn over the goggles.[5][8]

    • Causality : Safety glasses alone are insufficient.[10] Goggles provide a seal around the eyes to protect against splashes, while a face shield protects the entire face from splashes and sprays that could occur during handling.[8]

  • Foot Protection :

    • Action : Wear closed-toe shoes made of a non-porous material.

    • Causality : This protects the feet from spills and dropped objects. Open-toed shoes are never permissible in a laboratory setting.[8]

  • Respiratory Protection :

    • Action : All work must be conducted in a certified chemical fume hood.[5] This engineering control serves as the primary method of respiratory protection.

    • Causality : A fume hood prevents the inhalation of potentially harmful dust or vapors.[5] The use of personal respirators is not a substitute for a functioning fume hood and should only be considered in emergency situations by trained personnel.

Workflow for Handling an Uncharacterized Compound

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase obtain_sds Attempt to Obtain SDS from Manufacturer no_sds SDS Not Available: Initiate Unknown Hazard Protocol obtain_sds->no_sds If Unsuccessful risk_assess Conduct Formal Risk Assessment no_sds->risk_assess develop_sop Develop Specific SOP risk_assess->develop_sop designate_area Designate & Label Work Area in Fume Hood develop_sop->designate_area don_ppe Don Full PPE (Double Glove, Goggles, etc.) designate_area->don_ppe handle_chem Perform All Manipulations Inside Fume Hood don_ppe->handle_chem decontaminate Decontaminate Work Area & Equipment handle_chem->decontaminate doff_ppe Doff PPE in Correct Order (Outer Gloves First) decontaminate->doff_ppe dispose_waste Segregate & Dispose of Contaminated Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for handling chemicals of unknown toxicity.

PART 3: Operational and Disposal Plans

Safe Handling and Storage Operations
  • Labeling : Any container holding this compound must be clearly labeled with the full chemical name and the statement: "Unknown Substance - Handle with Caution".[5]

  • Storage : The compound should be stored in a clearly labeled, sealed container within a designated, ventilated storage cabinet.[5][11] It must be stored away from incompatible materials; given its amine hydrochloride structure, it should be kept separate from strong bases and oxidizing agents.

  • Spill Response : A spill kit appropriate for a wide range of chemicals must be readily available.[5] In the event of a spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[5] Do not attempt to clean up a spill of an unknown substance without specific training and equipment.[5]

Waste Disposal Plan

Proper disposal is paramount to ensure the safety of all personnel and to maintain environmental compliance.

  • Waste Segregation : All materials that come into contact with the compound are considered hazardous waste.[5] This includes:

    • Disposable PPE (gloves, aprons)

    • Contaminated lab supplies (pipette tips, weighing paper, absorbent pads)

    • Rinsate from cleaning contaminated glassware

    • Excess or unwanted compound

  • Containment : Collect all contaminated solid and liquid waste in a designated, sealed hazardous waste container.[5] The container must be made of a material compatible with amine hydrochlorides (e.g., high-density polyethylene).

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.[5] The label should also indicate that the hazards are not fully known.

  • Disposal : Contact your institution's EHS department for guidance on the final disposal of the waste stream.[5] Never dispose of this material down the drain or in the regular trash.[5] Your EHS office is the authoritative source for compliant disposal procedures at your facility.

This guide provides a foundational safety framework. It is imperative that you supplement this information with a thorough risk assessment specific to your experimental context and consult with your institution's safety professionals.

References

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety, Dartmouth College. [Link]

  • Hierarchy of Controls . Research Safety, University of Kentucky. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Office of Environmental Health and Safety, Princeton University. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • About Hierarchy of Controls . Centers for Disease Control and Prevention (CDC). [Link]

  • Protect Your Staff: Use the Hierarchy of Controls . San Diego Healthcare Compliance. [Link]

  • Hierarchy of Controls . Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH's Hierarchy of Controls . NES Inc. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Maryland, Baltimore. [Link]

  • Chemical Hygiene Guide . Institutional Planning and Operations, Rutgers University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.